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5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose Documentation Hub

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  • Product: 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose
  • CAS: 503543-44-0

Core Science & Biosynthesis

Foundational

Structure Elucidation of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose: A Multi-Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals and Researchers Abstract: This technical guide provides a comprehensive walkthrough of the structural elucidation of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: This technical guide provides a comprehensive walkthrough of the structural elucidation of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, a complex branched-chain monosaccharide of interest in medicinal chemistry as a potential nucleoside analog precursor.[1] The process detailed herein integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes the causality behind experimental choices and the logical framework required to assemble spectroscopic data into an unambiguous molecular structure. This document serves as a practical guide for researchers engaged in the characterization of novel, highly-functionalized small molecules.

Introduction and Strategic Overview

The target molecule, 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, is a derivative of D-ribose, a fundamental component of nucleic acids.[2] Its structure is characterized by two key features that present elucidation challenges: (1) a quaternary, stereogenic carbon at the C4 position, which breaks the typical proton-proton coupling chain around the furanose ring, and (2) the differential placement of four acyl protecting groups (three acetyl, one benzoyl).

The definitive assignment of such a structure relies not on a single experiment, but on the synergistic interpretation of multiple spectroscopic techniques. Our strategy is to systematically build the molecular framework by first determining the fundamental properties (molecular formula, functional groups) and then piecing together the precise connectivity using advanced NMR techniques.

Elucidation_Workflow cluster_start Initial Analysis cluster_nmr NMR Core Analysis cluster_end Structure Confirmation Start Synthesized Compound MS Mass Spectrometry (MS) Start->MS Determines Molecular Formula IR Infrared (IR) Spectroscopy Start->IR Identifies Functional Groups NMR_1D 1D NMR (¹H, ¹³C, DEPT) Start->NMR_1D Provides Initial Fragment Data Assemble Data Integration & Logical Assembly MS->Assemble IR->Assemble NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Elucidates Connectivity NMR_1D->Assemble NMR_2D->Assemble Structure Final Validated Structure Assemble->Structure

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Prior to detailed connectivity analysis, the molecular formula and key functional groups must be established. This foundational data constrains the possible structures and validates subsequent, more complex NMR assignments.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the molecular formula of an unknown compound. For a molecule like our target, which contains multiple ester groups, a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is chosen to minimize fragmentation and ensure the observation of the molecular ion.[3][4]

  • Expected Result: An ESI-HRMS experiment would be expected to yield a prominent ion corresponding to the sodiated adduct [M+Na]⁺.

  • Calculation: The neutral molecular formula is C₂₁H₂₄O₁₀. The exact mass is 436.1369 u. The expected m/z for the [M+Na]⁺ adduct would be 459.1267.

  • Interpretation: The experimental observation of an ion at m/z 459.1267 with an isotopic pattern matching C₂₁H₂₄O₁₀Na⁺ provides unequivocal confirmation of the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[5] The primary utility in this case is the confirmation of the ester carbonyl groups.

  • Expected Result: The IR spectrum is expected to show very strong absorption bands in the carbonyl stretching region.

  • Interpretation:

    • ~1750 cm⁻¹: A strong band in this region is characteristic of the C=O stretch of the acetyl ester groups.

    • ~1725 cm⁻¹: A strong band corresponding to the C=O stretch of the benzoyl ester, which is conjugated with the aromatic ring.

    • ~1220-1240 cm⁻¹: Strong bands corresponding to the C-O stretching of the ester linkages.

    • ~3000-3100 cm⁻¹ and ~1600, ~1450 cm⁻¹: Weaker bands indicating aromatic C-H and C=C stretching, respectively. The absence of a broad absorption band above 3200 cm⁻¹ confirms the complete acylation of all hydroxyl groups.

NMR Spectroscopy: The Core of Connectivity

NMR spectroscopy, particularly a combination of 1D and 2D experiments, provides the detailed atomic-level connectivity required to assemble the molecule. For clarity, all spectral data discussed are hypothetical but based on established chemical shift principles for acylated carbohydrates.[6][7][8]

1D NMR: ¹H and ¹³C Analysis
  • ¹H NMR: The proton NMR spectrum provides the first look at the chemical environment of the hydrogen atoms. Acetylation is a useful derivatization strategy as the methyl protons of acetyl groups resonate in a clear region around δ 2.0-2.2 ppm, distinct from the sugar ring protons.[7]

    • Aromatic Region (δ 8.1-7.4): Five protons with integration corresponding to the benzoyl group.

    • Sugar Ring Region (δ 6.2-4.2): Protons attached to the furanose ring (H1, H2, H3, and the two H5 protons). The anomeric proton (H1) is expected to be the most downfield signal in this region.

    • Acyl/Methyl Region (δ 2.2-1.5): Four distinct singlets. Three integrating to 3H each (the acetyl methyls) and one integrating to 3H (the C4-methyl).

  • ¹³C NMR with DEPT: The ¹³C spectrum reveals the number of unique carbon environments, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH₃, CH₂, CH, and quaternary carbons.[9]

    • Carbonyl Region (δ 169-171): Four signals for the ester carbonyl carbons.

    • Aromatic Region (δ 128-134): Signals for the benzoyl group carbons.

    • Sugar Ring Region (δ 98-70): Five signals corresponding to C1-C5 of the furanose ring. The anomeric carbon (C1) is typically around δ 98-105. C4 will be a quaternary carbon.

    • Methyl Region (δ 20-25): Four methyl carbon signals.

2D NMR: Building the Molecular Jigsaw

Two-dimensional NMR experiments are essential for establishing the final structure. They reveal correlations between nuclei that are either through bonds (J-coupled) or through space (Nuclear Overhauser Effect).

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[10]

    • Key Insight: A COSY spectrum would show a correlation pathway from H1 → H2 → H3. Crucially, there would be no COSY correlation between H3 and any proton at the C4 position, providing the first strong evidence of a quaternary substitution at C4.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (a one-bond correlation).[10][11]

    • Key Insight: HSQC is the primary tool for unambiguously assigning the carbon signals for all protonated carbons. For example, the proton identified as H1 via its chemical shift will show a cross-peak to the anomeric carbon (C1), confirming its assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific molecule. It reveals correlations between protons and carbons over two to three bonds.[11] This allows us to connect the different fragments of the molecule, especially across quaternary carbons and carbonyl groups.

The following diagram and table illustrate the critical HMBC correlations that lock the structure in place.

Caption: Key 2- and 3-bond HMBC correlations.

Assembling the Puzzle: The Final Elucidation

The final structure is confirmed by integrating all spectroscopic data into a single, consistent model.

  • Confirming the Core and C4 Substitution: The molecular formula (from MS), the presence of ester groups (from IR), and the number of carbon/proton signals confirm the basic components. The break in the COSY coupling chain after H3, combined with a quaternary carbon signal in the DEPT spectrum, confirms the C4 substitution.

  • Placing the C4-Methyl Group: The definitive proof comes from the HMBC spectrum. The protons of the C4-methyl group (a singlet around δ 1.5) will show correlations to C3, the quaternary C4, and the methylene C5. This three-bond correlation to C3 and one-bond proximity to C5 is only possible if the methyl group is at C4.

  • Placing the Benzoyl Group: The protons on C5 (the CH₂ group) will show a crucial three-bond HMBC correlation to the carbonyl carbon of the benzoyl group. This unambiguously places the bulky benzoyl group at the primary 5-O position.

  • Placing the Acetyl Groups: The remaining hydroxyls at C1, C2, and C3 must be acetylated. This is confirmed by HMBC correlations from the ring protons (H1, H2, H3) to the carbonyl carbons of the acetyl groups (δ ~170 ppm). For instance, H1 will show a correlation to the C2-acetyl carbonyl, and H2 will show correlations to the acetyl carbonyls at both C1 and C3.

Summary of Spectroscopic Data
Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
H1 / C1~6.1 (s)~99.0 (CH)C2, C4, Acetyl C=O
H2 / C2~5.5 (d)~75.0 (CH)C1, C3, C4, Acetyl C=O
H3 / C3~5.3 (d)~78.0 (CH)C2, C4, C4-Me, Acetyl C=O
C4-~85.0 (C)-
H5a, H5b / C5~4.4 (m)~64.0 (CH₂)C3, C4, C4-Me, Benzoyl C=O
C4-CH₃~1.5 (s)~22.0 (CH₃)C3, C4, C5
3 x OAc (CH₃)~2.0-2.2 (3 x s)~21.0 (CH₃)Respective Acetyl C=O
3 x OAc (C=O)-~170.0 (C)-
Benzoyl (C=O)-~166.0 (C)-
Benzoyl (Ar-H)~8.1-7.4 (m)~128-134C5, Benzoyl C=O

Note: Data are representative estimates for illustrative purposes.

Experimental Protocols

Protocol for 2D NMR Data Acquisition
  • Sample Preparation: Dissolve ~15-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent solvent for acylated sugars and has a clean spectral window.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for enhanced sensitivity.[12]

  • 1D Spectra: Acquire standard ¹H and proton-decoupled ¹³C spectra. Ensure adequate resolution and signal-to-noise.

  • COSY: Run a standard gradient-selected COSY (gCOSY) experiment. Typically, 2-4 scans per increment with 256 increments in the F1 dimension are sufficient.

  • HSQC: Run a gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹JCH coupling constant to an average value of 145 Hz.

  • HMBC: Run a gradient-selected HMBC experiment. Crucially, optimize the long-range coupling delay. A value corresponding to a long-range J-coupling of 8 Hz is a good starting point for detecting 2- and 3-bond correlations.[10]

  • Processing: Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC) and perform phase and baseline correction.

Conclusion

The structure of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose can be unambiguously determined through a systematic and logical application of modern spectroscopic techniques. While 1D NMR and foundational methods like MS and IR provide essential clues, the definitive placement of non-protonated carbons and acyl groups relies heavily on 2D NMR, with the HMBC experiment serving as the cornerstone of the elucidation process. This guide demonstrates a robust, self-validating methodology applicable to a wide range of complex natural and synthetic molecules.

References

  • Jankowski, S., et al. (2021). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR data for compounds 1-6. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Structure: Conformations & Forms. Creative Biolabs. Available at: [Link]

  • Chen, P., et al. (1999). Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels. Analytical Chemistry. Available at: [Link]

  • HiberGene. (n.d.). 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. HiberGene. Available at: [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. Available at: [Link]

  • Kim, H.Y., et al. (2012). Structure Determination of Sucrose by Acetylation and Acid Hydrolysis. Journal of the Korean Wood Science and Technology. Available at: [Link]

  • Supporting Information for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. (n.d.). Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). Available at: [Link]

  • Domzalski, A., & Niedzinski, A. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. Journal of Chemical Education. Available at: [Link]

  • Google Patents. (2012). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
  • LabXchange. (n.d.). Carbohydrate Structure and Properties. LabXchange. Available at: [Link]

  • Muszynski, J., et al. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.17.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. Available at: [Link]

  • Part 1 in our series of Carbohydrate lectures. (n.d.). Available at: [Link]

Sources

Exploratory

Introduction: A Strategic Modification in Nucleoside Chemistry

An In-Depth Technical Guide to the Biological Activity of 4-C-Methyl-D-Ribofuranose Derivatives Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy.[1] Their efficacy hinges on their abil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-C-Methyl-D-Ribofuranose Derivatives

Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy.[1] Their efficacy hinges on their ability to mimic natural nucleosides, thereby deceiving cellular or viral enzymes to disrupt nucleic acid synthesis. However, challenges such as poor metabolic stability, toxicity, and the emergence of drug resistance necessitate continuous innovation in their design.[2] The synthesis of 4'-C-methyl-D-ribofuranose derivatives represents a pivotal advancement in this field. By introducing a methyl group at the 4'-position of the sugar moiety, these analogs gain unique structural and biological properties. This modification enhances enzymatic and acidic stability and can improve cell permeability and bioavailability.[2] This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and therapeutic potential of this promising class of compounds, aimed at researchers and professionals in drug development.

Part 1: The Structural Rationale and Synthesis of 4'-C-Methylnucleosides

The strategic placement of a methyl group at the C4' position of the ribose ring is not a trivial alteration. It imparts significant conformational constraints on the furanose ring.

1.1. Conformational Control and Stability

The 4'-methyl group creates steric hindrance that favors a specific three-dimensional shape, often a 3'-endo (North-type) conformation.[2][3] This pre-organized structure can mimic the geometry of a natural nucleotide as it binds to a polymerase enzyme, potentially increasing the affinity and selectivity of the analog for its target. Furthermore, this modification improves the stability of the glycosidic bond and makes the nucleoside more lipophilic, which can enhance its ability to cross cell membranes.[2]

1.2. General Synthetic Strategies

The synthesis of 4'-C-methylnucleosides is a complex process that has been approached through various routes, often starting from readily available sugars like D-glucose or D-ribose.[4] A key step involves creating the 4'-quaternary carbon center. This has been achieved through methods like a[5][5]-sigmatropic rearrangement or by using Grignard reagents.[6] Once the modified sugar is prepared, the nucleobase (e.g., adenine, cytosine) is coupled to it, a process known as glycosylation, often catalyzed by a Lewis acid.

synthesis_overview Start D-Ribose or D-Glucose Mod_Sugar Synthesis of 4'-C-Methyl Ribofuranose Derivative Start->Mod_Sugar Multi-step Synthesis Glycosylation Glycosylation (Base Coupling) Mod_Sugar->Glycosylation Base Heterocyclic Base (e.g., Uracil, Adenine) Base->Glycosylation Final 4'-C-Methylnucleoside Analog Glycosylation->Final Deprotection

Caption: Generalized workflow for the synthesis of 4'-C-methylnucleosides.

Part 2: Potent Antiviral Activity

The most extensively studied biological activity of 4'-C-methylnucleosides is their potent inhibition of viral replication, particularly against positive-strand RNA viruses like the hepatitis C virus (HCV).[7][8]

2.1. Mechanism of Action: Chain Termination

Most nucleoside analogs must be converted intracellularly to their active triphosphate form by host cell kinases.[6] This active metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA strand by the viral polymerase. For 4'-C-methylnucleosides, their incorporation leads to immediate chain termination. The bulky 4'-methyl group physically blocks the formation of the subsequent phosphodiester bond, thus halting the replication of the viral genome.[8]

A prime target for these drugs is the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[7]

antiviral_moa cluster_cell Infected Host Cell cluster_virus Viral Replication Prodrug 4'-C-Methylnucleoside (Prodrug) Monophosphate Nucleoside Monophosphate Prodrug->Monophosphate Bypass or Host Kinase Triphosphate Active Nucleoside Triphosphate Monophosphate->Triphosphate Host Kinases Polymerase Viral RNA Polymerase (e.g., HCV NS5B) Triphosphate->Polymerase Competitive Substrate RNA_Chain Growing Viral RNA Polymerase->RNA_Chain Incorporation Termination Replication Terminated RNA_Chain->Termination Steric Blockade by 4'-Methyl Group

Caption: Mechanism of viral inhibition by 4'-C-methylnucleoside analogs.

2.2. The Prodrug Approach

The initial phosphorylation step is often a rate-limiting factor for the activation of nucleoside analogs. To overcome this, a phosphoramidate prodrug approach is frequently used.[7] This strategy delivers the nucleoside analog into the cell as a monophosphate, bypassing the need for the first phosphorylation step and significantly increasing the concentration of the active triphosphate form.[7]

2.3. Key Experimental Protocol: HCV Subgenomic Replicon Assay

This cell-based assay is the gold standard for evaluating the in vitro anti-HCV activity of compounds.

  • Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.

  • Cell Line: Human hepatoma cells (e.g., Huh-7) that stably express a subgenomic HCV replicon. This replicon contains the viral nonstructural genes (including NS5B polymerase) and a reporter gene, such as luciferase.

  • Methodology:

    • Seeding: Plate the HCV replicon-containing cells in 96-well plates and allow them to adhere.

    • Treatment: Add serial dilutions of the 4'-C-methylnucleoside derivative to the wells. Include a vehicle control (e.g., DMSO) and a known HCV inhibitor as a positive control.

    • Incubation: Incubate the plates for 48-72 hours to allow for HCV replication and compound activity.

    • Quantification of Replication: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). A decrease in reporter signal corresponds to an inhibition of HCV replication.

    • Cytotoxicity Measurement: In a parallel plate with the same cells and compound concentrations, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to measure cell viability.

    • Data Analysis: Calculate EC₅₀ values by plotting the percentage of replication inhibition against the compound concentration. Calculate CC₅₀ values from the cytotoxicity data. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then determined to assess the therapeutic window of the compound. A higher SI value is desirable.

Part 3: Anticancer and Other Biological Activities

While antiviral research dominates the field, the unique properties of 4'-C-methylnucleosides make them attractive candidates for cancer therapy.

3.1. Antitumor Activity

The antiproliferative activity of these compounds is often related to their ability to inhibit ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis.[9] By depleting the intracellular pool of deoxynucleotides, these analogs can stall DNA replication and induce cell death in rapidly dividing cancer cells.[9] Several derivatives have shown inhibitory activity against various cancer cell lines, including leukemia and breast carcinoma.[9][10]

Table 1: Representative Biological Activities

Compound ClassTarget Organism/Cell LineActivity NotedReference
4'-C-Methyladenosine DerivativesHuman Leukemia (K562, HL-60)Antitumor, Ribonucleotide Reductase Inhibition[9]
4'-Azido-2'-C-Methyl-pyrimidinesHepatitis C Virus (HCV)Antiviral, NS5B Polymerase Inhibition[7]
4'-(β-D-ribofuranosyl) derivativesHerpes Simplex Virus (Type I)Antiviral Activity[10]
4'-Branched Carbocyclic NucleosidesHuman CytomegalovirusModerate Antiviral Activity[11]

3.2. Other Potential Applications

The structural modifications inherent to these derivatives could be leveraged to develop agents against other pathogens. While less explored, their potential as antibacterial or antiparasitic agents remains an open area for investigation, particularly by designing molecules that selectively target microbial enzymes.[12]

Part 4: Future Perspectives and Challenges

The development of 4'-C-methyl-D-ribofuranose derivatives into clinical therapies requires overcoming several hurdles. Key areas of focus include optimizing drug delivery through advanced prodrug strategies, understanding and mitigating potential off-target toxicities, and staying ahead of viral or cancer cell resistance by exploring combination therapies. The continued synthesis and evaluation of new analogs will be crucial for fine-tuning their biological activity and improving their pharmacological profiles.[2]

References

  • Eldrup, A. B., et al. (2009). Anti-hepatitis C virus activity of novel β-d-2′-C-methyl-4′-azido pyrimidine nucleoside phosphoramidate prodrugs. Bioorganic & Medicinal Chemistry Letters, 19(1), 226-230. [Link]

  • Oh, C. H., & Hong, J. H. (2004). Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents. Archiv der Pharmazie, 337(8), 457-463. [Link]

  • Yavuz, S. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry. [Link]

  • Wang, G., et al. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(5), 636-649. [Link]

  • Kwak, E. Y., et al. (2003). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Archives of Pharmacal Research, 26(9), 679-685. [Link]

  • Dutartre, H., et al. (2010). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Current Opinion in Virology, 1(5), 508-515. [Link]

  • Mikhailov, S. N., et al. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Carbohydrate Research, 166(2), 219-232. [Link]

  • Sharma, R. A., et al. (1979). Synthesis and biological activity of 4-beta-Iribofuranosyl-1,3-dihydroxybenzene ("1,3-dideazauridine"). Journal of Medicinal Chemistry, 22(10), 1257-1260. [Link]

  • Vorbruggen, H., & Ruh-Kihm, B. (2004). Synthesis of Nucleosides. Organic Reactions. [Link]

  • De Wilde, H., et al. (2008). Synthesis of N-methyl-d-ribopyranuronamide nucleosides. Tetrahedron, 64(15), 3448-3453. [Link]

  • Guzzi, E. A., et al. (2024). Metabolism of epigenetic ribonucleosides leads to nucleolar stress and cytotoxicity. Nature Chemical Biology. [Link]

  • Haraguchi, K., et al. (2020). Synthesis of 4′-C-Methylnucleosides. ResearchGate. [Link]

  • Waga, T., et al. (1993). Synthesis of 4'-C-methylnucleosides. Bioscience, Biotechnology, and Biochemistry, 57(9), 1433-1438. [Link]

  • Wozniak, K., & Brzezinski, K. (2020). Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. International Journal of Molecular Sciences, 21(21), 8004. [Link]

  • Srivastava, P. C., et al. (1985). Synthesis and antitumor activity of 2-beta-D-ribofuranosyloxazole-4-carboxamide (oxazofurin). Journal of Medicinal Chemistry, 28(2), 178-182. [Link]

  • Gerzon, K., et al. (1971). C-nucleosides: aspects of chemistry and mode of action. Pure and Applied Chemistry, 28(4), 489-497. [Link]

  • Motorin, Y., et al. (2007). Schemes of the mechanism for methylation of cytosine nucleosides and different substrates of Trm4p. ResearchGate. [Link]

  • Diakiw, V., et al. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A, 128(12), 2539-2551. [Link]

  • Franchetti, P., et al. (2005). Antitumor Activity of C-Methyl-β-d-ribofuranosyladenine Nucleoside Ribonucleotide Reductase Inhibitors. Journal of Medicinal Chemistry, 48(17), 5558-5565. [Link]

  • Reddy, J. R., et al. (2014). β-d-Ribofuranose as a Core with a Phosphodiester Moiety as the Enzyme Recognition Site for Codrug Development. Organic Letters, 16(24), 6366-6369. [Link]

  • Prakash, T. P., et al. (2018). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. ACS Chemical Biology, 13(9), 2529-2541. [Link]

  • Mian, A. M., & Khwaja, T. A. (1983). synthesis and antitumor activity of 2-deoxyribofuranosides of 3-deazaguanine. Journal of Medicinal Chemistry, 26(2), 286-291. [Link]

  • Wozniak, K., & Brzezinski, K. (2020). Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. ResearchGate. [Link]

  • Newman, D. J., & Cragg, G. M. (2016). Marine-Sourced Anti-Cancer and Cancer Pain Control Agents in Clinical and Late Preclinical Development. Marine Drugs, 14(4), 75. [Link]

  • Chen, H., et al. (2021). Development of Marine-Derived Compounds for Cancer Therapy. Molecules, 26(12), 3534. [Link]

Sources

Foundational

CAS number for 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

An In-Depth Technical Guide to 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose Foreword This document provides a comprehensive technical overview of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. Whil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

Foreword

This document provides a comprehensive technical overview of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. While a specific Chemical Abstracts Service (CAS) number for this compound is not readily found in public databases, suggesting it may be a novel or specialized research chemical, this guide has been constructed based on established principles of carbohydrate chemistry and extensive data from structurally analogous compounds. The insights herein are intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of modified nucleosides.

Introduction: Significance of a Modified Ribofuranose Scaffold

5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose is a fully protected derivative of D-ribofuranose, a central component of RNA. Its structure is distinguished by several key features:

  • A D-Ribofuranose Core: The fundamental sugar backbone of ribonucleosides.

  • Acetyl and Benzoyl Protecting Groups: These groups mask the hydroxyl functions, rendering the molecule stable under various conditions and soluble in organic solvents, which is crucial for synthetic manipulations. The benzoyl group at the 5-position and acetyl groups at the 1, 2, and 3-positions offer opportunities for selective deprotection strategies.

  • A C4-Methyl Group: The modification at the 4-position (often referred to as the 4'-position in the context of nucleosides) is of significant interest in medicinal chemistry. The introduction of a sterically demanding group at this position can lock the furanose ring into a specific conformation, which can profoundly influence the biological activity of the resulting nucleoside analogues.[1][2]

The primary utility of this compound is as an advanced intermediate for the synthesis of 4'-C-methyl-substituted nucleoside analogues. Such analogues are a class of potent antiviral and antitumor agents.[3][4] Modifications at the 4'-position have been shown to confer desirable properties, including enhanced metabolic stability and potent inhibition of viral polymerases, making them effective against drug-resistant viral strains.[2]

Physicochemical and Spectroscopic Data

The following table summarizes the calculated and predicted properties for 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose.

PropertyValue
Molecular Formula C₂₁H₂₄O₁₀
Molecular Weight 436.41 g/mol
Appearance (Predicted) White to off-white crystalline solid
Solubility (Predicted) Soluble in Dichloromethane, Chloroform, Ethyl Acetate; Insoluble in water
Table 1: Predicted Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR (CDCl₃) Anomeric Proton (H-1): ~6.0-6.3 ppm (singlet or small doublet). H-2, H-3: ~5.0-5.5 ppm (multiplets). H-5 Protons: ~4.3-4.6 ppm (multiplets). Benzoyl Protons: ~7.4-8.1 ppm (multiplets). Acetyl Methyl Protons: ~1.9-2.2 ppm (multiple singlets, 9H total). C4-Methyl Protons: ~1.2-1.5 ppm (singlet, 3H).
¹³C NMR (CDCl₃) Carbonyl Carbons (Benzoyl & Acetyl): ~165-171 ppm. Aromatic Carbons (Benzoyl): ~128-134 ppm. Anomeric Carbon (C-1): ~95-100 ppm. Ring Carbons (C-2, C-3, C-4, C-5): ~60-85 ppm. Acetyl Methyl Carbons: ~20-22 ppm. C4-Methyl Carbon: ~18-25 ppm.
IR (KBr, cm⁻¹) C=O Stretching (Ester): ~1740-1760 cm⁻¹. C=C Stretching (Aromatic): ~1600, 1450 cm⁻¹. C-O Stretching (Ester/Ether): ~1050-1250 cm⁻¹.
Mass Spec (ESI-MS) [M+Na]⁺: ~459.13 m/z

Synthesis and Purification

The synthesis of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose is a multi-step process that requires careful control of protecting groups. A plausible synthetic pathway would commence from a commercially available, partially protected ribose derivative.

Proposed Synthetic Workflow

The following diagram illustrates a logical synthetic route. The key strategic elements are the introduction of the C4-methyl group onto a suitable precursor and the subsequent differential protection of the hydroxyl groups.

Synthesis_Workflow A 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose B Protected 4-Keto-ribofuranose A->B Oxidation (e.g., Swern, DMP) C Protected 4-C-Methyl-ribofuranose B->C Grignard Reaction (MeMgBr) D 4-C-Methyl-D-ribofuranose C->D Deprotection (Acidic Hydrolysis) E 1,2,3,5-Tetra-O-acetyl-4-C-methyl-D-ribofuranose D->E Peracetylation (Ac₂O, Pyridine) F 1,2,3-Tri-O-acetyl-4-C-methyl-D-ribofuranose E->F Selective 5-O-Deacetylation (Enzymatic) G 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose F->G Benzoylation (BzCl, Pyridine) Structure mol Mechanism cluster_0 Viral RNA/DNA Polymerase Template Template Strand Growing Growing Strand...P-S-Base Incoming_NTP Natural NTP Growing->Incoming_NTP Incorporation Drug_TP 4'-Me-Nucleoside-TP (Active Drug) Growing->Drug_TP Incorporation Incorporated_Drug ...P-S(4'-Me)-Base Termination Chain Termination (No 3'-OH for next NTP) Incorporated_Drug->Termination Blocks further elongation

Sources

Exploratory

5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose mechanism of action

An In-depth Technical Guide to the Proposed Mechanism of Action of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose Abstract This technical guide provides a comprehensive analysis of the proposed mechanism of act...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Proposed Mechanism of Action of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

Abstract

This technical guide provides a comprehensive analysis of the proposed mechanism of action for the novel synthetic compound, 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. As a structurally modified purine nucleoside analog, this molecule is rationally designed to function as a prodrug with potential applications in antiviral or anticancer therapies.[1] This document elucidates the multi-stage process of its cellular uptake, metabolic activation, and ultimate interaction with target enzymes. We will deconstruct the role of each chemical modification, propose a detailed intracellular pathway, and outline a robust experimental workflow for the validation of this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding of next-generation nucleoside analogs.

Introduction: Rational Design of a Nucleoside Analog Prodrug

Nucleoside analogs are a cornerstone of modern chemotherapy, targeting the fundamental processes of DNA and RNA synthesis.[2][3] Their efficacy hinges on the ability to mimic natural nucleosides, thereby gaining entry into cellular metabolic pathways, while possessing structural modifications that disrupt the replication of viral or cancerous cells.[4] The compound 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose is a prime example of this design philosophy. It incorporates two key strategic features:

  • Prodrug Moieties (Benzoyl and Acetyl Groups): The core nucleoside is masked with ester groups (benzoyl and acetyl). This is a well-established prodrug strategy designed to neutralize the polar hydroxyl groups of the ribose sugar.[5] This chemical masking increases the molecule's lipophilicity, which is critical for enhancing its passive diffusion across the lipid bilayer of the cell membrane, thereby improving intracellular bioavailability.[6][7][8]

  • A Mechanistic Warhead (4-C-methyl Group): The modification at the 4' carbon of the ribofuranose ring is the key to its proposed biological activity. The presence of a methyl group at this position is hypothesized to act as a potent inhibitor of polymerases. Studies on similar 4'-C-substituted nucleosides have shown that this modification can sterically hinder the formation of the 3'-5' phosphodiester bond, effectively terminating the elongation of a growing DNA or RNA strand.[9]

Proposed Mechanism of Action: A Multi-Step Intracellular Journey

The mechanism of action is not a single event but a cascade of sequential processes. We propose a three-phase model: (I) Cellular Uptake and Activation, (II) Anabolic Phosphorylation, and (III) Polymerase Inhibition and Chain Termination.

Phase I: Cellular Uptake and Prodrug Activation

The journey begins with the compound crossing the cell membrane, a process facilitated by its lipophilic ester groups. Once in the cytoplasm, the compound is targeted by ubiquitous intracellular enzymes.

Causality of Experimental Choice: The initial hypothesis rests on the cleavage of the ester prodrug moieties. To confirm this, one would incubate the compound with cell lysates or specific purified esterases (e.g., carboxylesterases, Cathepsin A) and monitor the reaction using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the deacylated and debenzoylated nucleoside core.

Protocol Validation: A self-validating protocol would include a heat-inactivated enzyme control (to ensure the cleavage is enzymatic) and a time-course experiment to measure the rate of prodrug conversion.

The diagram below illustrates this initial activation step.

prodrug_activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug 5-O-Benzoyl-1,2,3-tri-O-acetyl- 4-C-methyl-D-ribofuranose Transport Passive Diffusion Prodrug->Transport Cell Membrane ActivatedNucleoside 4-C-methyl-D-ribofuranose (Core Nucleoside) Transport->ActivatedNucleoside Hydrolysis Esterases Cellular Esterases Esterases->Transport

Caption: Phase I: Cellular uptake and enzymatic activation of the prodrug.

Phase II & III: Anabolic Phosphorylation and Polymerase Inhibition

Following the removal of the protective groups, the core nucleoside, 4-C-methyl-D-ribofuranose, becomes a substrate for cellular kinases. These enzymes sequentially add phosphate groups to the 5'-hydroxyl position, converting the nucleoside into its monophosphate, diphosphate, and finally, its active triphosphate form.[3] This anabolic pathway is essential, as polymerases only recognize and incorporate nucleotide triphosphates.[10]

The resulting 4-C-methyl-D-ribofuranose triphosphate is the active pharmacological agent. It competes with natural nucleotide triphosphates (e.g., ATP, GTP) for the active site of a DNA or RNA polymerase. Upon incorporation into a nascent nucleic acid chain, the 4'-C-methyl group is predicted to cause steric hindrance that prevents the polymerase from forming the subsequent 3'-5' phosphodiester bond, thereby halting further elongation.[9] This act of chain termination is a potent mechanism for inhibiting cell replication or viral propagation.[2]

The integrated pathway from activated nucleoside to chain termination is visualized below.

mechanism_pathway ActivatedNucleoside 4-C-methyl-D-ribofuranose Monophosphate Monophosphate ActivatedNucleoside->Monophosphate Cellular Kinase 1 Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinase 2 Triphosphate Active Triphosphate (NTP*) Diphosphate->Triphosphate Cellular Kinase 3 Polymerase DNA/RNA Polymerase Triphosphate->Polymerase Competitive Binding Incorporation Incorporation into DNA/RNA Strand Polymerase->Incorporation Termination Chain Termination Incorporation->Termination

Caption: Phases II & III: Anabolic phosphorylation and polymerase inhibition.

Experimental Workflow for Mechanistic Validation

A rigorous, multi-faceted experimental approach is required to validate the proposed mechanism. The following workflow provides a logical progression from cellular activity to specific molecular interactions.

Step-by-Step Validation Protocol
  • Assess Cellular Activity and Cytotoxicity:

    • Objective: To determine the compound's biological effect and therapeutic window.

    • Protocol:

      • Seed target cells (e.g., cancer cell lines or virus-infected host cells) in 96-well plates.

      • Treat cells with a serial dilution of the compound for 48-72 hours.

      • Measure cell viability using an MTT or CellTiter-Glo assay to determine the 50% cytotoxic concentration (CC₅₀).

      • In parallel, measure the desired biological effect (e.g., viral load reduction, cancer cell proliferation) to determine the 50% effective concentration (EC₅₀).

    • Trustworthiness: The ratio of CC₅₀ to EC₅₀ yields the Selectivity Index (SI), a critical measure of a drug's potential. A high SI is desirable.

  • Confirm Intracellular Activation and Metabolism:

    • Objective: To detect the predicted phosphorylated metabolites.

    • Protocol:

      • Incubate target cells with a known concentration of the compound.

      • At various time points, harvest the cells and perform a cellular extraction to isolate intracellular metabolites.

      • Analyze the extracts using LC-MS/MS, with analytical standards for the parent compound and its predicted mono-, di-, and triphosphate forms.

    • Trustworthiness: This directly confirms that the cellular machinery is processing the prodrug as hypothesized.

  • Demonstrate Polymerase Inhibition:

    • Objective: To prove that the active triphosphate form directly inhibits the target enzyme.

    • Protocol:

      • Chemically synthesize the 4-C-methyl-D-ribofuranose triphosphate.

      • Set up an in vitro polymerase assay using a purified target polymerase (e.g., HIV reverse transcriptase, HCV RNA polymerase), a template-primer, and natural dNTPs/NTPs.

      • Add varying concentrations of the synthetic triphosphate analog.

      • Measure the rate of nucleic acid synthesis (e.g., via incorporation of a radiolabeled nucleotide).

      • Calculate the 50% inhibitory concentration (IC₅₀).

    • Trustworthiness: This cell-free assay isolates the drug-enzyme interaction, providing definitive proof of direct inhibition.

The logical flow of this validation process is depicted below.

validation_workflow A 1. Cellular Activity Assays (EC₅₀ & CC₅₀) B 2. Intracellular Metabolism Study (LC-MS/MS) A->B If Biologically Active C 3. In Vitro Polymerase Assay (IC₅₀) B->C If Metabolites Detected D 4. Chain Termination Assay (Gel Electrophoresis) C->D If Polymerase is Inhibited E Mechanism Confirmed D->E If Chain Termination is Observed

Sources

Foundational

Modified Ribofuranose Compounds: A Technical Guide for Drug Discovery and Development

Introduction: The Enduring Significance of the Ribofuranose Scaffold in Therapeutics The five-membered ribofuranose ring is a cornerstone of life's fundamental processes, forming the backbone of RNA and serving as a crit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Ribofuranose Scaffold in Therapeutics

The five-membered ribofuranose ring is a cornerstone of life's fundamental processes, forming the backbone of RNA and serving as a critical component of essential molecules like adenosine triphosphate (ATP). Its inherent chirality and dense stereochemical information have made it a privileged scaffold in the design of therapeutic agents. However, natural nucleosides often suffer from poor metabolic stability and limited efficacy. This has driven decades of research into the chemical modification of the ribofuranose moiety, a field that has yielded some of the most impactful antiviral and anticancer drugs to date.[1][2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships, and therapeutic applications of modified ribofuranose compounds, intended for researchers, scientists, and professionals in drug development.

Strategic Modifications of the Ribofuranose Ring: A Positional Analysis

The strategic placement of chemical modifications on the ribofuranose ring can profoundly influence a nucleoside analogue's biological activity, metabolic stability, and target specificity. This section will explore the most significant modifications at each position of the furanose ring.

The 2'-Position: A Hub for Modulating Conformation and Nuclease Resistance

Modifications at the 2'-position of the ribofuranose ring are among the most extensively studied, primarily due to their profound impact on the sugar pucker conformation and, consequently, the overall structure and stability of nucleic acids. The 2'-hydroxyl group of RNA is a key determinant of its A-form helical structure and its susceptibility to enzymatic degradation.

2'-Fluoro Modifications: The introduction of a fluorine atom at the 2'-position is a classic and highly effective modification. The high electronegativity of fluorine stabilizes the C3'-endo (North) sugar pucker, characteristic of an A-form helix, which can enhance binding affinity to target RNA.[4] Furthermore, the 2'-fluoro group imparts significant resistance to nuclease degradation, thereby increasing the in vivo half-life of oligonucleotide therapeutics.[5][6]

2'-O-Methyl and Other 2'-O-Alkyl Modifications: The 2'-O-methyl (2'-OMe) modification is another widely employed strategy to enhance nuclease resistance and binding affinity. Like the 2'-fluoro group, the 2'-OMe modification favors the C3'-endo conformation. This modification is a common feature in antisense oligonucleotides and siRNAs, where it improves their pharmacokinetic properties without compromising their target-binding specificity. Other 2'-O-alkyl modifications, such as 2'-O-methoxyethyl (MOE), have also been developed to further enhance these properties.

Locked Nucleic Acids (LNAs): Bridging the Gap for Unprecedented Affinity: Locked Nucleic Acids (LNAs) represent a significant advancement in ribofuranose modification. In LNAs, a methylene bridge connects the 2'-oxygen to the 4'-carbon, locking the ribofuranose ring in a rigid C3'-endo conformation.[7] This pre-organization of the sugar moiety dramatically increases the binding affinity of LNA-containing oligonucleotides for their complementary RNA or DNA targets.[7] The conformational rigidity of LNAs also confers exceptional nuclease resistance.

The 3'-Position: The Gateway to Chain Termination

The 3'-hydroxyl group is essential for the formation of the phosphodiester bond during nucleic acid polymerization. Modifications at this position are a cornerstone of antiviral therapy, as they can act as chain terminators, halting the replication of viral genomes.

3'-Azido Modifications: The quintessential example of a 3'-modified nucleoside is 3'-azido-3'-deoxythymidine (AZT), also known as zidovudine.[8][9][10][11][12] The replacement of the 3'-hydroxyl group with an azido group prevents the formation of the 3'-5' phosphodiester linkage, leading to chain termination of the growing viral DNA strand by reverse transcriptase.[8][9][10][11][12]

Other 3'-Modifications: A variety of other modifications at the 3'-position, including the introduction of other substituents or the removal of the hydroxyl group (dideoxy nucleosides), have been explored to achieve chain termination. The structure-activity relationship studies have shown that the nature of the 3'-substituent can significantly impact the efficiency of incorporation by viral polymerases and the potential for the development of drug resistance.[13]

The 4'-Position: Fine-Tuning Sugar Pucker and Biological Activity

Modifications at the 4'-position can also influence the sugar pucker and introduce novel biological activities.

4'-Thionucleosides: The replacement of the ring oxygen with a sulfur atom to create 4'-thionucleosides has been shown to impart significant antiviral and anticancer properties. This modification alters the geometry and electronic properties of the furanose ring, which can affect its interaction with target enzymes.

Carbocyclic Nucleosides: Replacing the Ring Oxygen with Carbon: Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, are another important class of modified ribofuranose compounds.[1][11][12][14][15][16] This modification renders the nucleoside analogue resistant to enzymatic cleavage of the glycosidic bond, thereby increasing its metabolic stability.[12]

The 5'-Position: A Handle for Prodrug Strategies and Beyond

The 5'-hydroxyl group is the primary site of phosphorylation to form the active triphosphate species. Modifications at this position are often employed in prodrug strategies to enhance cell permeability and oral bioavailability.

5'-Phosphoramidates: The ProTide (prodrug of a nucleotide) approach involves masking the phosphate group with a phosphoramidate moiety. This strategy has been successfully applied to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step. Sofosbuvir is a prime example of a successful ProTide drug.

Other 5'-Modifications: Direct modifications to the 5'-hydroxyl group or the carbon backbone at the 5'-position have also been explored to modulate the biological activity and pharmacokinetic properties of nucleoside analogues.

Synthetic Strategies for Modified Ribofuranose Compounds

The synthesis of modified ribofuranose nucleosides is a complex and challenging area of organic chemistry. Both chemical and enzymatic approaches are employed, each with its own advantages and limitations.

Chemical Synthesis: A Versatile Toolkit for Novel Analogues

Chemical synthesis offers the flexibility to introduce a wide array of modifications at any position of the ribofuranose ring. Common strategies involve the use of protected sugar intermediates that are subsequently coupled with a nucleobase.

Glycosylation Reactions: The formation of the N-glycosidic bond between the modified sugar and the nucleobase is a critical step in nucleoside synthesis. The Vorbrüggen glycosylation, which utilizes silylated nucleobases and a Lewis acid catalyst, is one of the most widely used methods.[17]

Solid-Phase Synthesis of Modified Oligonucleotides: For the synthesis of modified oligonucleotides, solid-phase phosphoramidite chemistry is the method of choice.[5][18][19][20][21] This automated process allows for the sequential addition of natural or modified phosphoramidite building blocks to a growing oligonucleotide chain attached to a solid support.[18]

Enzymatic Synthesis: Harnessing Nature's Catalysts

Enzymatic synthesis offers a green and often highly stereoselective alternative to chemical methods. Nucleoside phosphorylases and kinases are commonly used to synthesize modified nucleosides and their phosphorylated derivatives.[8][22][23][24][25]

Biophysical Characterization: Unveiling the Structural and Thermodynamic Consequences of Modification

Understanding the impact of modifications on the structure, dynamics, and thermodynamics of nucleosides and oligonucleotides is crucial for rational drug design. A variety of biophysical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of modified ribofuranose compounds in solution.[4][16][20][26] 1H and 13C NMR can provide detailed information about the sugar pucker conformation, glycosidic bond torsion angle, and internucleotide distances.[7][19][20][27][28][29][30]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of modified nucleosides and oligonucleotides in the solid state. This technique can reveal precise bond lengths, bond angles, and the overall three-dimensional architecture, offering invaluable insights into how modifications alter molecular structure.

Thermodynamic Analysis

Techniques such as UV-melting studies and isothermal titration calorimetry (ITC) are used to determine the thermodynamic parameters of nucleic acid duplex formation.[31][32][33] These studies can quantify the impact of ribose modifications on the stability and binding affinity of oligonucleotides, providing crucial data for structure-activity relationship analysis.[31][32][33]

Therapeutic Applications of Modified Ribofuranose Compounds

Modified ribofuranose nucleosides have revolutionized the treatment of viral infections and cancer.

Antiviral Agents

Many of the most effective antiviral drugs are modified ribofuranose nucleosides that act as chain terminators of viral DNA or RNA synthesis.

  • Zidovudine (AZT): A 3'-azido-modified thymidine analogue used in the treatment of HIV infection.[8][9][10][11][12]

  • Sofosbuvir: A 2'-fluoro-2'-C-methyl-modified uridine nucleotide analogue used to treat Hepatitis C.

  • Remdesivir: A 1'-cyano-4-aza-7,9-dideazaadenosine C-nucleoside analogue with broad-spectrum antiviral activity, including against SARS-CoV-2.[34]

Anticancer Agents

Modified ribofuranose nucleosides can also exhibit potent anticancer activity by interfering with DNA replication and repair in rapidly dividing cancer cells.

  • Gemcitabine: A 2',2'-difluoro-deoxycytidine analogue used in the treatment of various cancers, including pancreatic, lung, and breast cancer.[14][23][25][35][36] Its mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis.[14][23][25][35][36]

  • Cytarabine: An arabinofuranosyl cytosine analogue used in the treatment of acute myeloid leukemia.

Experimental Protocols

Protocol 1: Synthesis of a 2'-Fluoro-Modified Nucleoside

This protocol outlines a general procedure for the synthesis of a 2'-fluoro-arabinofuranosyl nucleoside, a common scaffold in antiviral drug discovery.[4]

Step-by-Step Methodology:

  • Preparation of the Glycosyl Donor: Start with a suitably protected ribofuranose derivative. A common starting material is 1,3,5-tri-O-benzoyl-α-D-ribofuranose.

  • Fluorination: Treat the protected ribose with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2'-position with inversion of stereochemistry, yielding the 2'-fluoro-arabinofuranosyl derivative.

  • Glycosylation: Couple the 2'-fluoro-arabinofuranosyl donor with a silylated nucleobase (e.g., silylated thymine) in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Deprotection: Remove the protecting groups (e.g., benzoyl groups) using a base such as sodium methoxide in methanol to yield the final 2'-fluoro-modified nucleoside.

Protocol 2: Solid-Phase Synthesis of a 2'-Fluoro-Modified Oligonucleotide[5]

This protocol describes the incorporation of a 2'-fluoro-modified phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer.[5]

Step-by-Step Methodology:

  • Support Preparation: Begin with a controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.

  • DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.

  • Coupling: Activate the 2'-fluoro phosphoramidite monomer with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups with a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion sequences.

  • Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Iteration: Repeat steps 2-5 for each subsequent monomer addition until the desired sequence is assembled.

  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

  • Purification: Purify the full-length oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Diagram 1: Key Positions for Ribofuranose Modification

Ribofuranose_Modifications cluster_ribose Ribofuranose Ring O4_ O4' C1_ C1' O4_->C1_ C2_ C2' C1_->C2_ Base Nucleobase C1_->Base N-Glycosidic Bond C3_ C3' C2_->C3_ C2_mod 2'-Modifications (Fluoro, O-Methyl, LNA) C2_->C2_mod C4_ C4' C3_->C4_ C3_mod 3'-Modifications (Azido, Dideoxy) C3_->C3_mod C4_->O4_ C5_ C5' C4_->C5_ C4_mod 4'-Modifications (Thio, Carbocyclic) C4_->C4_mod C5_mod 5'-Modifications (Phosphoramidates) C5_->C5_mod

Caption: Key modification sites on the ribofuranose ring.

Diagram 2: Mechanism of Action of Zidovudine (AZT)

AZT_Mechanism cluster_cell Infected Host Cell cluster_virus HIV Replication AZT Zidovudine (AZT) AZT_MP AZT-Monophosphate AZT->AZT_MP Cellular Kinases AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Cellular Kinases AZT_TP AZT-Triphosphate (Active Form) AZT_DP->AZT_TP Cellular Kinases RT Reverse Transcriptase AZT_TP->RT Incorporation Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Growing Viral DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination RT->Viral_DNA

Caption: Zidovudine's mechanism of action via chain termination.

Diagram 3: Solid-Phase Oligonucleotide Synthesis Cycle

Solid_Phase_Synthesis start Start Cycle deprotection 1. Deprotection (Remove 5'-DMT) start->deprotection coupling 2. Coupling (Add new phosphoramidite) deprotection->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Next Cycle or Final Cleavage oxidation->next_cycle next_cycle->deprotection Continue

Caption: The iterative cycle of solid-phase oligonucleotide synthesis.

Conclusion and Future Perspectives

The field of modified ribofuranose compounds continues to be a vibrant and highly productive area of research in medicinal chemistry. The clinical success of numerous nucleoside analogues has validated the strategy of modifying this fundamental biological scaffold to achieve therapeutic benefit. Future research will likely focus on the development of novel modifications that can overcome drug resistance, improve safety profiles, and target new disease areas. The combination of innovative synthetic chemistry, advanced biophysical characterization, and a deeper understanding of the underlying biology will undoubtedly lead to the discovery of the next generation of life-saving medicines based on the versatile ribofuranose framework.

References

  • What is the mechanism of Gemcitabine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Gemcitabine: Mechanism, Adverse Effects, Contraindications, and Dosing. Retrieved from [Link]

  • What is the mechanism of Zidovudine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication? - Dr.Oracle. (2025, February 12). Retrieved from [Link]

  • The conformations of locked nucleic acids (LNA) - PubMed. Retrieved from [Link]

  • Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery - Frontiers. (2022, November 29). Retrieved from [Link]

  • Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. Retrieved from [Link]

  • Zidovudine - Wikipedia. Retrieved from [Link]

  • Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed - NIH. Retrieved from [Link]

  • Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed. (1988, August 29). Retrieved from [Link]

  • Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery - PubMed. (2022, November 30). Retrieved from [Link]

  • Pharmacology of Gemcitabine (Gemzar); Overview, Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2024, November 30). Retrieved from [Link]

  • Clinical application and drug resistance mechanism of gemcitabine - Frontiers. Retrieved from [Link]

  • 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives | Accounts of Chemical Research - ACS Publications. (2022, January 26). Retrieved from [Link]

  • Synthesis and antiretroviral evaluation of derivatives of zidovudine - SciELO. Retrieved from [Link]

  • Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed. Retrieved from [Link]

  • Thermodynamics of nucleic acid interactions | Biophysical Chemistry Class Notes - Fiveable. Retrieved from [Link]

  • The conformations of locked nucleic acids (LNA). - National Genomics Data Center (CNCB-NGDC). Retrieved from [Link]

  • The conformations of locked nucleic acids (LNA) - Aalborg Universitets forskningsportal. Retrieved from [Link]

  • The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PubMed Central. Retrieved from [Link]

  • Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System | Organic Letters - ACS Publications. Retrieved from [Link]

  • Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - NIH. Retrieved from [Link]

  • Conformationally restricted nucleotides as a probe of structure–function relationships in RNA - PMC - NIH. Retrieved from [Link]

  • AZT – mechanism of action and organic synthesis - The Science Snail. (2019, December 21). Retrieved from [Link]

  • Synthesis and anti-HIV activity of steroidal prodrugs of 3'-azido-3'-deoxythymidine (AZT). Retrieved from [Link]

  • The conformations of locked nucleic acids (LNA) | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • 2′-Fluoro modified nucleic acids: Polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry - Oxford Academic. Retrieved from [Link]

  • A 13C NMR study of poly(adenosine diphosphate ribose) and its monomers: evidence of alpha-(1'' leads to 2') ribofuranosy1 ribofuranoside risidue - PubMed. Retrieved from [Link]

  • Synthesis and anti-HIV activity of beta-D-3'-azido-2',3' - PubMed - NIH. Retrieved from [Link]

  • Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Retrieved from [Link]

  • Fluorinated Nucleosides: Synthesis and Biological Implication - PMC - PubMed Central. Retrieved from [Link]

  • Structure activity relationship of novel antiviral nucleosides against Enterovirus A71 - PMC. (2020, October 5). Retrieved from [Link]

  • Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19 | ACS Medicinal Chemistry Letters. (2021, March 29). Retrieved from [Link]

  • Biophysical Study of the Structure, Dynamics, and Function of Nucleic Acids - PMC - NIH. (2022, May 23). Retrieved from [Link]

  • Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach | The Journal of Physical Chemistry A - ACS Publications. (2024, March 12). Retrieved from [Link]

  • Biophysical Studies of Nucleic Acid - Small Molecule Recognition - Clemson OPEN. Retrieved from [Link]

  • ZIDOVUDINE (AZT) 1. Exposure Data - IARC Publications. Retrieved from [Link]

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC - NIH. Retrieved from [Link]

  • Biophysical Techniques. Retrieved from [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. Retrieved from [Link]

  • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J. (2022, November 14). Retrieved from [Link]

  • Structure-Cytotoxicity/Antiviral Activity Relationship Studies of Nucleoside Analogs Using Structure-Activity Maps. - Studylib. Retrieved from [Link]...

  • Thermodynamics of DNA Duplex Formation: A Biophysical Chemistry Laboratory Experiment | Journal of Chemical Education - ACS Publications. Retrieved from [Link]

  • Nucleosides. XVIII. Synthesis of 2'-Fluorothymidine, 2'-Fluorodeoxyuridine, and Other 2'-Halogeno-2'-Deoxy Nucleosides1,2 | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • (A) Schematic representation of the ribofuranose ring in both C2-endo and C3-endo conformations - ResearchGate. Retrieved from [Link]

  • The Biosynthesis of Carbocyclic Nucleosides - - - ElectronicsAndBooks. Retrieved from [Link]

  • Synthesis of nucleosides - Wikipedia. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

Preamble: Bridging Synthesis and Biological Function through Computation In the landscape of modern drug discovery, particularly in oncology and virology, modified nucleosides represent a cornerstone of therapeutic innov...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Bridging Synthesis and Biological Function through Computation

In the landscape of modern drug discovery, particularly in oncology and virology, modified nucleosides represent a cornerstone of therapeutic innovation.[1][2] 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose is a synthetic, protected derivative of D-ribofuranose, a key structural motif in nucleosides.[3] As a purine nucleoside analog, it holds potential for antitumor activity by targeting critical cellular processes like DNA synthesis.[4] The strategic placement of protecting groups—benzoyl and acetyl moieties—is a common practice in carbohydrate chemistry to enhance stability and facilitate regioselective synthesis, but it also significantly influences the molecule's conformational landscape and interaction potential.[5][6][7][8]

This guide provides a comprehensive framework for the in silico modeling of this specific ribofuranose derivative. We move beyond a simple recitation of methods to provide a self-validating system of protocols grounded in established computational chemistry principles. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical steps required to computationally dissect this molecule's structural dynamics, predict its interactions with biological targets, and evaluate its drug-like properties, thereby accelerating its journey from a synthetic intermediate to a potential therapeutic lead.

Section 1: Foundational Workflow for Molecular Characterization

The initial and most critical phase of any in silico study is the accurate generation and characterization of the molecule's three-dimensional structure. For a highly flexible and stereochemically complex molecule like a protected carbohydrate, this step is paramount.[9] Neglecting this foundation can propagate significant errors throughout all subsequent simulations.

Three-Dimensional Structure Generation and Quantum Mechanical Optimization

The journey begins with translating the 2D chemical structure into a valid 3D conformation. This can be achieved using various molecular editors (e.g., ChemDraw, Avogadro) or by converting its SMILES representation. However, the initial 3D structure is merely a crude approximation. To achieve a chemically accurate, low-energy conformation, geometry optimization using quantum mechanics (QM) is indispensable.

Causality Behind the Choice of QM: Molecular mechanics force fields, while computationally efficient, may not always capture the subtle stereoelectronic effects (e.g., the anomeric effect, gauche effects) that govern carbohydrate conformation.[10][11] QM methods, particularly Density Functional Theory (DFT), provide a more fundamental and accurate description of the electronic structure, leading to superior geometric parameters and conformational energies.[2][12][13][14]

Experimental Protocol: Geometry Optimization with DFT

  • Input Generation:

    • Generate the initial 3D coordinates of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose.

    • Define the molecular charge (typically 0 for this molecule) and spin multiplicity (singlet).

  • Calculation Setup (Example using Gaussian software):

    • Select the B3LYP functional, a widely used and well-validated hybrid functional for organic molecules.[13]

    • Choose a suitable basis set, such as 6-31G(d), to balance accuracy and computational cost for a molecule of this size.[14]

    • Specify the Opt keyword to perform a geometry optimization.

    • Include the Freq keyword to perform a frequency calculation post-optimization. This is a self-validating step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Execution and Analysis:

    • Run the calculation.

    • Analyze the output to confirm convergence and the absence of imaginary frequencies. The resulting coordinates represent a low-energy, QM-optimized structure ready for further simulation.

Section 2: Elucidating Conformational Dynamics with Molecular Dynamics (MD) Simulations

A static, optimized structure provides only a snapshot. In reality, particularly in a biological context (i.e., in solution), molecules are dynamic entities, exploring a landscape of thermally accessible conformations.[15] Molecular Dynamics (MD) simulations are the computational microscope we use to observe this dynamic behavior over time, providing critical insights into the molecule's flexibility and preferred shapes.[16][17][18]

Trustworthiness through Force Field Selection: The accuracy of an MD simulation is fundamentally dependent on the quality of the underlying force field—a set of parameters that defines the potential energy of the system.[16] For carbohydrates, specialized force fields are necessary.[9]

  • CHARMM: A robust and widely used force field with well-developed parameters for carbohydrates and their conjugates.[16][19]

  • GLYCAM: Specifically designed for modeling carbohydrates and glycoconjugates, making it an authoritative choice.[16][20]

  • AMBER: Often used in conjunction with GLYCAM parameters for simulating glycoproteins and other glycoconjugates.[19]

  • GROMOS: Another popular choice, particularly within the GROMACS simulation ecosystem.[19]

The choice among these depends on the specific simulation software and compatibility with other molecules in the system (e.g., a protein target). A critical consideration for our specific molecule is the need for accurate parameters for the benzoyl and acetyl protecting groups, which may require validation or custom parameterization.

Workflow for All-Atom Explicit Solvent MD Simulation

The following diagram and protocol outline a self-validating workflow for conducting a robust MD simulation.

MD_Workflow start Start: QM-Optimized Structure param Assign Force Field (e.g., GLYCAM06) start->param Parameterize solvate Solvation (Explicit Water, e.g., TIP3P) param->solvate Build System ions Add Ions (Neutralize System) solvate->ions minimize Energy Minimization ions->minimize Relax System equil_nvt Equilibration 1 (NVT Ensemble) minimize->equil_nvt Heat System equil_npt Equilibration 2 (NPT Ensemble) equil_nvt->equil_npt Stabilize Pressure production Production MD (NPT Ensemble) equil_npt->production Data Collection analysis Trajectory Analysis (RMSD, RMSF, Clustering) production->analysis Extract Insights

Caption: A standard workflow for Molecular Dynamics simulation.

Experimental Protocol: MD Simulation

  • System Preparation:

    • Parameterization: Assign the chosen carbohydrate force field (e.g., GLYCAM06) to the QM-optimized structure of the molecule.

    • Solvation: Place the molecule in a periodic box of explicit water molecules (e.g., TIP3P model). The inclusion of explicit water is crucial as solvent interactions are known to determine carbohydrate conformation.[13]

    • Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

  • Minimization and Equilibration:

    • Energy Minimization: Perform a steepest descent followed by a conjugate gradient energy minimization to relax the system and remove any steric clashes.

    • NVT Equilibration (Constant Volume): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the solute.

    • NPT Equilibration (Constant Pressure): Continue the simulation at the target temperature and pressure (e.g., 1 atm). This ensures the system reaches the correct density. Monitor temperature, pressure, and density for stability, which validates the equilibration process.

  • Production Run:

    • Once the system is well-equilibrated, run the simulation for a duration sufficient to sample the conformational space (typically 100s of nanoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's backbone atoms over time to assess overall structural stability.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per atom to identify flexible regions of the molecule, such as the protecting groups.

    • Conformational Clustering: Group similar conformations together to identify the most populated conformational states.

Section 3: Predicting Biological Interactions via Molecular Docking

With an understanding of the molecule's intrinsic dynamics, the next logical step is to predict how it might interact with a potential biological target. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein).[21][22]

Authoritative Grounding in Target Selection: Given that the molecule is a nucleoside analog with potential anticancer activity, logical targets would include enzymes involved in nucleotide metabolism or DNA replication, such as ribonucleotide reductase or DNA polymerase.[2][23] For this guide, we will use a hypothetical kinase as an example target.

Workflow for Structure-Based Molecular Docking

The following diagram illustrates the key stages of a molecular docking experiment, a crucial component of structure-based virtual screening.[24][25][26]

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation pdb Get Protein Structure (e.g., PDB) prep_prot Prepare Protein (Remove water, add H+) pdb->prep_prot grid Define Binding Site (Grid Generation) prep_prot->grid lig_struct MD-derived or QM-optimized Structure prep_lig Assign Charges & Torsion Angles lig_struct->prep_lig dock Perform Docking (e.g., AutoDock Vina) prep_lig->dock grid->dock analysis Analyze Results (Binding Energy, Pose, Interactions) dock->analysis

Caption: Key steps in a structure-based molecular docking protocol.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

    • Prepare the protein using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard. This involves removing water molecules and co-factors, adding hydrogen atoms, and repairing any missing side chains or loops.

  • Ligand Preparation:

    • Use the QM-optimized or a representative low-energy structure from the MD simulation as the input ligand conformation.

    • Use a tool like AutoDockTools to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Grid Generation:

    • Define the search space for the docking calculation. This is typically a grid box centered on the known active site of the protein. The dimensions of the box must be large enough to accommodate the ligand in various orientations.

  • Docking Execution:

    • Run the docking algorithm using software such as AutoDock Vina. The program will systematically sample different poses of the ligand within the grid box and score them based on a scoring function that approximates the binding free energy.

  • Results Analysis:

    • Binding Affinity: Analyze the predicted binding energies (e.g., in kcal/mol) for the top-ranked poses. Lower values typically indicate more favorable binding.

    • Binding Pose: Visualize the top-scoring poses in the context of the protein's active site. Examine key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which validate a plausible binding mode.

Section 4: Predictive Modeling for Drug Development

Beyond single-target interactions, computational models can predict broader pharmacokinetic and toxicological properties, which are critical for assessing a compound's potential as a drug.

Quantitative Structure-Activity Relationship (QSAR)

If experimental activity data (e.g., IC50 values) are available for a series of related ribofuranose derivatives, a QSAR model can be developed.[27][28] QSAR is a computational approach that correlates variations in molecular structure with changes in biological activity.[29]

Methodology Overview:

  • Data Collection: Assemble a dataset of structurally similar molecules with consistently measured biological activity.

  • Descriptor Calculation: For each molecule, calculate a range of numerical descriptors that encode its physicochemical properties (e.g., LogP, molecular weight, polar surface area) and structural features (2D and 3D fingerprints).[27][29]

  • Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares, machine learning) to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).[12][27]

  • Model Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external test sets. A statistically significant and predictive QSAR model can then be used to estimate the activity of our target molecule before synthesis.[27]

ADMET Profiling

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to reduce late-stage failures in drug development.[30][31] Numerous in silico tools, many of which are available as web servers (e.g., SwissADME, pkCSM) or commercial software platforms, can provide these predictions.[23][32][33]

Key Properties to Predict:

  • Absorption: Lipophilicity (LogP), water solubility, and permeability (e.g., Caco-2 cell model).

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Prediction of metabolic sites, particularly by Cytochrome P450 enzymes.

  • Excretion: Prediction of renal clearance.

  • Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Data Presentation: Predicted ADMET Properties

Property CategoryParameterPredicted ValueInterpretation/Risk
Physicochemical Molecular Weight504.49 g/mol High (Potential oral bioavailability issues)
LogPCalculated ValueIndicates lipophilicity
Water SolubilityCalculated ValueCrucial for absorption
Pharmacokinetics GI AbsorptionPredicted LevelHigh/Low
BBB PermeantYes/NoCNS activity potential
CYP InhibitorCYP1A2, 2C9, etc.Risk of drug-drug interactions
Drug-Likeness Lipinski's Rule# ViolationsGuideline for oral bioavailability
Toxicity hERG I InhibitorYes/NoRisk of cardiotoxicity
Ames ToxicityYes/NoMutagenic potential

Note: The values in this table are placeholders and would be populated using results from ADMET prediction software.

Conclusion

The in silico modeling of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose is a multi-faceted process that provides invaluable insights into its potential as a therapeutic agent. By integrating quantum mechanics, molecular dynamics, molecular docking, and predictive ADMET/QSAR modeling, researchers can build a comprehensive computational profile of the molecule. This guide provides a structured, self-validating framework for these investigations, emphasizing the causal logic behind each protocol. This approach not only ensures technical accuracy but also fosters a deeper understanding of the molecule's behavior, ultimately de-risking and accelerating the drug discovery and development pipeline.

References

  • Frontiers in Health Informatics.
  • PMC - PubMed Central.
  • PubMed. Molecular docking and DFT study of antiproliferative ribofuranose nucleoside derivatives targeting EGFR and VEGFR2in cancer cells.
  • ACS Publications. Probing the Anticancer Activity of Nucleoside Analogues: A QSAR Model Approach Using an Internally Consistent Training Set.
  • PubMed. Anticancer activity of nucleoside analogues: a density functional theory based QSAR study.
  • Maynooth University Research Archive Library.
  • PubMed.
  • J-Stage.
  • PNAS.
  • ACS Publications. Comparison of Carbohydrate Force Fields in Molecular Dynamics Simulations of Protein–Carbohydrate Complexes. [Link]

  • MPG.PuRe.
  • ACS Publications. Probing the Anticancer Activity of Nucleoside Analogues: A QSAR Model Approach Using an Internally Consistent Training Set.
  • MOLECULAR DYNAMICS SIMULATIONS OF CARBOHYDRATE SOLV
  • ACS Publications.
  • PMC - PubMed Central - NIH.
  • PubMed.
  • PubMed.
  • PubMed. In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Simulation Studies of Nucleoside Analogs for Drug Discovery- A Mini Review.
  • ResearchGate. (PDF)
  • eScholarship.
  • ResearchGate. (PDF)
  • PMC. In silico λ-dynamics predicts protein binding specificities to modified RNAs. [Link]

  • ResearchGate.
  • Beilstein-Institut. Representing Carbohydrates by Pseudoreceptor Models for Virtual Screening in Drug Discovery.
  • PubMed Central.
  • Deep Origin.
  • CD ComputaBio. Virtual Screening for Glycoscience Targets.
  • i-FAB. 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose.
  • PMC - NIH. Structure-based virtual screening identifies small-molecule inhibitors of O-fucosyltransferase SPINDLY in Arabidopsis.
  • PMC - NIH.
  • ResearchGate. (PDF)
  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
  • Frontiers. Structure Based Virtual Screening Studies to Identify Novel Potential Compounds for GPR142 and Their Relative Dynamic Analysis for Study of Type 2 Diabetes.
  • ResearchGate. Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges.
  • Neovarsity.
  • Wiley-VCH.
  • PMC - NIH.
  • AJOL. MOLECULAR MODELING AND DOCKING ANALYSIS OF BIS- INDOLYMETHANES DERIVATIVES AS HUMAN β-GLUCURONIDASE ENZYME INHIBITORS 21.
  • PMC - PubMed Central. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life.
  • CUTM Courseware. Prediction of ADMET pro Ligands ediction of ADMET properties of Ligands.
  • MDPI. Ligand-Based Virtual Screening, Molecular Docking, Molecular Dynamics, and MM-PBSA Calculations towards the Identification of Potential Novel Ricin Inhibitors. [Link]

  • YouTube. ADMET Predictor Tutorial 7: Predicting Metabolites.

Sources

Foundational

Spectroscopic Characterization of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose: A Predictive and Methodological Guide

Introduction Molecular Structure and Rationale for Spectroscopic Approach The target molecule, 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, possesses several key structural features that will manifest in its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Rationale for Spectroscopic Approach

The target molecule, 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, possesses several key structural features that will manifest in its spectroscopic signatures:

  • A D-ribofuranose core: A five-membered sugar ring.

  • Three O-acetyl groups: At positions C1, C2, and C3.

  • A 5-O-benzoyl group: An aromatic ester at the C5 position.

  • A 4-C-methyl group: A tertiary carbon at C4, which introduces a quaternary center.

Due to the absence of direct spectral data, our approach will be to deconstruct the molecule and predict the spectroscopic characteristics of each component based on data from closely related, well-characterized compounds. This predictive framework will then be used to propose a robust experimental plan for its definitive characterization.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the title compound. These predictions are based on the analysis of similar structures and a fundamental understanding of spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple, closely-spaced proton signals from the ribofuranose ring and the protecting groups. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are outlined below.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Rationale and Notes
H-1~6.0-6.2Singlet or narrow doubletThe anomeric proton at C1 is highly deshielded by the adjacent acetyl group and the ring oxygen. The multiplicity will depend on the coupling to H-2.
H-2~5.2-5.4Doublet or doublet of doubletsDeshielded by the C2-acetyl group. Will show coupling to H-1 and H-3.
H-3~5.0-5.2Doublet or doublet of doubletsDeshielded by the C3-acetyl group. Will show coupling to H-2. No coupling to a proton at C4.
H-5a, H-5b~4.4-4.6Doublets of a doublet (AB quartet)The two diastereotopic protons at C5 will be deshielded by the benzoyl group and will exhibit geminal coupling to each other.
Benzoyl-H (ortho)~8.0-8.1Doublet or multipletAromatic protons ortho to the carbonyl group are the most deshielded.
Benzoyl-H (para)~7.5-7.6Triplet or multiplet
Benzoyl-H (meta)~7.4-7.5Triplet or multiplet
Acetyl-CH₃ (x3)~2.0-2.2Singlets (3 distinct signals)Three separate singlets are expected for the three magnetically non-equivalent acetyl groups.
4-C-CH₃~1.3-1.5SingletThe methyl group at the quaternary C4 will appear as a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton and the presence of ester carbonyls.

Carbon(s) Predicted Chemical Shift (ppm) Rationale and Notes
C1~98-102The anomeric carbon, shifted downfield by the electronegative oxygen atoms.
C2, C3~70-75Carbons of the furanose ring bearing acetyl groups.
C4~80-85The quaternary carbon, its chemical shift will be influenced by the methyl and oxygen substituents.
C5~63-67The carbon bearing the benzoyl group.
Benzoyl C=O~165-167Carbonyl carbon of the benzoyl ester.
Acetyl C=O (x3)~169-171Carbonyl carbons of the three acetyl esters.
Benzoyl C (aromatic)~128-134Aromatic carbons of the benzoyl group.
Acetyl CH₃ (x3)~20-22Methyl carbons of the acetyl groups.
4-C-CH₃~18-22Methyl carbon at the C4 position.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups from the acetyl and benzoyl esters.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
C=O (Ester, Acetyl)1740 - 1760Strong, sharpA strong band characteristic of the acetyl ester carbonyls.[1][2][3][4]
C=O (Ester, Benzoyl)1720 - 1740Strong, sharpThe benzoyl carbonyl stretch, typically at a slightly lower wavenumber than alkyl esters.[5]
C-O (Ester)1200 - 1300StrongMultiple strong bands from the C-O stretching of the various ester groups.[1][4]
C=C (Aromatic)1450 - 1600Medium to weakBands corresponding to the benzene ring of the benzoyl group.
C-H (Aromatic)3000 - 3100Weak
C-H (Aliphatic)2850 - 3000Medium
Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and can provide structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

Ion Predicted m/z Notes
[M+Na]⁺461.15The sodium adduct is commonly observed for carbohydrates in ESI-MS. (Molecular Formula: C₂₁H₂₄O₁₀, MW: 436.41)
[M+H]⁺437.14The protonated molecule may also be observed.
Fragment IonsVariousFragmentation is expected to occur through the loss of acetyl (43 Da) and benzoyl (105 Da) groups, as well as cleavage of the sugar ring.

Experimental Workflow for Spectroscopic Characterization

To definitively determine the structure of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, a systematic experimental approach is required. The following protocols are designed to be self-validating, with each step providing complementary information.

Sample Preparation
  • Purity Assessment: Prior to detailed spectroscopic analysis, assess the purity of the synthesized compound using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • NMR Sample: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Sample: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate.

  • MS Sample: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

Spectroscopic Data Acquisition
  • NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.

    • 2D NMR: To unambiguously assign all proton and carbon signals, the following 2D experiments are essential:

      • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the ribofuranose ring.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This will be critical for connecting the protecting groups to the ribofuranose core and for confirming the position of the 4-C-methyl group.[6][7]

  • IR Spectroscopy:

    • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

    • Acquisition: Acquire the mass spectrum in positive ion mode. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural elucidation.[8][9][10][11]

Data Analysis and Structure Confirmation
  • Integrated Approach: The final structure should be confirmed by a comprehensive analysis of all acquired data. The ¹H and ¹³C signals should be fully assigned using the combination of 1D and 2D NMR data.

  • Validation: The molecular formula derived from the high-resolution mass spectrum must be consistent with the assigned structure from NMR and the functional groups identified by IR spectroscopy.

Visualizations

Proposed Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation synthesis Synthesized Compound purity Purity Check (TLC, HPLC) synthesis->purity prep_nmr Prepare NMR Sample (CDCl3, TMS) purity->prep_nmr If Pure prep_ir Prepare IR Sample (Thin Film/KBr) purity->prep_ir If Pure prep_ms Prepare MS Sample (Dilute Solution) purity->prep_ms If Pure nmr_acq NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) prep_nmr->nmr_acq ir_acq FT-IR Spectroscopy prep_ir->ir_acq ms_acq HRMS (ESI-TOF) and MS/MS prep_ms->ms_acq nmr_analysis Assign NMR Signals nmr_acq->nmr_analysis ir_analysis Identify Functional Groups ir_acq->ir_analysis ms_analysis Confirm Molecular Formula & Fragmentation ms_acq->ms_analysis final_structure Final Structure Confirmation nmr_analysis->final_structure Integrate Data ir_analysis->final_structure Integrate Data ms_analysis->final_structure Integrate Data

Caption: Workflow for the comprehensive spectroscopic characterization of the target molecule.

Key HMBC Correlations for Structural Confirmation

Caption: Predicted key HMBC correlations for structural assignment.

Conclusion

While direct experimental data for 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose is not currently widespread, a robust and reliable spectroscopic profile can be predicted through the analysis of analogous compounds. This guide provides a comprehensive set of predicted ¹H NMR, ¹³C NMR, IR, and MS data to aid researchers in the initial identification of this molecule. More importantly, the detailed experimental workflow presented herein offers a self-validating system for the acquisition and unambiguous assignment of all spectroscopic signals, ensuring the highest degree of scientific integrity. The application of advanced 2D NMR techniques, coupled with high-resolution mass spectrometry, is indispensable for the complete structural elucidation of such complex, modified carbohydrates, which are vital building blocks in modern medicinal chemistry.

References

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330.
  • Du, Y., et al. (2023).
  • Widmalm, G., & Quadroni, M. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18094–18103.
  • Tipson, R. S. (1968).
  • Czupratynska, M. A., et al. (2020). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations.
  • Poveda, A., & Jiménez-Barbero, J. (1998). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance, 10(5), 269-284.
  • The Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. PubChem Compound Summary for CID 83064. Retrieved from [Link].

  • Pucher, N., et al. (1999). Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels. Analytical Chemistry, 71(21), 4969-4973.
  • Adeuya, A., & Appell, M. (2012). Enumeration of hydroxyl groups of sugars and sugar alcohols by aqueous-based acetylation and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1279-1284.

Sources

Exploratory

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Ribofuranose Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Ribofuranose analogs are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous antiviral and anticancer...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ribofuranose analogs are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous antiviral and anticancer therapeutics.[1][2] Their efficacy lies in their ability to mimic natural nucleosides, thereby interfering with essential cellular or viral processes like DNA and RNA synthesis.[1][3] This guide provides an in-depth technical exploration of the strategies and methodologies pivotal to the discovery and synthesis of these vital compounds. We will dissect the rationale behind experimental design, from classical chemical pathways involving intricate protecting group strategies to modern, highly selective chemoenzymatic approaches. Detailed protocols, structural characterization techniques, and a discussion of conformationally locked analogs are presented to equip researchers with the foundational knowledge required to innovate in this dynamic field.

The Ribofuranose Scaffold: A Privileged Structure in Biology

The five-membered β-D-ribofuranose ring is not merely a passive scaffold; its conformational flexibility is central to its biological function.[2][4] The ring can adopt various puckered conformations, primarily fluctuating between the C2'-endo and C3'-endo states.[5][6][7] This dynamic equilibrium is critical, as the C3'-endo pucker is characteristic of A-form helices (like double-stranded RNA), while the C2'-endo pucker is predominant in B-form DNA.[7]

An analog's ability to favor one conformation over the other can profoundly influence its interaction with target enzymes, such as viral RNA-dependent RNA polymerases (RdRps) or cellular kinases.[8] Therefore, the strategic design of novel analogs often involves modifications that intentionally bias or "lock" the ribofuranose ring into a specific, biologically advantageous conformation.

Diagram 1: Ribofuranose Ring Pucker Conformations

Furanose_Pucker cluster_0 C3'-endo (North) cluster_1 C2'-endo (South) C3_endo C3'-endo (A-form RNA mimic) C2_endo C2'-endo (B-form DNA mimic) C3_endo->C2_endo Conformational Equilibrium

Caption: The dynamic equilibrium between C3'-endo and C2'-endo puckers.

Strategic Pathways to Novel Analogs

The synthesis of ribofuranose analogs can be broadly categorized into two synergistic approaches: traditional chemical synthesis and modern biocatalytic methods.

The Chemical Synthesis Paradigm

Chemical synthesis offers unparalleled flexibility in creating novel structures but demands rigorous control over reactivity and stereochemistry. This is achieved through meticulous protecting group strategies and carefully chosen glycosylation methods.[9]

From a practical standpoint, the success of any multi-step synthesis hinges on the orthogonal protection of the ribose hydroxyl groups (2', 3', and 5'). The choice of protecting groups is dictated by their stability to subsequent reaction conditions and the ease of their selective removal.[10][11]

Protecting GroupApplication ReagentsRemoval ConditionsRationale for Use
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, Imidazole, DMFTBAF, THFExcellent for 2'-OH protection; bulky, providing steric hindrance and stability. Removable with fluoride ions.[10]
Ac (Acetyl)Acetic Anhydride, PyridineNaOMe/MeOH or NH₃/MeOHCommonly used for per-acetylation of the sugar prior to glycosylation. Easily removed under basic conditions.[12][13]
Bz (Benzoyl)Benzoyl Chloride, PyridineNaOMe/MeOH or NH₃/MeOHMore stable than acetyl groups; often used for robust protection during multi-step syntheses.[9]
MMTr (Monomethoxytrityl)MMTr-Cl, PyridineDilute Acid (e.g., DCA/DCM)Selectively protects the primary 5'-OH. Its acid lability allows for orthogonal removal.[9][11]
Isopropylidene Acetone, Acid catalystAqueous AcidProtects the 2' and 3' hydroxyls as a cis-fused acetal, which also helps to lock the furanose conformation.

The cornerstone of modern nucleoside synthesis is the Vorbrüggen glycosylation.[14][15] This method involves the reaction of a per-acylated sugar (like 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) with a silylated nucleobase in the presence of a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf).[14][16]

The key to its success and stereoselectivity lies in the "neighboring group participation" of the 2'-acyloxy group. This group forms a cyclic acyloxonium ion intermediate, which sterically blocks the α-face of the anomeric carbon. Consequently, the incoming silylated nucleobase can only attack from the β-face, leading to the desired β-nucleoside isomer, which is the biologically relevant form.[17][18]

Diagram 2: Vorbrüggen Glycosylation Workflow

Vorbruggen_Workflow Start Per-acylated Ribose (e.g., Tetra-O-acetyl-ribofuranose) Reaction Glycosylation Reaction Start->Reaction Base Silylated Nucleobase (e.g., Persilyl-uracil) Base->Reaction LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->Reaction Intermediate Protected β-Nucleoside Reaction->Intermediate Forms N-glycosidic bond Deprotection Deprotection (e.g., NH₃/MeOH) Intermediate->Deprotection Removes acyl groups Product Final Ribofuranose Analog Deprotection->Product

Caption: Simplified workflow of the Vorbrüggen glycosylation reaction.

The Biocatalytic and Chemoenzymatic Approach

Nature's catalysts—enzymes—offer a powerful alternative to traditional chemical synthesis. Biocatalytic methods are prized for their exceptional regio- and stereoselectivity, operating under mild, environmentally friendly conditions.[19]

A key class of enzymes in this field is the nucleoside phosphorylases (NPs). These enzymes catalyze the reversible phosphorolysis of a nucleoside into a ribose-1-phosphate and a free nucleobase.[1][3] This reversibility can be exploited in a process called "transglycosylation." In this setup, a readily available nucleoside (the sugar donor) is combined with a novel, modified base (the acceptor) in the presence of an NP. The enzyme effectively swaps the bases, generating the new nucleoside analog with high fidelity.[19][20]

This approach is particularly valuable for diversifying libraries of compounds where the ribose moiety remains constant, and has been successfully used to produce pharmaceutically relevant nucleosides like Ribavirin and Vidarabine.[3]

This protocol outlines a self-validating system for a typical NP-catalyzed reaction.

  • Reaction Setup:

    • In a temperature-controlled vessel, combine a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0). The phosphate is a required co-substrate for the phosphorolysis step.

    • Add the sugar donor nucleoside (e.g., Uridine) in a slight molar excess (e.g., 1.2 equivalents).

    • Add the acceptor nucleobase (e.g., a modified purine analog) as the limiting reagent (1.0 equivalent).

    • Initiate the reaction by adding a purified, thermostable Nucleoside Phosphorylase (e.g., from Bacillus stearothermophilus).[3] The use of a thermostable enzyme allows the reaction to be run at elevated temperatures (e.g., 60 °C), which can improve substrate solubility and reaction rates.

  • Reaction Monitoring & Validation:

    • The progress of the reaction is monitored by taking small aliquots at regular intervals (e.g., every 2 hours).

    • These aliquots are analyzed by reverse-phase HPLC. A self-validating system is established by observing the concomitant decrease in the peak corresponding to the acceptor nucleobase and the increase in the peak corresponding to the new product nucleoside analog. The retention times should be pre-determined using authentic standards if available.

  • Workup and Purification:

    • Once the reaction reaches equilibrium (or the desired conversion), terminate it by denaturing the enzyme, typically by heating to 95 °C for 10 minutes followed by centrifugation to pellet the precipitated protein.

    • The supernatant, containing the product, unreacted starting materials, and buffer salts, is then purified. A common method is preparative reverse-phase HPLC, which separates the components based on polarity.

  • Final Validation:

    • The purified product's identity and purity are confirmed through analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy. The obtained data must match the expected values for the target analog.

Conformationally Locked Analogs: Removing Flexibility for Higher Affinity

To overcome the inherent flexibility of the ribofuranose ring and pre-organize the nucleoside for optimal binding, researchers have developed "conformationally locked" or "bridged" nucleic acids (BNAs). The most prominent example is Locked Nucleic Acid (LNA) .[21]

In LNA, a methylene bridge connects the 2'-oxygen to the 4'-carbon of the ribose ring.[21][22] This bridge physically locks the sugar into a rigid C3'-endo (North) conformation, mimicking the structure of RNA.[21][23] This pre-organization leads to a significant increase in binding affinity (hybridization) to complementary RNA or DNA strands and enhances stability against enzymatic degradation.[22][23] These properties have made LNA-modified oligonucleotides powerful tools for diagnostics (e.g., in FISH probes) and as antisense therapeutics.[21][] The synthesis of LNA monomers is a complex chemical challenge, often starting from D-glucose or uridine and requiring multiple steps to construct the bicyclic sugar system before it can be used in oligonucleotide synthesis.[21]

Structural Characterization: A Multi-Tool Approach

The unambiguous identification and characterization of a novel ribofuranose analog is a critical, non-negotiable step. It relies on a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise 3D structure of nucleoside analogs in solution.[25][26][27]

  • ¹H NMR: Provides information on the proton environment. The coupling constants (J-values) between the ribose protons (H1'-H2', H2'-H3', etc.) are particularly diagnostic of the sugar pucker conformation.[5] For instance, a small JH1'-H2' value (0-2 Hz) is indicative of a C3'-endo pucker, whereas a larger value (5-8 Hz) suggests a C2'-endo pucker.[5][8]

  • ¹³C NMR: Confirms the carbon skeleton and can reveal subtle electronic changes resulting from modifications.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for assigning all proton and carbon signals, confirming connectivity, and establishing through-space proximities (e.g., between the base and the sugar), which helps to define the overall molecular geometry.[28][29]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a synthesized analog.[30][31]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

  • Tandem MS (MS/MS): Involves fragmenting the parent ion to produce a characteristic pattern. For nucleosides, a common and diagnostic fragmentation is the cleavage of the N-glycosidic bond, resulting in signals corresponding to the free nucleobase and the ribose moiety.[31][32] This fragmentation pattern can help confirm the identity of both components of the analog.

TechniqueInformation GainedKey Diagnostic Feature
¹H NMR 3D Structure, ConformationJH1'-H2' coupling constant for sugar pucker.[5]
¹³C NMR Carbon SkeletonChemical shifts confirm modifications.
HRMS Elemental FormulaHighly accurate molecular weight.[32]
MS/MS Structural ConnectivityGlycosidic bond cleavage fragment ions.[31]

Applications in Drug Discovery: Case Studies

The principles outlined above have led to the development of landmark drugs.

  • Sofosbuvir: An anti-Hepatitis C virus (HCV) agent, Sofosbuvir is a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-β-C-methyluridine analog. The key modifications (2'-fluoro and 2'-methyl) were strategically introduced to disrupt the function of the viral NS5B polymerase after the analog is incorporated into the growing RNA chain, acting as a chain terminator.[33][34]

  • Remdesivir: A broad-spectrum antiviral agent used in the treatment of COVID-19, Remdesivir is an adenosine analog with a C1'-cyano modification.[35][36] After metabolic activation to its triphosphate form, it is incorporated by the viral RdRp. The unique structure causes delayed chain termination, effectively halting viral replication.[34][37]

Conclusion and Future Perspectives

The synthesis of novel ribofuranose analogs remains a vibrant and essential area of drug discovery. While chemical synthesis provides the ultimate flexibility for structural innovation, the rise of chemoenzymatic strategies is paving the way for more efficient and sustainable production of these complex molecules.[19] Future advancements will likely focus on developing novel conformationally locked systems, discovering new enzymatic tools with broader substrate scopes, and integrating automated synthesis platforms to accelerate the discovery of the next generation of nucleoside-based therapeutics. The foundational principles of stereocontrolled synthesis, strategic protection, and rigorous characterization will continue to underpin all successful endeavors in this field.

References

  • Locked nucleic acid. Wikipedia.[Link]

  • Kamel, S., Yehia, H., & Wagner, A. (2018). Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases.
  • Kaur, H., Arora, A., Wengel, J., & Maiti, S. (2006). Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics.
  • Green, A. P., & Turner, N. J. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Expert Opinion on Drug Discovery.[Link]

  • Dudley, E., & Bond, L. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews.[Link]

  • Bolsinger, T., et al. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Biomolecules.[Link]

  • Kaspar, F., et al. (2022). Industrial potential of the enzymatic synthesis of nucleoside analogs: Existing challenges and perspectives. ChemRxiv.[Link]

  • Grunweller, A., & Hartmann, R. K. (2007). Locked nucleic acid oligonucleotides: the next generation of antisense agents? Current Pharmaceutical Design.[Link]

  • De la Cruz, G., et al. (2020). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection.Journal of the American Society for Mass Spectrometry.
  • Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Shimadzu.[Link]

  • Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. ResearchGate.[Link]

  • Rijal, K., & Kellner, S. (2017). Quantification of Modified Nucleosides in the Context of NAIL-MS. Methods in Molecular Biology.[Link]

  • Bolsinger, T., et al. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. PubMed.[Link]

  • Singh, S. K., et al. (1998). LNA (locked nucleic acids): synthesis and high-affinity nucleic acid recognition.
  • Unger, F. W., et al. (1981). Identification of Modified Nucleosides by Secondary-Ion Mass Spectrometry.ElectronicsAndBooks.
  • Vorbrüggen glycosylation reaction and its mechanism. ResearchGate.[Link]

  • Scientists propose treating SARS-CoV-2 with sofosbuvir and remdesivir. European Pharmaceutical Review. (2020). [Link]

  • Vorbrüggen Glycosylation. Merck Index.[Link]

  • Vorbrüggen Base Introduction Reaction. Nucleowiki. (2024). [Link]

  • Peterson, L. W., & Roy, R. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters.[Link]

  • Gordon, C. J., et al. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry.[Link]

  • Seki, H., et al. (2024). Protecting-Group-Free Synthesis of ADP-Ribose and Dinucleoside Di-/Triphosphate Derivatives via P(V)-P(V) Coupling Reaction. Chemistry.[Link]

  • Zhang, M., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules.[Link]

  • Figure 5. (A) Schematic representation of C3 -and C2 -endo sugar pucker... ResearchGate.[Link]

  • Schematic representation of the ribofuranose ring in both C2 ¢ endo and C3¢ endo conformation. ResearchGate.[Link]

  • Unlocking Therapeutic Potential: The Synthesis of Nucleoside Analogs with CAS 144490-03-9. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Protecting Groups for the Synthesis of Ribonucleic Acids.
  • Raindlová, V., et al. (2012). Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases. Molecules.[Link]

  • Yilmaz, I. (2016). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry.[Link]

  • Beigelman, L., et al. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews.[Link]

  • Altona, C., & Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation.Journal of the American Chemical Society.
  • The structures of sofosbuvir (1) and remdesivir (2). ResearchGate.[Link]

  • Bergstrom, D. E., et al. (1997). NMR structure of a DNA duplex containing nucleoside analog 1-(2′-deoxy-β-d-ribofuranosyl). Nucleic Acids Research.[Link]

  • Elfiky, A. A. (2020). Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study. Life Sciences.[Link]

  • Singh, A. K., et al. (2021). Remdesivir and Its Combination With Repurposed Drugs as COVID-19 Therapeutics. Frontiers in Molecular Biosciences.[Link]

  • Herdewijn, P., & Marlière, P. (2009). SURVEY AND SUMMARY: Difference in conformational diversity between nucleic acids with a six-membered 'sugar' unit and natural 'furanose' nucleic acids. Nucleic Acids Research.[Link]

  • Ribose. Wikipedia.[Link]

  • Sarri, A. L., et al. (2016). Furanosic forms of sugars: conformational equilibrium of methyl β-d-ribofuranoside. Chemical Communications.[Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids.eLS.
  • ChemInform Abstract: Synthesis of 1-O-5-Substituted-deoxy-β-D-ribofuranosides with ( CH3)2As and (CH3)2As=O as Substituents at the 5-Position and a Methyl or 2′,3′-Dihydroxypropyl Group as the Aglycone in the 1-Position.
  • Unlock structural insights in drug discovery using NMR spectroscopy. Nuvisan.[Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia.[Link]

  • Chen, C. Y., et al. (2018). Synthesis of l-Deoxyribonucleosides From d-Ribose. Journal of Organic Chemistry.[Link]

  • Sarri, A. L., et al. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A.[Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. (2022). [Link]

  • Hocek, M. (2014). Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. The Journal of Organic Chemistry.[Link]

  • (A) Schematic representation of the ribofuranose ring in both C2-endo and C3-endo conformations. ResearchGate.[Link]

  • Barhate, N. B., & Glick, G. D. (1998). Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. Organic Letters.[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose protocol

Application Note & Protocol A Proposed Synthetic Route for 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose: A Key Intermediate for Novel Nucleoside Analogs Abstract This document outlines a detailed, three-step...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Proposed Synthetic Route for 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose: A Key Intermediate for Novel Nucleoside Analogs

Abstract

This document outlines a detailed, three-step protocol for the synthesis of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, a specialized branched-chain sugar derivative. Branched-chain monosaccharides are crucial structural motifs in numerous natural products and serve as key precursors for novel therapeutic agents, including purine nucleoside analogs with potential antitumor activity[1]. The proposed synthesis commences with the hypothetical precursor, 4-C-methyl-D-ribofuranose, and proceeds through a sequence of peracetylation, regioselective enzymatic deacetylation, and final targeted benzoylation. This protocol is designed for researchers in medicinal chemistry and drug development, providing not only a step-by-step methodology but also the underlying chemical rationale to ensure reproducibility and facilitate troubleshooting.

Introduction: The Significance of Branched-Chain Sugars

The architecture of carbohydrates in biological systems is extraordinarily complex, extending beyond simple linear chains to include branched structures that are pivotal for molecular recognition and function[2]. Sugars featuring a carbon branch on their backbone, such as those with a methyl group, are found in a variety of antibiotics and other bioactive natural products[3]. The introduction of a methyl group at the C-4 position of a ribofuranose ring creates a sterically hindered and conformationally distinct scaffold. When incorporated into nucleosides, these modifications can dramatically alter biological activity, often enhancing metabolic stability or modulating enzyme-substrate interactions.

The target molecule, 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, is an important intermediate for synthesizing such modified nucleosides[1]. The strategic placement of protecting groups is critical for its use in subsequent glycosylation reactions. The acetyl groups at the 1, 2, and 3-positions provide a stable yet removable protection, while the anomeric 1-O-acetyl group can serve as a leaving group in nucleoside coupling reactions. The benzoyl group at the 5-position offers differential stability, allowing for selective deprotection strategies.

While the synthesis of the 4-C-methyl-D-ribofuranose core is a complex challenge in itself, often requiring multi-step sequences from common monosaccharides[4][5], this guide focuses on the efficient and high-fidelity transformation of this advanced intermediate into the fully protected target molecule. The following protocol leverages standard acetylation chemistry, a highly selective enzymatic deprotection step, and a final robust benzoylation to achieve the desired product.

Overall Synthetic Workflow

The proposed synthesis is a three-step process starting from 4-C-methyl-D-ribofuranose. The workflow is designed to strategically install the required protecting groups with high selectivity.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Protocol cluster_product Final Product Start 4-C-methyl-D-ribofuranose Step1 Step 1: Peracetylation Start->Step1 Ac₂O, Pyridine Step2 Step 2: Enzymatic 5-O-Deacetylation Step1->Step2 Lipase, Buffer Step3 Step 3: Selective 5-O-Benzoylation Step2->Step3 BzCl, Pyridine Product 5-O-Benzoyl-1,2,3-tri-O-acetyl- 4-C-methyl-D-ribofuranose Step3->Product

Caption: Overall workflow for the synthesis of the target molecule.

Materials and Equipment
MaterialsGradeSupplier
4-C-methyl-D-ribofuranoseCustom SynthesisN/A
Acetic Anhydride (Ac₂O)ReagentPlus®, ≥99%Sigma-Aldrich
Pyridine, anhydrous99.8%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS ReagentFisher Sci.
HexanesACS ReagentFisher Sci.
Lipase from Candida rugosa (Type VII)≥700 unit/mg solidSigma-Aldrich
Phosphate Buffer Solution (PBS)pH 7.2Thermo Fisher
Benzoyl Chloride (BzCl)99% (redistilled)Acros Organics
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR
Hydrochloric Acid (HCl), concentratedACS ReagentVWR
Magnesium Sulfate (MgSO₄), anhydrousACS ReagentVWR
Silica Gel60 Å, 230-400 meshMilliporeSigma
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigma

Equipment: Round-bottom flasks, magnetic stirrer/hotplate, rotary evaporator, column chromatography setup, standard laboratory glassware, pH meter, incubator shaker.

Detailed Experimental Protocols

Rationale: This initial step protects all available hydroxyl groups on the 4-C-methyl-D-ribofuranose core. Acetic anhydride is the acetylating agent, and pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion[6][7]. The reaction is performed at 0°C initially to control the exothermic reaction before allowing it to proceed to completion at room temperature.

Protocol:

  • Dry a 100 mL round-bottom flask under flame or in an oven and cool under an inert atmosphere (N₂ or Ar).

  • Add 4-C-methyl-D-ribofuranose (e.g., 1.0 g, 1.0 equiv) to the flask.

  • Dissolve the sugar in anhydrous pyridine (20 mL).

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add acetic anhydride (4.0 equiv) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using TLC (e.g., 30% EtOAc in hexanes). The product spot should be significantly less polar than the starting material.

  • Upon completion, cool the mixture back to 0°C and cautiously quench by adding 10 mL of ice-cold water.

  • Pour the mixture into a separatory funnel containing 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tetra-acetylated product as a thick syrup.

  • Purify the crude product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Rationale: The selective deprotection of the primary 5-O-acetyl group is challenging via traditional chemical methods, which often lead to mixtures. Lipases, however, exhibit remarkable regioselectivity for the less sterically hindered primary ester[8]. This enzymatic approach provides a clean and high-yielding conversion to the desired 1,2,3-tri-O-acetyl intermediate under mild, environmentally benign conditions.

Protocol:

  • Dissolve the purified 1,2,3,5-tetra-O-acetyl-4-C-methyl-D-ribofuranose (1.0 g, 1.0 equiv) in a minimal amount of a co-solvent like acetone or THF.

  • In a 250 mL Erlenmeyer flask, prepare 100 mL of phosphate buffer (0.1 M, pH 7.2).

  • Add the dissolved sugar solution to the buffer.

  • Add lipase from Candida rugosa (e.g., 500 mg) to the mixture.

  • Place the flask in an incubator shaker at 30-37°C with vigorous shaking (approx. 200 rpm) for 24-48 hours.

  • Monitor the reaction by TLC (e.g., 50% EtOAc in hexanes). The product will be more polar than the starting material.

  • Once the starting material is consumed, add celite to the mixture and filter to remove the enzyme.

  • Saturate the aqueous filtrate with solid NaCl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can often be used directly in the next step or purified by flash chromatography if necessary.

Rationale: The final step involves the protection of the newly liberated primary hydroxyl group at the C-5 position. Benzoyl chloride is a highly reactive acylating agent. The reaction is performed in pyridine at low temperatures to control reactivity and prevent side reactions, such as the potential migration or removal of the acetyl groups[9].

Protocol:

  • Thoroughly dry the crude 1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose from the previous step under high vacuum.

  • Dissolve the intermediate (1.0 g, 1.0 equiv) in anhydrous pyridine (15 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add benzoyl chloride (1.2 equiv) dropwise with vigorous stirring. A precipitate of pyridinium hydrochloride will form.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (e.g., 40% EtOAc in hexanes) until the starting material is consumed.

  • Quench the reaction by the slow addition of a few drops of water.

  • Dilute the mixture with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the final product by flash column chromatography on silica gel to obtain 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose as a solid or viscous oil.

Data Summary and Expected Results
StepReactionKey ReagentsTemp. (°C)Time (h)Expected Yield (%)
1PeracetylationAc₂O, Pyridine0 → RT12-16>90
2Enzymatic DeacetylationLipase, PBS Buffer30-3724-4880-90
35-O-BenzoylationBzCl, Pyridine0 → RT6-885-95

Characterization of Final Product: The structure of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • ¹H NMR: Expect to see characteristic signals for three acetyl methyl groups, one C-4 methyl group, aromatic protons from the benzoyl group, and the sugar ring protons.

  • HRMS: The calculated mass should match the experimentally determined mass to confirm the elemental composition.

References
  • Yoshimura, J. (1988). Synthesis of branched-chain sugars: a stereoselective route to sibirosamine, kansosamine, and vinelose from a common precursor. Carbohydrate Research, 183(2), 277-85. [URL: https://doi.org/10.1016/0008-6215(88)84080-1]
  • Wikipedia contributors. (2023). Carbohydrate synthesis. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
  • Ramasamy, K., et al. (2003). Process for producing a ribofuranose. U.S. Patent No. EP1537134B1. [URL: https://patents.google.
  • Ramasamy, K., et al. (2006). Process for producing a ribofuranose. U.S. Patent No. US7034161B2. [URL: https://patents.google.
  • Wikipedia contributors. (2022). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/1-O-Acetyl-2,3,5-tri-O-benzoyl-%CE%B2-D-ribofuranose]
  • Li, Z., et al. (2010). Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose. Advanced Materials Research, 113, 461-464. [URL: https://www.scientific.net/AMR.113-116.461]
  • Gotor, V., et al. (2004). A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. Carbohydrate Research, 339(6), 1215-7. [URL: https://doi.org/10.1016/j.carres.2004.01.010]
  • Otsuka, M., et al. (2002). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. U.S. Patent No. EP1260516A1. [URL: https://patents.google.
  • LibreTexts. (2024). Polysaccharides and Their Synthesis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/25%3A_Biomolecules_-_Carbohydrates/25.09%3A_Polysaccharides_and_Their_Synthesis]
  • Guianvarc'h, D., et al. (2001). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. The Journal of Organic Chemistry, 66(24), 8084-8089. [URL: https://doi.org/10.1021/jo010641p]
  • Grisebach, H. (1978). Synthesis of new branched-chain amino sugars. Request PDF. [URL: https://www.researchgate.net/publication/225925855_Synthesis_of_new_branched-chain_amino_sugars]
  • Howarth, G. B., et al. (1969). Synthesis of branched-chain sugars by the wittig reaction. Canadian Journal of Chemistry, 47(1), 75-79. [URL: https://cdnsciencepub.com/doi/10.1139/v69-010]
  • Ness, R. K., & Fletcher, H. G., Jr. (1967). Ribofuranose Derivatives from 3,5-Di-O-benzoyl-~-ribosyl Chloride. The Journal of Organic Chemistry, 32(7), 2233-2236. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01282a033]
  • Madridge Publishers. (2017). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Petrochemistry and Research. [URL: https://madridge.org/journal-of-petrochemistry-and-research/mjpr-100018]
  • Ness, R. K., et al. (1971). 2,3,5-Tri-O-benzoyl-1-O-(p-nitrobenzoyl)- -D-ribofuranose, a convenient reagent for the preparation of 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide. Carbohydrate Research, 19(3), 423-9. [URL: https://doi.org/10.1016/s0008-6215(00)86177-7]
  • i-FAB. (n.d.). 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. i-FAB Product Catalog. [URL: https://www.i-fab.de/en/product/5-o-benzoyl-1-2-3-tri-o-acetyl-4-c-methyl-d-ribofuranose]
  • Perbost, M., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research, 338(4), 303-6. [URL: https://doi.org/10.1016/s0008-6215(02)00464-0]
  • El-Laghdach, A., et al. (2007). Synthesis of 2-Deoxy-2-Fluoro-2-C-Methyl-D-Ribofuranoses. Request PDF. [URL: https://www.researchgate.net/publication/257630248_Synthesis_of_2-Deoxy-2-Fluoro-2-C-Methyl-D-Ribofuranoses]

Sources

Application

Application Notes & Protocols: Strategic Glycosylation of 4-C-Methyl-D-Ribofuranose for Advanced Drug Development

Abstract The introduction of a methyl group at the C4' position of ribofuranose dramatically alters its conformational preferences and metabolic stability, making 4-C-methyl-D-ribofuranose a cornerstone for the developme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a methyl group at the C4' position of ribofuranose dramatically alters its conformational preferences and metabolic stability, making 4-C-methyl-D-ribofuranose a cornerstone for the development of next-generation nucleoside analogs with enhanced therapeutic properties. However, this same modification introduces significant steric and electronic challenges to the crucial glycosylation step. This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the successful glycosylation of 4-C-methyl-D-ribofuranose derivatives. We will explore the underlying chemical principles, explain the rationale behind procedural choices, and offer robust, field-tested protocols for researchers in carbohydrate chemistry and drug discovery.

Introduction: The Significance of C4'-Methylation

Nucleoside analogs are a critical class of therapeutics, particularly in antiviral and anticancer applications. Their efficacy hinges on their ability to be recognized and processed by cellular enzymes, often leading to chain termination of DNA or RNA synthesis. A primary limitation of early nucleoside drugs was their susceptibility to degradation by cellular hydrolases and phosphorylases.

The strategic addition of a methyl group at the C4' position of the ribose scaffold (Figure 1) offers a powerful solution. This modification locks the furanose ring into a specific conformation, often favoring the North (N-type) pucker characteristic of A-form nucleic acids. This conformational rigidity can enhance binding to target viral enzymes while simultaneously creating steric hindrance that prevents cleavage by degradative enzymes, thereby improving the drug's metabolic stability and pharmacokinetic profile.

However, the C4'-methyl group also presents a formidable challenge during synthesis. It sterically shields the anomeric center, complicating the approach of the glycosyl acceptor and influencing the stereochemical outcome of the glycosylation reaction. This guide is designed to navigate these complexities.

Core Principles and Strategic Choices in Glycosylation

The synthesis of any glycosidic linkage requires the activation of the anomeric carbon (C1) of a glycosyl donor to form a reactive intermediate, which is then attacked by a nucleophilic glycosyl acceptor (e.g., an alcohol, amine, or a nucleobase). The primary challenges in the glycosylation of 4-C-methyl-D-ribofuranose are:

  • Steric Hindrance: The C4'-methyl group impedes the approach of the nucleophile, often requiring more forcing reaction conditions or highly reactive donor/promoter systems.

  • Anomeric Selectivity: Controlling the formation of the desired anomer (typically the β-anomer for nucleosides) is difficult. The furanose ring's flexibility, coupled with the steric bulk at C4', can lead to mixtures of α and β products.

To overcome these challenges, careful selection of the glycosyl donor, protecting groups, and reaction conditions is paramount.

The Critical Role of the Glycosyl Donor

The choice of the leaving group at the anomeric position dictates the reactivity of the glycosyl donor. For a sterically hindered substrate like 4-C-methyl-D-ribofuranose, a highly reactive donor is often necessary.

Glycosyl Donor TypeLeaving GroupTypical Promoter(s)AdvantagesDisadvantages
Glycosyl Halide -Br, -ClAg(I) or Hg(II) saltsHistorically significant, high reactivity.Stoichiometric heavy metal promoters, often harsh conditions.
Thioglycoside -SPh, -SEtNIS/TfOH, DMTSTStable, tunable reactivity, compatible with many protecting groups.Requires activation by thiophilic promoters.
Trichloroacetimidate -OC(=NH)CCl₃TMSOTf, BF₃·OEt₂Highly reactive, excellent leaving group.Moisture sensitive, can be thermally unstable.
Glycosyl Acetate -OAcSnCl₄, TMSOTfReadily prepared, bench-stable.Often requires strong Lewis acids and higher temperatures.

For 4-C-methyl-D-ribofuranose, glycosyl acetates or thioglycosides often provide the best balance of stability for preparation and sufficient reactivity for glycosylation. The use of a participating protecting group at the C2 position (e.g., an acetyl or benzoyl group) is a classic strategy to direct the formation of the 1,2-trans product (the β-anomer) through anchimeric assistance.

Experimental Workflows and Protocols

The overall strategy involves three key stages: preparation of the protected 4-C-methyl-D-ribofuranose, activation of the anomeric center to form a glycosyl donor, and the final stereoselective glycosylation reaction.

G cluster_0 Stage 1: Donor Preparation cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Final Product A 4-C-Methyl-D-Ribonolactone B Protection of Hydroxyls (e.g., TBDPS, Benzoyl) A->B C Reduction of Lactone B->C D Acetylation of Anomeric OH (1,2,3,5-tetra-O-acetyl-4-C-methyl-D-ribofuranose) C->D E Glycosyl Donor (D) G Lewis Acid-Promoted Glycosylation (e.g., TMSOTf) E->G F Glycosyl Acceptor (e.g., Silylated Nucleobase) F->G H Protected Glycoside G->H I Global Deprotection H->I J Final 4-C-Methyl-Glycoside I->J

Caption: General workflow for the synthesis of 4-C-methyl-glycosides.

Protocol 1: Preparation of 1,2,3,5-tetra-O-acetyl-4-C-methyl-D-ribofuranose (Glycosyl Donor)

This protocol outlines the synthesis of a key glycosyl donor from a suitable protected precursor. The final acetylation creates the anomeric leaving group for the subsequent glycosylation.

Rationale: Acetic anhydride in pyridine is a standard and effective method for acetylating sugar hydroxyls. The use of DMAP as a nucleophilic catalyst accelerates the reaction, ensuring complete conversion. The 1,2,3,5-tetra-O-acetyl derivative is a stable, crystalline solid that can be purified and stored, serving as a versatile glycosyl donor.

Materials:

  • 1,2,3,5-tri-O-benzoyl-4-C-methyl-D-ribofuranose (or other suitably protected precursor)

  • Acetic Anhydride (Ac₂O)

  • Pyridine, anhydrous

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve the protected 4-C-methyl-D-ribofuranose precursor (1.0 eq) in anhydrous pyridine under an argon atmosphere.

  • Add acetic anhydride (5.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 1,2,3,5-tetra-O-acetyl-4-C-methyl-D-ribofuranose.

Protocol 2: Lewis Acid-Promoted N-Glycosylation with a Silylated Nucleobase

This protocol describes the crucial C-N bond formation using the prepared glycosyl donor and a silylated nucleobase, a common method for synthesizing nucleoside analogs.[1]

Rationale: Silylating the nucleobase (e.g., with HMDS) increases its nucleophilicity and solubility in organic solvents. A powerful Lewis acid promoter, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to activate the anomeric acetate, facilitating its displacement by the nucleobase. The C2-acetyl group participates in the reaction, forming a transient dioxolanylium ion that shields the α-face, directing the incoming nucleobase to the β-face to afford the desired 1,2-trans product.[2]

Materials:

  • 1,2,3,5-tetra-O-acetyl-4-C-methyl-D-ribofuranose (Glycosyl Donor, 1.0 eq)

  • Nucleobase (e.g., Uracil, Adenine) (1.5 eq)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate ((NH₄)₂SO₄), catalytic

  • Anhydrous acetonitrile (MeCN) or 1,2-dichloroethane (DCE)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

  • Molecular Sieves (4 Å, activated)

Procedure:

  • Silylation of Nucleobase: In an oven-dried flask under argon, suspend the nucleobase (1.5 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane. Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating complete silylation. Remove excess HMDS under high vacuum.

  • Glycosylation Reaction: To a separate oven-dried flask under argon, add the glycosyl donor (1.0 eq) and activated 4 Å molecular sieves.

  • Dissolve the silylated nucleobase from step 1 in anhydrous acetonitrile and add it to the flask containing the glycosyl donor.

  • Cool the resulting suspension to 0 °C.

  • Add TMSOTf (1.2 eq) dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the glycosyl donor.

  • Workup and Purification: Quench the reaction by adding a few drops of saturated aqueous NaHCO₃. Filter the mixture through a pad of Celite, washing with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the protected 4'-C-methyl-nucleoside.

G Donor Glycosyl Donor (C2-OAc) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation TMSOTf TMSOTf (Lewis Acid) TMSOTf->Intermediate Anchimeric Dioxolanylium Ion (β-face shielded) Intermediate->Anchimeric C2-OAc Participation (Anchimeric Assistance) Product β-Glycoside (1,2-trans product) Anchimeric->Product Acceptor Silylated Nucleobase (Acceptor) Acceptor->Anchimeric α-face attack

Caption: Role of C2-participating group in directing β-selectivity.

Troubleshooting and Key Considerations

  • Low Yield: Often due to insufficient reactivity or steric hindrance. Consider using a more powerful Lewis acid (e.g., SnCl₄), a more reactive donor (e.g., a trichloroacetimidate), or increasing the reaction temperature. Ensure all reagents and solvents are scrupulously dry, as water will consume the promoter and hydrolyze intermediates.

  • Poor β:α Selectivity: This indicates a lack of control from the C2-participating group. This can happen if the reaction proceeds through an Sₙ1-like mechanism with a dissociated oxocarbenium ion. Using less polar solvents (like toluene or ether) can favor the desired mechanism.[3]

  • Anomerization: In some cases, the initially formed product can equilibrate under the reaction conditions. Minimizing reaction time and temperature once the donor is consumed can mitigate this.[2]

  • Protecting Group Strategy: The choice of protecting groups on the ribofuranose ring is critical. Bulky groups like TBDPS can further increase steric hindrance, while benzoyl groups are more effective participating groups than acetyls.

Conclusion

The glycosylation of 4-C-methyl-D-ribofuranose is a challenging yet essential transformation for the synthesis of advanced nucleoside therapeutics. Success relies on a strategic approach that balances the enhanced reactivity needed to overcome steric hindrance with the subtle control required for high stereoselectivity. By carefully selecting the glycosyl donor, leveraging neighboring group participation, and rigorously controlling reaction conditions, researchers can effectively incorporate this valuable scaffold into novel drug candidates. The protocols and principles outlined in this guide provide a robust framework for achieving this critical synthetic goal.

References

  • Waga, T., et al. (1995). Synthesis of 4'-C-methyl-D-ribo- and -xylo-pentofuranoses and their condensation reactions with nucleobases.
  • Yadav, J. S., & Reddy, B. V. S. (2009). A novel protocol for the allylation of THF acetals using molecular iodine. Tetrahedron Letters.
  • Powner, M. W., et al. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions.
  • Fiestad, G. F., & Clarke, M. L. (2009). A catalytic and stereoselective allylation of a 2,7-dioxabicyclo[2.2.1]heptane ring system. Organic Letters.
  • Ferrer, M., et al. (2011). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium(V) Catalysis. The Journal of Organic Chemistry. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Glycosylation of 5-Deoxy-D-ribo-hexose. Benchchem.
  • Lowary, T. L. (2002). Stereocontrolled Synthesis of 1,2-cis-Furanosides. In Glycoscience. Springer, Berlin, Heidelberg.
  • Gorin, P. A. J., & Perlin, A. S. (1961). Configuration of glycosidic linkages in oligosaccharides. Canadian Journal of Chemistry.

Sources

Method

Illuminating Molecular Architecture: A Detailed Guide to the NMR Characterization of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

Abstract This comprehensive application note provides a detailed protocol and theoretical framework for the complete NMR spectroscopic characterization of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, a compl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the complete NMR spectroscopic characterization of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, a complex and synthetically important branched-chain carbohydrate. As a purine nucleoside analog, this class of molecule exhibits significant antitumor activity, making its unambiguous structural verification paramount for drug development and quality control.[1] This guide is designed for researchers, scientists, and professionals in drug development, offering a robust workflow from sample preparation to advanced 2D NMR data interpretation for definitive structure elucidation. We will delve into the nuances of ¹H and ¹³C NMR, COSY, HSQC, and HMBC experiments, explaining the causal relationships between the molecule's unique structural features—notably the C4-methyl substitution—and the resulting NMR spectral data.

Introduction: The Challenge and Power of NMR in Carbohydrate Chemistry

Carbohydrates present a unique challenge for NMR analysis due to their often-limited chemical shift dispersion, leading to significant signal overlap in standard 1D spectra.[2] However, the rich stereochemical and conformational information encoded in NMR parameters, such as chemical shifts (δ) and scalar coupling constants (J), is invaluable. Modern multi-dimensional NMR techniques are indispensable for untangling complex spectra and providing unambiguous assignments of every proton and carbon atom within a molecule.[2][3]

The target molecule, 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, possesses several key structural motifs that influence its NMR signature: a five-membered furanose ring, multiple ester protecting groups (benzoyl and acetyl), and a quaternary methyl group at the C4 position. The C4-methylation, in particular, introduces a significant structural constraint, influencing the furanose ring's conformation and, consequently, the chemical environment of neighboring nuclei. Understanding these influences is critical for accurate spectral interpretation.

Experimental Workflow: From Sample Preparation to Data Acquisition

A logical and meticulous workflow is essential for obtaining high-quality NMR data. This section outlines the recommended experimental procedure.

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Tube -> H1 [lhead=cluster_acq, ltail=cluster_prep]; HMBC -> Assign1D [lhead=cluster_analysis, ltail=cluster_acq]; } Figure 1. A streamlined workflow for the NMR characterization of the title compound.

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified compound for ¹H and 2D NMR, and 20-50 mg for a high-quality ¹³C NMR spectrum.[4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this non-polar, fully protected carbohydrate. Use a high-purity deuterated solvent to minimize residual solvent signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[4] Gentle vortexing can aid dissolution.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Transfer: Transfer the clear solution to the NMR tube. The sample height should be a minimum of 4.5 cm to ensure it is within the detection region of the NMR coil.

Protocol 2: NMR Instrument Setup and Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • 1D ¹H NMR:

    • Purpose: To obtain an overview of all proton signals, their integrations, chemical shifts, and multiplicities.

    • Typical Parameters: Spectral width of 10-12 ppm, 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • 1D ¹³C{¹H} NMR:

    • Purpose: To identify the number of unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets.

    • Typical Parameters: Spectral width of 200-220 ppm, >1024 scans (due to low natural abundance), relaxation delay (d1) of 2 seconds.

  • 2D gCOSY (Gradient Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons (typically ²JHH and ³JHH), revealing the connectivity of proton spin systems within the ribofuranose ring.

    • Rationale: Cross-peaks in a COSY spectrum connect protons that are coupled to each other, allowing for "walking" through the spin system.[5]

  • 2D gHSQC (Gradient Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly to the carbons they are attached to (one-bond ¹JCH coupling).

    • Rationale: This experiment is crucial for assigning carbon resonances based on their attached, and often more easily assigned, protons.[5][6]

  • 2D gHMBC (Gradient Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically ²JCH and ³JCH) between protons and carbons.

    • Rationale: HMBC is vital for connecting different spin systems and for assigning quaternary carbons, which are not observed in HSQC spectra.[5][6] It is particularly useful for confirming the positions of the acetyl, benzoyl, and methyl groups.

Spectral Interpretation and Structural Assignment

The following sections detail the expected NMR data and the logical process for assigning the structure of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct regions corresponding to the aromatic protons of the benzoyl group, the furanose ring protons, and the methyl protons of the acetyl and C4-methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift
H-Aromatic (Bz)8.0-8.1 (ortho), 7.4-7.6 (meta, para)m5HStandard chemical shifts for a benzoyl group.
H-1~6.2-6.4s1HAnomeric proton, deshielded by two adjacent oxygens. Expected to be a singlet due to the absence of a proton at C4.
H-2~5.5-5.7d1HDeshielded by the adjacent acetyl group and anomeric center. Coupled to H-3.
H-3~5.3-5.5d1HDeshielded by the adjacent acetyl group. Coupled to H-2.
H-5a, H-5b~4.4-4.6m2HMethylene protons adjacent to the benzoyl ester.
OAc-CH₃ (x3)~2.0-2.2s9HMethyl protons of the three acetyl groups.
C4-CH₃~1.3-1.5s3HMethyl group on a quaternary carbon, expected to be at a higher field.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show signals for all 19 unique carbons in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentPredicted δ (ppm)Rationale for Chemical Shift
C=O (Benzoyl)~165-167Carbonyl carbon of the benzoyl ester.
C=O (Acetyl)~169-171Carbonyl carbons of the acetyl esters.
C-Aromatic (Bz)~128-134Aromatic carbons of the benzoyl group.
C-1~98-102Anomeric carbon, significantly deshielded.
C-4~85-90Quaternary carbon attached to an oxygen and the C4-methyl group.
C-2, C-3~70-78Ring carbons attached to acetyl groups.
C-5~62-66Methylene carbon attached to the benzoyl ester.
OAc-CH₃ (x3)~20-22Methyl carbons of the acetyl groups.
C4-CH₃~18-22Methyl carbon at the C4 position.

Note: The predicted chemical shifts are based on general values for substituted carbohydrates and specific data from related 4'-C-methylnucleosides.[7]

2D NMR Correlation Analysis

The definitive assignment relies on the synergistic interpretation of 2D NMR data.

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// Nodes for the molecule C1 [label="C1", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1 [label="H1", pos="-0.5,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C2", pos="1.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2 [label="H2", pos="2,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3 [label="C3", pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3 [label="H3", pos="2.5,-0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4 [label="C4", pos="1,-1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4_Me [label="C4-Me", pos="1.5,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; H_C4_Me [label="H-Me", pos="2,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5 [label="C5", pos="-0.5,-1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H5 [label="H5", pos="-1,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_ring [label="O", pos="0,0!", shape=plaintext];

// Edges for bonds C1 -- C2 [style=invis]; C2 -- C3 [style=invis]; C3 -- C4 [style=invis]; C4 -- O_ring [style=invis]; O_ring -- C1 [style=invis]; C4 -- C5 [style=invis]; C4 -- C4_Me [style=invis];

// HSQC correlations (1-bond) H1 -- C1 [color="#34A853", style=dashed, label="HSQC"]; H2 -- C2 [color="#34A853", style=dashed]; H3 -- C3 [color="#34A853", style=dashed]; H_C4_Me -- C4_Me [color="#34A853", style=dashed]; H5 -- C5 [color="#34A853", style=dashed];

// COSY correlations (3-bond) H2 -- H3 [color="#EA4335", label="COSY"];

// HMBC correlations (2-3 bond) H1 -- C2 [color="#FBBC05", style=dotted, label="HMBC"]; H1 -- C4 [color="#FBBC05", style=dotted]; H2 -- C1 [color="#FBBC05", style=dotted]; H2 -- C3 [color="#FBBC05", style=dotted]; H2 -- C4 [color="#FBBC05", style=dotted]; H3 -- C2 [color="#FBBC05", style=dotted]; H3 -- C4 [color="#FBBC05", style=dotted]; H3 -- C5 [color="#FBBC05", style=dotted]; H_C4_Me -- C3 [color="#FBBC05", style=dotted]; H_C4_Me -- C4 [color="#FBBC05", style=dotted]; H_C4_Me -- C5 [color="#FBBC05", style=dotted]; H5 -- C3 [color="#FBBC05", style=dotted]; H5 -- C4 [color="#FBBC05", style=dotted]; H5 -- C4_Me [color="#FBBC05", style=dotted]; } Figure 2. Key 2D NMR correlations for the furanose ring and C4-methyl group.

  • Assigning the Spin System (COSY):

    • Start with a well-resolved proton signal, such as H-2. A cross-peak in the COSY spectrum will connect H-2 to H-3, establishing their direct coupling.

    • Due to the quaternary C4, the spin system is broken. H-3 will not show a COSY correlation to any other ring proton. Similarly, H-1 will be a singlet and show no COSY cross-peaks within the ring.

  • Connecting Protons to Carbons (HSQC):

    • Each proton signal (H-1, H-2, H-3, H-5a/b, H-C4-Me, and acetyl-CH₃) will show a correlation to its directly attached carbon in the HSQC spectrum. This allows for the unambiguous assignment of C1, C2, C3, C5, C4-Me, and the acetyl methyl carbons.

    • Crucially, C4, being a quaternary carbon, will not show any correlation in the HSQC spectrum.

  • Building the Carbon Skeleton (HMBC):

    • The HMBC spectrum is the final piece of the puzzle, confirming the overall structure and assigning the quaternary carbons.

    • Assigning C4: The protons on the C4-methyl group are key. They will show strong HMBC correlations to C4, C3, and C5. This definitively places the methyl group at the C4 position.

    • Confirming Ring Connectivity:

      • H-1 will show correlations to C2 and C4.

      • H-2 will show correlations to C1, C3, and C4.

      • H-3 will show correlations to C2, C4, and C5.

      • The H-5 methylene protons will show correlations to C3 and C4.

    • Assigning Ester Groups:

      • The methyl protons of each acetyl group will show a strong ³JCH correlation to its corresponding carbonyl carbon (~170 ppm). They will also show a ²JCH correlation to the ring carbon to which the acetyl group is attached (C1, C2, or C3).

      • The H-5 methylene protons will show a ³JCH correlation to the carbonyl carbon of the benzoyl group (~166 ppm).

      • The ortho-protons of the benzoyl ring (~8.0 ppm) will show a ³JCH correlation to the benzoyl carbonyl carbon.

Conclusion

The structural elucidation of complex carbohydrates like 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose is unequivocally achieved through a systematic, multi-dimensional NMR approach. By combining 1D ¹H and ¹³C NMR with 2D COSY, HSQC, and HMBC experiments, every atom in the molecule can be assigned with high confidence. The causality-driven interpretation, particularly leveraging the long-range correlations observed in the HMBC spectrum, is essential for placing the key functional groups, including the diagnostic C4-methyl substituent. This application note provides a robust and validated protocol that ensures scientific integrity and delivers an authoritative characterization of this important molecule, serving as a valuable resource for researchers in synthetic chemistry and drug discovery.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates [Video]. YouTube. [Link]

  • Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2023). Identification of the furanose ring conformations and the factors driving their adoption. Carbohydrate Research, 526, 108780. [Link]

  • Chen, X., Liu, Y., & Wang, T. (2020). CCMRD: a solid-state NMR database for complex carbohydrates. Journal of Biomolecular NMR, 74(4-5), 239–245. [Link]

  • Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2023). Identification of the furanose ring conformations and the factors driving their adoption. ResearchGate. [Link]

  • Liberek, B. (n.d.). CONFORMATIONAL STUDIES OF THE FURANOSIDES - IMPORTANT BIOLOGICAL COMPONENTS. Retrieved from [Link]

  • Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health. [Link]

  • Serianni, A. S. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]

  • ResearchGate. (n.d.). The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. [Link]

  • Jonas, E., et al. (2023). GlycoNMR: Dataset and Benchmark of Carbohydrate-Specific NMR Chemical Shift for Machine Learning Research. arXiv. [Link]

  • ResearchGate. (n.d.). 13 C NMR data for compounds 1-6. [Link]

  • GlycoData. (n.d.). Complex Carbohydrate Magnetic Resonance Database (CCMRD). [Link]

  • Meredith, R. J., et al. (2025). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. ACS Omega. [Link]

  • Cyr, N., & Perlin, A. S. (1979). The conformations of furanosides. A 13C nuclear magnetic resonance study. Canadian Journal of Chemistry, 57(19), 2504-2511. [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts of the quaternary carbon bearing the OOH and.... [Link]

  • Podlasek, C. A., et al. (2001). Conformational studies of methyl 3-O-methyl-alpha-D-arabinofuranoside: an approach for studying the conformation of furanose rings. Journal of the American Chemical Society, 123(36), 8755-8763. [Link]

  • Meredith, R. J., et al. (2025). Geminal 13C-1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. ACS Omega, 10(15), 15309-15320. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • ResearchGate. (n.d.). Synthesis of 4′- C -Methylnucleosides. [Link]

  • Perlin, A. S., Cyr, N., Koch, H. J., & Korsch, B. (1973). CARBON-13 NMR SPECTRA OF FURANOSE SUGARS. Annals of the New York Academy of Sciences, 222, 935-942. [Link]

  • Krylov, V. B., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 709664. [Link]

  • Ippel, J. H., et al. (2001). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. Journal of Biomolecular NMR, 19(4), 339-350. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Miles, Z. D., et al. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Journal of Chemical Education, 93(1), 169-172. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. [Link]

  • Organic With Grace. (2020, April 20). 2D NMR- Worked Example 4 (Full Spectral Assignment) [Video]. YouTube. [Link]

  • NMR Solutions. (n.d.). 13 Carbon NMR. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 4 '-O-methyl-beta-D-cellobioside-C-13(12) from D-glucose-C-13(6). Part 2: Solid-state NMR studies. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Schnieders, R., et al. (2022). 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2. Biomolecular NMR Assignments, 16(1), 105-111. [Link]

  • Tolbert, T. J., et al. (2001). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 29(17), 3571-3579. [Link]

  • Ono, A., et al. (1995). Preparation and heteronuclear 2D NMR spectroscopy of a DNA dodecamer containing a thymidine residue with a uniformly 13C-labeled deoxyribose ring. Journal of the American Chemical Society, 117(9), 2323-2329. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

Sources

Application

Application Notes and Protocols: Mass Spectrometry Analysis of Acetylated and Benzoylated Ribofuranose

Introduction: Unveiling the Structure of Modified Ribofuranose Ribofuranose, a central component of nucleic acids and various signaling molecules, is frequently modified with acetyl and benzoyl groups in both biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structure of Modified Ribofuranose

Ribofuranose, a central component of nucleic acids and various signaling molecules, is frequently modified with acetyl and benzoyl groups in both biological and synthetic contexts. These modifications dramatically alter the chemical properties of the parent sugar, influencing its conformation, solubility, and interactions with other molecules. Consequently, the precise characterization of acetylated and benzoylated ribofuranose derivatives is of paramount importance in drug development, glycobiology, and materials science. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2]

This comprehensive guide provides a detailed exploration of the mass spectrometric analysis of acetylated and benzoylated ribofuranose. We delve into the underlying principles of their ionization and fragmentation, present robust analytical protocols, and offer expert insights to navigate the complexities of data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the confident identification and characterization of these important modified sugars.

Theoretical Foundation: Ionization and Fragmentation Behavior

The success of any mass spectrometry experiment hinges on the efficient generation of gas-phase ions from the analyte and their subsequent fragmentation into structurally informative product ions. The choice of ionization technique and the interpretation of fragmentation patterns are therefore critical.

Ionization Techniques: A Tale of Two Methods

For the analysis of acylated ribofuranose, two primary ionization techniques are prevalent: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules from solution.[2] It typically generates protonated molecules [M+H]+ or adducts with alkali metals (e.g., [M+Na]+, [M+K]+) or ammonium ([M+NH4]+).[3] The choice of cationizing agent can influence the fragmentation pattern. For instance, sodium adducts are often more stable and may yield less fragmentation in the source.[4] ESI is readily coupled with liquid chromatography (LC), enabling the separation of complex mixtures prior to MS analysis.[2][5]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is highly effective for a wide range of molecules, including carbohydrates.[1][6] In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte.[1] MALDI often produces singly charged ions, simplifying spectral interpretation.[6] Chemical derivatization, such as permethylation, can enhance the ionization efficiency of carbohydrates in MALDI-MS.[1][7]

Fragmentation Patterns: The Fingerprints of Structure

Tandem mass spectrometry (MS/MS) is essential for elucidating the structure of acetylated and benzoylated ribofuranose. In an MS/MS experiment, a specific precursor ion is isolated and subjected to collision-induced dissociation (CID), generating a spectrum of product ions. The fragmentation patterns are highly dependent on the type of acyl group and the positions of modification.

The Domon-Costello nomenclature is a standardized system for naming carbohydrate fragment ions.[8][9] Cleavages of the glycosidic bonds result in B and Y ions, while cross-ring cleavages produce A and X ions.[8][9]

Acetylated Ribofuranose: Acetylated sugars are known to undergo characteristic fragmentation pathways. The loss of acetic acid (60 Da) is a common fragmentation event. Other significant fragments arise from cleavages of the furanose ring. For instance, electron ionization mass spectra of acetylated methyl glycosides show characteristic fragment ions that can be used for quantification.[10]

Benzoylated Ribofuranose: Benzoylated derivatives also exhibit predictable fragmentation. The benzoyl group itself is a stable moiety, and its presence can direct fragmentation pathways. The loss of benzoic acid (122 Da) is a frequently observed fragmentation. The analysis of benzoylated compounds can be enhanced by forming adducts, such as chloride adducts in negative ion mode, which can increase sensitivity.[11]

Experimental Workflows and Protocols

A successful mass spectrometry analysis of acylated ribofuranose requires careful attention to sample preparation and instrument setup. The following workflow and protocols provide a robust framework for achieving high-quality data.

Overall Experimental Workflow

experimental_workflow Overall Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Ribofuranose Derivative Derivatization Derivatization (Optional) (e.g., Permethylation) Sample->Derivatization Enhance Ionization Purification Purification/Extraction (e.g., SPE, LLE) Sample->Purification Direct Analysis Derivatization->Purification Ionization Ionization (ESI or MALDI) Purification->Ionization MS1 MS1 Scan (Precursor Ion Selection) Ionization->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 FragmentationAnalysis Fragmentation Pattern Analysis MS2->FragmentationAnalysis StructureElucidation Structure Elucidation FragmentationAnalysis->StructureElucidation fragmentation_pathways Characteristic Fragmentation of Acylated Ribofuranose cluster_acetylated Acetylated Ribofuranose cluster_benzoylated Benzoylated Ribofuranose Precursor_Ac [M+H]+ or [M+Na]+ Loss_AcOH [M - AcOH + H/Na]+ Precursor_Ac->Loss_AcOH Loss of Acetic Acid Ring_Fragments_Ac Cross-Ring Fragments (A, X ions) Precursor_Ac->Ring_Fragments_Ac B_Y_ions_Ac Glycosidic Cleavage Fragments (B, Y ions) Precursor_Ac->B_Y_ions_Ac Precursor_Bz [M+H]+ or [M+Na]+ Loss_BzOH [M - BzOH + H/Na]+ Precursor_Bz->Loss_BzOH Loss of Benzoic Acid Ring_Fragments_Bz Cross-Ring Fragments Precursor_Bz->Ring_Fragments_Bz Benzoyl_Cation [C6H5CO]+ (m/z 105) Precursor_Bz->Benzoyl_Cation

Sources

Method

Application Note: Strategic Use of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose for the Discovery of Potent Antiviral Nucleoside Analogs

Audience: Researchers, scientists, and drug development professionals. Introduction Nucleoside analogs represent a cornerstone of antiviral therapy, effectively combating a range of viruses including HIV, hepatitis B and...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy, effectively combating a range of viruses including HIV, hepatitis B and C, and herpesviruses.[1][2] The core mechanism of these drugs often involves their intracellular conversion to the triphosphate form, which then competes with natural nucleotides for incorporation into the growing viral DNA or RNA strand by the viral polymerase.[3][4] A key strategy in modern antiviral drug design is the chemical modification of the ribose sugar moiety. These modifications are designed to enhance selective uptake by viral polymerases over host cell polymerases and to ensure irreversible chain termination once incorporated.

One such powerful modification is the introduction of a methyl group at the 4'-carbon position of the ribose ring. This application note details the strategic use of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose , a key protected precursor, in the synthesis and subsequent evaluation of novel 4'-C-methyl nucleoside analogs for antiviral drug discovery.

Part 1: The Scientific Rationale for 4'-C-Methyl Modification

The efficacy of many nucleoside inhibitors hinges on their ability to act as chain terminators.[5] Natural nucleosides possess a 3'-hydroxyl group, which is essential for forming the phosphodiester bond that extends the nucleic acid chain. While early analogs like zidovudine (AZT) achieved chain termination by replacing this 3'-OH with an azido group, newer strategies focus on subtle modifications that preserve the 3'-OH but still prevent the subsequent nucleotide addition.

The 4'-C-methyl modification is a prime example of this advanced approach. Once a 4'-C-methyl nucleoside analog is phosphorylated and incorporated into the viral genome by an RNA-dependent RNA polymerase (RdRp), the bulky methyl group at the 4' position creates steric hindrance.[6] This clash prevents the proper alignment of the incoming nucleotide triphosphate, effectively halting further elongation of the viral RNA or DNA chain.[6] This mechanism of "delayed" or temporal chain termination can be highly effective against viral polymerases.[6]

Moreover, modifications to the ribose ring, including at the 4' position, can lock the sugar into a specific pucker conformation (e.g., North or South).[1] This conformational rigidity can significantly influence the analog's recognition by the viral polymerase, potentially increasing its incorporation efficiency compared to host polymerases and thus improving its selectivity and reducing off-target toxicity.[7][8]

Part 2: From Protected Precursor to Antiviral Candidate

The title compound, 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, is not the active antiviral agent. It is a strategically protected and stable chemical intermediate, ideal for the synthesis of a diverse library of nucleoside analogs. The acetyl and benzoyl groups protect the hydroxyls during the crucial glycosylation step, where the modified sugar is coupled with a desired nucleobase (e.g., adenine, guanine, cytosine, or modified bases).

Experimental Workflow: Synthesis and Activation

The overall workflow from the precursor to a biologically active triphosphate involves a multi-step process encompassing synthesis, cellular uptake, and intracellular phosphorylation.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Activation (Intracellular) Precursor 5-O-Benzoyl-1,2,3-tri-O-acetyl- 4-C-methyl-D-ribofuranose Deprotection Step 1: Deprotection (Removal of Acetyl/Benzoyl groups) Precursor->Deprotection Coupling Step 2: Glycosylation (Coupling with Nucleobase) Deprotection->Coupling Nucleoside Target 4'-C-Methyl Nucleoside Analog Coupling->Nucleoside NMP Step 3: Monophosphorylation (Cellular Kinases) Nucleoside->NMP Cellular Uptake NDP Step 4: Diphosphorylation NMP->NDP NTP Active Triphosphate (NTP) Form NDP->NTP

Caption: Synthetic and biological activation pathway.
Protocol 1: Synthesis of a 4'-C-Methyl Nucleoside Analog

This protocol provides a generalized approach. Specific reagents and conditions must be optimized for the chosen nucleobase.

  • Deprotection of the Sugar Moiety:

    • Dissolve the precursor, 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (NaOMe) to the solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until all protecting groups are removed.

    • Neutralize the reaction with an acidic resin, filter, and concentrate under reduced pressure to yield the unprotected 4-C-methyl-D-ribofuranose.

  • Glycosylation (Vorbrüggen Coupling):

    • Silylate the desired nucleobase (e.g., cytosine) with N,O-Bis(trimethylsilyl)acetamide (BSA) in anhydrous acetonitrile under reflux.

    • In a separate flask, dissolve the deprotected 4-C-methyl-D-ribofuranose and the silylated nucleobase in anhydrous acetonitrile.

    • Cool the solution to 0°C and add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction, and purify the resulting nucleoside analog using silica gel column chromatography.

  • Intracellular Phosphorylation (Kinase Bypass Strategy - Optional):

    • The first phosphorylation step is often a rate-limiting factor for the activation of nucleoside analogs.[9]

    • To improve antiviral efficacy, consider synthesizing a phosphoramidate prodrug (ProTide).[10] This strategy bypasses the need for the initial kinase-mediated phosphorylation, delivering the monophosphate form directly into the cell.[9][10]

Part 3: In Vitro Evaluation of Antiviral Activity and Cytotoxicity

Once a novel 4'-C-methyl nucleoside analog is synthesized, its antiviral efficacy and potential toxicity to host cells must be rigorously evaluated. This is achieved through parallel cell-based assays.[11][12][13]

Protocol 2: Cell-Based Antiviral Efficacy Assay (CPE Reduction)

This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV) into a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence.[14]

  • Compound Preparation: Prepare a serial dilution of the synthesized nucleoside analog in cell culture medium.

  • Infection and Treatment: Remove the old medium from the cells. Add the diluted compound to the wells, followed by the addition of the virus at a specific Multiplicity of Infection (MOI). Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus) wells.

  • Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Quantification of Cell Viability: Add a viability reagent such as MTT or CellTiter-Glo® to all wells.[11] These reagents measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: Read the absorbance or luminescence on a plate reader. Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that inhibits viral CPE by 50%.

Protocol 3: Cytotoxicity Assay

This assay is crucial to determine if the compound's activity is specifically antiviral or due to general toxicity. It runs in parallel with the antiviral assay.[12][13][15]

  • Procedure: Follow the exact steps of the Antiviral Efficacy Assay (Protocol 2), but do not add the virus to the wells.[12]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces the viability of uninfected cells by 50%.

Data Presentation and Interpretation

The results from these assays are used to calculate the Selectivity Index (SI), a critical parameter for prioritizing drug candidates.

Selectivity Index (SI) = CC₅₀ / EC₅₀

A higher SI value indicates greater selectivity, meaning the compound is potent against the virus at concentrations far below those that are toxic to the host cell.

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Candidate AInfluenza A1.5>100>66.7
Candidate BZika Virus5.28516.3
Positive ControlInfluenza A0.8>100>125

Part 4: Elucidating the Mechanism of Action

To confirm that the synthesized nucleoside analog functions as a viral polymerase inhibitor, a biochemical assay using the purified enzyme is essential.[16]

Protocol 4: Viral Polymerase Inhibition Assay

This protocol outlines a non-radioactive, fluorescence-based assay for an RNA-dependent RNA polymerase (RdRp).

  • Compound Activation: The synthesized nucleoside must be chemically converted to its 5'-triphosphate form for this biochemical assay.

  • Reaction Setup: In a 384-well plate, combine the purified recombinant viral RdRp enzyme, a suitable RNA template/primer, and a reaction buffer containing Mg²⁺.

  • Inhibition: Add serial dilutions of the nucleoside triphosphate analog to the wells.

  • Initiation: Start the polymerization reaction by adding a mix of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP) and an intercalating fluorescent dye (e.g., PicoGreen). This dye's fluorescence increases dramatically upon binding to the double-stranded RNA product.

  • Kinetic Measurement: Monitor the increase in fluorescence over time using a real-time plate reader.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the 50% inhibitory concentration (IC₅₀).

G cluster_moa Mechanism of Action: Chain Termination NTP Active 4'-C-Methyl NTP Incorporation Incorporation into Nascent RNA Strand NTP->Incorporation RdRp Viral RdRp Complex RdRp->Incorporation Template Viral RNA Template Template->Incorporation Elongation Elongation Blocked (Steric Hindrance) Incorporation->Elongation Termination Chain Termination Elongation->Termination

Caption: Mechanism of polymerase inhibition.

Conclusion

5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose is a valuable and versatile precursor for the synthesis of novel 4'-C-methylated nucleoside analogs. The 4'-C-methyl modification represents a clinically validated strategy for inducing viral chain termination. By following a systematic workflow of chemical synthesis, comprehensive in vitro screening for efficacy and cytotoxicity, and biochemical validation of the mechanism of action, researchers can effectively leverage this precursor to discover and develop next-generation antiviral therapeutics with high potency and selectivity.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health (NIH). Available at: [Link]

  • Antiviral Drug Screening. Virology Research Services. Available at: [Link]

  • Nucleosides and emerging viruses: A new story. National Institutes of Health (NIH). Available at: [Link]

  • Biochemical characterization of polymerase inhibitors. ResearchGate. Available at: [Link]

  • 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Wiley Online Library. Available at: [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. ResearchGate. Available at: [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. National Institutes of Health (NIH). Available at: [Link]

  • The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogues with α-Thiotriphosphate at the Active Site of SARS-CoV-2 RdRp. PubMed. Available at: [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. American Society for Microbiology. Available at: [Link]

  • 2′- and 3′-Ribose Modifications of Nucleotide Analogues Establish the Structural Basis to Inhibit the Viral Replication of SARS-CoV-2. ACS Publications. Available at: [Link]

  • The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogs with α-thiotriphosphate at the Active Site of SARS-CoV-2 RdRp. bioRxiv. Available at: [Link]

  • The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogs with α-thiotriphosphate at the Active. bioRxiv. Available at: [Link]

  • A selection of 4′-substituted nucleoside analogs displaying antiviral... ResearchGate. Available at: [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. Protocols.io. Available at: [Link]

  • Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. National Institutes of Health (NIH). Available at: [Link]

  • The nucleoside analogs 4'C-methyl thymidine and 4'C-ethyl thymidine block DNA synthesis by wild-type HIV-1 RT and excision proficient NRTI resistant RT variants. PubMed. Available at: [Link]

  • Covid 19: RNA-dependent RNA Polymerase Assays for Biochemical Characterization and Antiviral Drug Discovery. University of Kentucky. Available at: [Link]

  • The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. Available at: [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. MDPI. Available at: [Link]

  • Development of a novel assay for inhibitors targeting influenza A virus RNA polymerase complex assembly. NIFA Reporting Portal. Available at: [Link]

  • Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, and antiviral properties of 4'-substituted ribonucleosides as inhibitors of hepatitis C virus replication: the discovery of R1479. PubMed. Available at: [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. ResearchGate. Available at: [Link]

  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. YouTube. Available at: [Link]

  • Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Longdom Publishing. Available at: [Link]

  • Expedient Synthesis of Antiviral Drug Molnupiravir from D-Ribose and Cytosine. ChemRxiv. Available at: [Link]

  • Examples of antiviral drugs synthesized from l-ribose and its derivatives. ResearchGate. Available at: [Link]

  • A review: Mechanism of action of antiviral drugs. National Institutes of Health (NIH). Available at: [Link]

  • Mechanisms of action of antiviral drugs. EBSCO. Available at: [Link]

  • Predicting Off-Target Effects of Therapeutic Antiviral Ribonucleosides: Inhibition of Mitochondrial RNA Transcription. Penn State Research Database. Available at: [Link]

  • Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of l-ribose and 2-deoxy l-ribose. Google Patents.

Sources

Application

Application Notes and Protocols for 4'-C-Methyl-D-Ribofuranose Derivatives in Cancer Research

Abstract Nucleoside analogues have long been a cornerstone of chemotherapy, primarily functioning as antimetabolites that disrupt DNA and RNA synthesis in rapidly dividing cancer cells.[1] A significant area of ongoing r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nucleoside analogues have long been a cornerstone of chemotherapy, primarily functioning as antimetabolites that disrupt DNA and RNA synthesis in rapidly dividing cancer cells.[1] A significant area of ongoing research involves modifying the sugar moiety of these nucleosides to enhance efficacy, improve metabolic stability, and overcome resistance. This guide focuses on a specific class of these compounds: 4'-C-methyl-D-ribofuranose derivatives. The introduction of a methyl group at the 4'-position of the ribose ring creates a sterically hindered environment that can profoundly influence the molecule's interaction with key cellular enzymes, such as polymerases and kinases.[2][3] This document provides a comprehensive overview of the rationale, potential mechanisms, and detailed protocols for evaluating the anticancer activity of these promising derivatives. It is intended for researchers in oncology, medicinal chemistry, and drug development.

Introduction: The Rationale for 4'-C-Methylation

The therapeutic utility of many classic nucleoside analogues is often hampered by issues like poor cellular uptake, rapid degradation, and the development of drug resistance.[2] Structural modifications are a key strategy to overcome these limitations. Modification at the 4'-position of the ribose ring is a particularly important structural motif for exploration.[2]

The addition of a methyl group at the 4'-carbon position offers several theoretical advantages:

  • Enhanced Stability: The methyl group can protect the glycosidic bond from enzymatic cleavage, potentially increasing the compound's half-life.

  • Altered Enzyme Interaction: Once phosphorylated to their active triphosphate form, these analogues can act as substrates for DNA or RNA polymerases. The 4'-methyl group can disrupt the normal catalytic process, acting as a potent chain terminator of DNA/RNA synthesis.[1]

  • Overcoming Resistance: Altered conformation may allow these analogues to evade certain resistance mechanisms that affect traditional nucleosides.

  • Novel Mechanisms: Beyond DNA/RNA synthesis, some nucleoside analogues can inhibit other critical enzymes like ribonucleotide reductase or modulate epigenetic processes by inhibiting DNA methyltransferases (DNMTs).[1][4]

A notable example from the literature is 1-(4-C-methyl-2-fluoro-beta-D-arabinofuranosyl) cytosine, which was found to be highly cytotoxic and demonstrated significant antitumor activity in mice with human tumor xenografts.[5] This highlights the potential of the 4'-C-methyl scaffold in developing potent anticancer agents.

Postulated Mechanism of Action: DNA Chain Termination and Epigenetic Modulation

While the precise mechanism can vary between specific derivatives, a primary hypothesized pathway involves the disruption of nucleic acid synthesis. Many nucleoside analogues function as prodrugs that must be phosphorylated by cellular kinases to become active.[6]

2.1 DNA Synthesis Inhibition

The central mechanism for many cytotoxic nucleoside analogues is their incorporation into elongating DNA strands, leading to chain termination.

  • Cellular Uptake & Phosphorylation: The 4'-C-methyl derivative is transported into the cancer cell and sequentially phosphorylated by cellular kinases (e.g., deoxycytidine kinase) to its active triphosphate form.[6][7] Cancer cells often have higher levels of these kinases, providing a degree of selectivity.[6]

  • Incorporation into DNA: DNA polymerase incorporates the triphosphate analogue into a growing DNA strand during replication.

  • Chain Termination: The presence of the 4'-methyl group sterically hinders the formation of the subsequent 3',5'-phosphodiester bond, preventing further chain elongation. This leads to an accumulation of DNA strand breaks.

  • Apoptosis Induction: The irreparable DNA damage triggers cell cycle arrest and activates the intrinsic apoptosis pathway, leading to programmed cell death.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Mechanism of DNA Chain Termination by 4'-C-Methyl Nucleosides."

2.2 Epigenetic Modulation (A Secondary Hypothesis)

Certain nucleoside analogues, particularly those resembling cytidine, can inhibit DNA methyltransferases (DNMTs).[4][8] Methylation-mediated silencing of tumor suppressor genes is a key epigenetic mechanism in cancer.[9]

  • Incorporation into DNA: The analogue is incorporated into the DNA.

  • DNMT Trapping: When DNMT1, the maintenance methyltransferase, attempts to methylate the cytosine analogue, it becomes irreversibly trapped, leading to its depletion.[4][9]

  • Gene Reactivation: The loss of DNMT1 leads to passive demethylation of the genome during subsequent replication cycles. This can reactivate silenced tumor suppressor genes (e.g., p16), restoring normal cell cycle control and inhibiting tumor growth.[8][10]

Application Note 1: In Vitro Evaluation of Anticancer Efficacy

The initial assessment of a novel compound's anticancer potential is performed using in vitro cell-based assays.[11] These assays are crucial for determining cytotoxicity and selecting promising candidates for further preclinical testing.[12] A panel of cancer cell lines from different tissue origins should be used for initial screening.[11]

3.1 Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a reliable, colorimetric method widely used to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, NCI-H460 lung, SF-268 glioma).[14]

  • Appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.[14]

  • 96-well cell culture plates.

  • 4'-C-methyl-D-ribofuranose derivative (test compound), dissolved in DMSO.

  • Positive control (e.g., Doxorubicin).

  • MTT solution (5 mg/mL in sterile PBS).

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[14]

  • Drug Treatment: Prepare serial dilutions of the test compound and positive control. Treat cells with varying concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) at the same concentration as the highest drug dose.[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[14]

3.2 Expected Data Presentation

Quantitative cytotoxicity data should be summarized in a clear, tabular format.

Table 1: Example Cytotoxicity Data for a 4'-C-Methyl Derivative

Cancer Cell Line Tissue of Origin Test Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 12.8 ± 1.9 0.8 ± 0.1
NCI-H460 Lung Carcinoma 19.5 ± 2.4 1.2 ± 0.2
SF-268 Glioma 15.2 ± 2.1 0.9 ± 0.15
HL-60 Promyelocytic Leukemia 7.4 ± 1.2 0.5 ± 0.08

Note: Data are for illustrative purposes. Values represent mean ± standard deviation from three independent experiments.

Application Note 2: In Vivo Antitumor Activity Assessment

Compounds that demonstrate potent in vitro activity must be evaluated in vivo to assess their therapeutic efficacy, bioavailability, and toxicity in a whole-organism context.[12] Cell line-derived xenograft (CDX) models are a robust and widely used platform for these studies.[15]

4.1 Protocol 2: Murine Xenograft Model

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice.[15] The absence of a functional immune system prevents the rejection of human cells, allowing the formation of a solid tumor that can be monitored and treated.[15]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID mice), 6-8 weeks old.

  • Human cancer cell line (e.g., A549 lung carcinoma, selected based on in vitro sensitivity).

  • Sterile PBS and Matrigel (optional, can improve tumor take rate).

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Positive control drug (e.g., cisplatin).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend a single-cell suspension in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable, measurable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).

  • Drug Administration: Administer the test compound and controls according to a predetermined schedule (e.g., daily intraperitoneal injection for 14 days). The route and schedule should be based on preliminary pharmacokinetic studies if available.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. Euthanize mice, excise the tumors, and record their final weights.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for a Cell Line-Derived Xenograft (CDX) Study."

Conclusion and Future Directions

The strategic placement of a methyl group at the 4'-position of the ribofuranose ring represents a promising avenue for the development of novel anticancer nucleoside analogues. The protocols outlined in this guide provide a robust framework for the initial in vitro and in vivo evaluation of these compounds. Early results from compounds like 1-(4-C-methyl-2-fluoro-beta-D-arabinofuranosyl) cytosine are encouraging, showing high cytotoxicity and significant antitumor activity in preclinical models.[5]

Future research should focus on elucidating the precise molecular mechanisms, exploring structure-activity relationships with different nucleobases and substitutions, and investigating their efficacy in more advanced preclinical models, such as patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors.[16] Combining these agents with other chemotherapies or targeted agents may also yield synergistic effects and provide new therapeutic options for cancer patients.

References
  • Synthesis and anticancer evaluation of 4'-C-methyl-2'-fluoro arabino nucleosides. PubMed.
  • Bioassays for anticancer activities. PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
  • Drug Efficacy Testing in Mice. PMC.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.
  • Chemical synthesis of 4'-modified nucleoside analogues. American Chemical Society.
  • PDX-based Drug Screening.
  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. MDPI.
  • Antitumor activity of 2'-deoxy-2'-methylidenecytidine, a new 2'-deoxycytidine deriv
  • Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Taylor & Francis Online.
  • 5-aza-4'-Thio-2'-Deoxycytidine (Aza-TdC) in People With Advanced Solid Tumors.
  • Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines. PubMed.
  • Phase I Trial of 4'-Thio-2'-Deoxycytidine (TdCyd) in Patients With Advanced Solid Tumors. ClinicalTrials.gov.
  • Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. PMC.
  • Importance of dose-schedule of 5-aza-2'-deoxycytidine for epigenetic therapy of cancer.

Sources

Method

A Researcher's Guide to Selective Deprotection of Benzoyl and Acetyl Groups in Ribofuranose

For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of modern carbohydrate chemistry. Among the most frequently employed protecting groups f...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of modern carbohydrate chemistry. Among the most frequently employed protecting groups for the hydroxyl functionalities of ribofuranose and its derivatives are the acetyl (Ac) and benzoyl (Bz) groups. Their successful and selective removal is paramount to the synthesis of complex nucleosides, oligosaccharides, and other vital biomolecules. This comprehensive guide provides an in-depth exploration of the protocols and underlying chemical principles for the deprotection of these crucial moieties, ensuring scientific integrity and reproducibility in your experimental workflows.

The Strategic Importance of Acetyl and Benzoyl Protecting Groups

In the intricate landscape of carbohydrate synthesis, the hydroxyl groups of a sugar like ribofuranose present a significant challenge due to their similar reactivity.[1] Protecting groups are indispensable tools that temporarily mask these hydroxyls, thereby enabling chemists to achieve regioselective modifications at specific positions.[1]

  • Acetyl groups are favored for their ease of introduction and removal.[1][2] Their electron-withdrawing nature also plays a crucial role in modulating the reactivity of the glycosyl donor.[1]

  • Benzoyl groups , being more sterically hindering and generally more stable than acetyl groups, offer a different kinetic and stability profile.[3] This difference in lability is the foundation for achieving selective deprotection.

The choice between acetyl and benzoyl protection is therefore a strategic decision, directly influencing the overall synthetic route and the conditions required for subsequent deprotection steps.

Deprotection of Acetyl Groups: The Zemplén Deacetylation

The removal of acetyl groups from carbohydrates is most commonly and efficiently achieved through a transesterification reaction known as the Zemplén deacetylation .[2][4] This method is renowned for its mild conditions and high yields.

The Chemistry Behind Zemplén Deacetylation

The reaction is typically carried out using a catalytic amount of sodium methoxide in methanol.[2][4] The methoxide ion, a strong nucleophile, attacks the carbonyl carbon of the acetyl group. This initiates a transesterification process where the acetyl group is transferred from the ribofuranose hydroxyl to methanol, forming methyl acetate as a byproduct. The ribofuranose is subsequently reprotonated by methanol, regenerating the free hydroxyl group. The catalytic cycle is propagated as the methoxide is regenerated.

A key advantage of the Zemplén deacetylation is that it requires only a catalytic amount of base, as the methoxide is regenerated in the process.[4] This minimizes the risk of base-mediated side reactions.

Experimental Workflow: Zemplén Deacetylation

The following diagram illustrates the general workflow for a typical Zemplén deacetylation.

Zemplen_Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve acetylated ribofuranose in dry methanol under inert gas Add_NaOMe Add catalytic amount of _sodium methoxide_ solution at 0°C Start->Add_NaOMe Stir Stir at room temperature (Monitor by TLC) Add_NaOMe->Stir Neutralize Neutralize with ion-exchange resin (H⁺ form) Stir->Neutralize Filter Filter to remove resin Neutralize->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Purify Purify by silica gel column chromatography Concentrate->Purify Product Isolated Deprotected Ribofuranose Purify->Product

Caption: General workflow for Zemplén deacetylation.

Detailed Protocol for Zemplén Deacetylation

Materials:

  • O-acetylated ribofuranose derivative

  • Anhydrous methanol (MeOH)[5]

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)

  • Dowex® 50WX8 or similar acidic ion-exchange resin (H⁺ form)

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the O-acetylated ribofuranose derivative (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar, under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of sodium methoxide solution (typically 0.1 equivalents) dropwise to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, add the acidic ion-exchange resin to the mixture and stir until the pH becomes neutral (check with pH paper).[2]

  • Filter the reaction mixture to remove the resin, washing the resin with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the deprotected ribofuranose.[2]

Deprotection of Benzoyl Groups: A Matter of Lability

Benzoyl groups are generally more stable than acetyl groups, requiring slightly more forcing or different conditions for their removal. The primary methods for de-O-benzoylation involve basic hydrolysis or aminolysis.

The Chemistry of Benzoyl Group Removal

Similar to acetyl groups, benzoyl groups are esters and can be cleaved by nucleophilic attack at the carbonyl carbon.

  • Basic Hydrolysis: Stronger basic conditions than those used for Zemplén deacetylation are often necessary. Reagents like aqueous ammonia or sodium methoxide at elevated temperatures can be employed.[6][7] The mechanism involves saponification of the benzoate ester.

  • Aminolysis: This method utilizes an amine, such as ammonia or methylamine, to cleave the ester linkage.[6][8] The reaction with a mixture of aqueous ammonia and methylamine (AMA) is particularly effective and is a standard procedure in oligonucleotide synthesis for the deprotection of nucleobases.[6]

Experimental Workflow: Benzoyl Group Deprotection by Ammonolysis

The following diagram outlines a typical workflow for the deprotection of benzoyl groups using methanolic ammonia.

Benzoyl_Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve benzoylated ribofuranose in methanol Add_NH3 Saturate the solution with ammonia gas at 0°C or use concentrated aqueous ammonia Start->Add_NH3 Stir Stir at room temperature or gently heat in a sealed vessel (Monitor by TLC/HPLC) Add_NH3->Stir Concentrate Concentrate the reaction mixture under reduced pressure Stir->Concentrate Purify Purify by silica gel column chromatography Concentrate->Purify Product Isolated Deprotected Ribofuranose Purify->Product

Sources

Application

step-by-step synthesis of 4'-C-methyl nucleoside analogues

An In-Depth Guide to the Step-by-Step Synthesis of 4'-C-Methyl Nucleoside Analogues Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract 4'-C-methyl nucleoside analo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Step-by-Step Synthesis of 4'-C-Methyl Nucleoside Analogues

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

4'-C-methyl nucleoside analogues represent a pivotal class of molecules in medicinal chemistry, demonstrating significant potential as antiviral and anticancer agents.[1][2] The introduction of a methyl group at the 4'-position of the ribose or deoxyribose sugar moiety sterically influences the sugar's conformation, often locking it into a specific pucker that can enhance binding to viral polymerases or other target enzymes while increasing stability against enzymatic degradation.[2][3][4] This guide provides a detailed, step-by-step protocol for the chemical synthesis of these analogues, grounded in established methodologies. We will elucidate the critical stages of the synthesis, from the preparation of a key 4'-keto sugar intermediate to diastereoselective methylation, Vorbrüggen glycosylation, and final deprotection, explaining the chemical principles and experimental considerations at each juncture.

Introduction: The Significance of 4'-C-Methylation

Standard nucleoside analogues are cornerstones of antiviral and anticancer therapies.[5] Their mechanism often involves intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral or cellular polymerases. However, limitations such as metabolic instability and the development of drug resistance persist.

Modification of the sugar scaffold is a proven strategy to overcome these challenges. The 4'-C-methyl modification is particularly effective because it alters the puckering of the furanose ring. Natural nucleosides exist in a dynamic equilibrium between C2'-endo and C3'-endo conformations. The steric bulk of the 4'-methyl group often restricts this flexibility, favoring a C3'-exo or a similar conformation that can mimic the transition state of polymerase-catalyzed reactions, leading to potent inhibition.[3][4] This conformational lock also enhances the stability of the glycosidic bond against cleavage by phosphorylases.[5]

Overall Synthetic Strategy

The de novo chemical synthesis of 4'-C-methyl nucleoside analogues is a multi-step process that can be broadly divided into two main phases: the synthesis of the modified sugar (glycosyl donor) and its subsequent coupling to a nucleobase.

G A Starting Sugar (e.g., D-Ribose, D-Glucose) B Protecting Group Installation A->B C Oxidation to 4'-Keto Intermediate (Ulose) B->C D Diastereoselective 4'-C-Methylation C->D E Activation of Anomeric Center (Glycosyl Donor Synthesis) D->E G Vorbrüggen Glycosylation E->G F Silylated Nucleobase F->G H Deprotection G->H I Final 4'-C-Methyl Nucleoside Analogue H->I

Caption: High-level workflow for the synthesis of 4'-C-methyl nucleoside analogues.

Foundational Concepts: Protecting Group Strategy

The success of nucleoside synthesis hinges on a robust protecting group strategy.[6][7] The hydroxyl groups of the sugar and the exo/endo-cyclic amino and imide groups of the nucleobases are reactive and must be temporarily masked to ensure chemoselectivity during the synthetic sequence.[6]

Key Considerations for Protecting Groups:

  • Stability: Must be stable to the reaction conditions of subsequent steps.

  • Ease of Installation/Removal: Should be introduced and removed in high yield under mild conditions that do not affect other parts of the molecule.[7]

  • Orthogonality: In complex syntheses, different protecting groups that can be removed under distinct conditions (e.g., acid-labile vs. base-labile vs. fluoride-labile) are used. This allows for selective deprotection at specific stages.[8][9]

Commonly Used Protecting Groups in this Synthesis:

Functional GroupProtecting GroupAbbreviationTypical Removal Conditions
5'-HydroxylDimethoxytritylDMTMild acid (e.g., Trichloroacetic acid)[8][9]
2', 3'-HydroxylsBenzoyl, AcetylBz, AcBase (e.g., NH₃ in Methanol)[8]
2', 3'-Hydroxylstert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF)[8]
Nucleobase AmineBenzoyl, AcetylBz, AcBase (e.g., aqueous/gaseous ammonia)[8]

Detailed Protocols and Methodologies

Module 1: Synthesis of the 4'-Keto Sugar Intermediate

The first crucial stage is the creation of a sugar derivative with a ketone at the C4' position. This is typically achieved by selective protection of the other hydroxyl groups followed by oxidation of the free 4'-OH. The choice of starting material can vary, with routes starting from D-glucose or D-ribose being common.[3]

Protocol 1: Oxidation to 4'-Ulose

  • Starting Material: A suitably protected sugar derivative with a free 4'-hydroxyl group (e.g., 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which can be converted in several steps to a precursor with a free 4'-OH).

  • Oxidation: The free secondary alcohol at C4' is oxidized to a ketone. Several reagents can be used, with Swern oxidation or Dess-Martin periodinane (DMP) being common choices due to their mild conditions.

    • Reagents: Oxalyl chloride, DMSO, Triethylamine (for Swern) OR Dess-Martin periodinane.

    • Solvent: Dichloromethane (DCM), anhydrous.

    • Temperature: -78 °C to room temperature.

  • Procedure (Conceptual - Swern Oxidation): a. Dissolve DMSO in anhydrous DCM at -78 °C under an inert atmosphere (Argon or Nitrogen). b. Slowly add oxalyl chloride and stir for 15 minutes. c. Add a solution of the protected sugar in DCM and stir for 1 hour. d. Add triethylamine, stir for 30 minutes, and then allow the reaction to warm to room temperature. e. Quench the reaction with water and perform a standard aqueous workup. f. Purify the crude product by silica gel chromatography to yield the 4'-keto sugar (ulose).

Module 2: Diastereoselective 4'-C-Methylation via Grignard Reaction

This is the cornerstone of the synthesis, where the methyl group is introduced. The reaction involves the nucleophilic addition of a Grignard reagent to the newly formed ketone.[10]

Causality: The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[11][12] The carbon atom bound to magnesium is highly nucleophilic and will readily attack the electrophilic carbonyl carbon of the 4'-ulose.[13][14] The stereochemical outcome is often controlled by the existing stereocenters in the sugar ring, with the Grignard reagent typically attacking from the less sterically hindered face to produce one major diastereomer.

Caption: Diastereoselective addition of a methyl Grignard reagent to a 4'-keto sugar.

Protocol 2: 4'-C-Methylation

  • Setup: Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water or other protic sources.[11][15]

  • Procedure: a. Dissolve the 4'-keto sugar intermediate in anhydrous tetrahydrofuran (THF) or diethyl ether. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add a solution of methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl) (typically 1.1 to 1.5 equivalents) via syringe. d. Stir the reaction at low temperature for 1-3 hours, monitoring by TLC. e. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). f. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers, concentrate, and purify by column chromatography to isolate the desired 4'-C-methylated sugar.

Module 3: Glycosylation - Forging the Nucleoside Bond

The Vorbrüggen glycosylation is the most widely applied method for this step.[16][17] It involves the reaction of an activated glycosyl donor (the 4'-C-methyl sugar, usually per-acetylated) with a silylated nucleobase in the presence of a Lewis acid catalyst.[1][3]

Causality:

  • Activation: The sugar's anomeric hydroxyl is converted into a better leaving group (e.g., an acetate).

  • Silylation: The nucleobase (e.g., thymine, adenine) is treated with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA). This increases its solubility in organic solvents and enhances the nucleophilicity of the N1 (for pyrimidines) or N9 (for purines) nitrogen atom.[3]

  • Catalysis: A Lewis acid, commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf), facilitates the departure of the anomeric leaving group, generating an oxocarbenium ion intermediate. The silylated base then attacks this intermediate to form the crucial C-N glycosidic bond.[1][18] The reaction is highly β-selective due to the neighboring group participation of the C2'-acyl protecting group.[17]

Protocol 3: Vorbrüggen Glycosylation

  • Preparation of Glycosyl Donor: The 4'-C-methyl sugar from Protocol 2 must be activated. This often involves deprotection/reprotection steps to install an acetate group at the C1' position and other suitable protecting groups (e.g., benzoates) at the other hydroxyls.

  • Silylation of Nucleobase: a. In a separate flask under an inert atmosphere, suspend the desired nucleobase (e.g., N-benzoyladenine) in an anhydrous solvent like acetonitrile or 1,2-dichloroethane (DCE). b. Add the silylating agent (e.g., BSA) and heat gently (e.g., to 80 °C) until the solution becomes clear, indicating complete silylation. c. Cool the solution to room temperature.

  • Coupling Reaction: a. Dissolve the activated glycosyl donor in an anhydrous solvent (e.g., acetonitrile). b. Add the solution of the silylated nucleobase. c. Cool the mixture (e.g., to 0 °C) and add the Lewis acid catalyst (TMSOTf) dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). e. Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). f. Perform an aqueous workup, extract with an organic solvent, and purify the resulting protected nucleoside by column chromatography.

Module 4: Global Deprotection

The final step is to remove all protecting groups from the sugar and the nucleobase to yield the target 4'-C-methyl nucleoside analogue.

Protocol 4: Deprotection

  • Procedure: The conditions depend on the protecting groups used. For a common scheme using acyl groups (benzoyl or acetyl): a. Dissolve the protected nucleoside in methanol. b. Add a solution of ammonia in methanol (typically saturated at 0 °C) or sodium methoxide in methanol. c. Stir the reaction at room temperature in a sealed vessel for 12-24 hours. d. Monitor the reaction for the disappearance of the starting material. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the final product, often by reverse-phase HPLC or silica gel chromatography, to obtain the pure 4'-C-methyl nucleoside analogue.

Summary of Typical Reaction Parameters

StepKey ReagentsSolventTemp (°C)Typical TimeTypical Yield (%)
Oxidation DMP or Swern ReagentsDCM-78 to RT2-4 h75-90%
Methylation CH₃MgBr, NH₄Cl (quench)THF-78 to RT1-3 h60-85%
Glycosylation Silylated Base, TMSOTfAcetonitrile/DCE0 to 804-16 h50-80%
Deprotection NH₃/MeOH or NaOMe/MeOHMethanolRT12-24 h80-95%

Note: Yields are indicative and highly dependent on the specific substrate and reaction scale.

Conclusion

The synthesis of 4'-C-methyl nucleoside analogues is a challenging but highly rewarding field of medicinal chemistry. The protocols outlined here provide a robust framework for their preparation. Mastery of protecting group strategies, anhydrous reaction techniques, and purification methods is essential for success. The resulting compounds serve as powerful tools for probing biological systems and as promising leads in the development of next-generation therapeutics against viral infections and cancer.

References

  • Kitano, K., Machida, H., Miura, S., & Ohrui, H. (1999). Synthesis of novel 4'-C-methyl-pyrimidine nucleosides and their biological activities. Bioorganic & Medicinal Chemistry Letters, 9(6), 827-30. [Link]

  • Ohrui, H. (2020). Synthesis of 4′- C -Methylnucleosides. ResearchGate. [Link]

  • Mercer, J. R., et al. (2021). An enantioselective and modular platform for C4ʹ-modified nucleoside analogue synthesis enabled by intramolecular trans-acetalizations. Nature Communications, 12(1), 4811. [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. (2022). A Review of Methods to Synthesise 4'-Substituted Nucleosides. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Yates, M. K., & Seley-Radtke, K. L. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 162, 45-63. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Semantic Scholar. (n.d.). A review of methods to synthesise 4'-substituted nucleosides. [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4'-C-methylnucleosides. [Link]

  • Chemistry LibreTexts. (2020). Nucelophilic Addition of Phosphorus Ylides (The Wittig Reaction). [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Eckstein, F., & Gish, G. (1989). Enzymatic synthesis of 2-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Nucleic Acids Research, 17(23), 9787–9797. [Link]

  • ResearchGate. (n.d.). Synthesis of 2'-C-methyl-4'-thio ribonucleosides. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Copolovici, D. M., & Copolovici, L. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1845. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Geyer, H., & Geyer, R. (2014). Methylation – an uncommon modification of glycans. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(4), 1284-1292. [Link]

  • Chun, B. K., et al. (2012). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. Bulletin of the Korean Chemical Society, 33(1), 193-198. [Link]

  • Royal Society of Chemistry. (2024). Continuous flow biocatalysis: synthesis of purine nucleoside esters catalyzed by lipase TL IM from Thermomyces lanuginosus. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐C‐silylated carbohydrate derivatives. [Link]

  • Gunic, E., et al. (2015). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. ACS Medicinal Chemistry Letters, 6(9), 983–988. [Link]

  • MDPI. (2021). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. [Link]

  • Beilstein-Institut. (2021). Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel pyrimidine C-nucleosides. [Link]

  • Wiley Online Library. (1999). Synthesis of Nucleosides. Organic Reactions. [Link]

  • YouTube. (2015). Grignard Reaction. [Link]

  • ACS Publications. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • MOST Wiedzy. (n.d.). Modifications at the C(5) position of pyrimidine nucleosides. [Link]

  • Wikipedia. (n.d.). RNA. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbohydrate post-glycosylational modifications. [Link]

  • Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]

  • ResearchGate. (2015). Synthesis of 1'-C-Cyano Pyrimidine Nucleosides and Characterization as HCV Polymerase Inhibitors. [Link]

  • YouTube. (2020). Carbohydrate Chemistry Part 5. Chemical Glycosylation. [Link]

  • ResearchGate. (n.d.). C-Glycosylation. [Link]

Sources

Method

Application Note: A Researcher's Guide to the Incorporation of Modified Ribose into Oligonucleotides

Introduction: Beyond the Canonical – The Imperative of Ribose Modification In the landscape of nucleic acid therapeutics and advanced molecular diagnostics, oligonucleotides are fundamental tools. However, native DNA and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical – The Imperative of Ribose Modification

In the landscape of nucleic acid therapeutics and advanced molecular diagnostics, oligonucleotides are fundamental tools. However, native DNA and RNA molecules are often ill-suited for in vivo applications due to their rapid degradation by endogenous nucleases. The strategic incorporation of modifications into the oligonucleotide structure is paramount to overcoming these limitations. While modifications to the phosphate backbone (e.g., phosphorothioates) and nucleobases are common, alterations to the 2' position of the ribose sugar ring are particularly powerful for fine-tuning the therapeutic and diagnostic properties of an oligonucleotide.

Modifying the 2'-hydroxyl group of the ribose can dramatically enhance nuclease resistance, increase binding affinity to target sequences, and modulate the immune response.[][2][3] These modifications achieve this by locking the sugar into a specific conformation (typically the A-form, C3'-endo pucker), which mimics the structure of RNA and enhances the stability of duplexes formed with complementary RNA targets.[2] This guide provides a detailed overview of the most impactful 2'-ribose modifications and delivers robust, field-proven protocols for their incorporation and subsequent analysis.

Part 1: A Survey of Key 2'-Ribose Modifications

The choice of modification is dictated by the desired application, whether it be for an antisense oligonucleotide (ASO), a small interfering RNA (siRNA), an aptamer, or a diagnostic probe. Each modification imparts a unique set of physicochemical properties.

  • 2'-O-Methyl (2'-OMe): This is one of the most common and well-characterized modifications. A methyl group replaces the 2'-hydroxyl, providing significant resistance to nuclease degradation and increasing the thermal stability (Tm) of RNA:RNA duplexes.[] It is frequently used in antisense and siRNA applications to improve stability and reduce off-target effects.[]

  • 2'-Deoxy-2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl with a fluorine atom results in a potent modification that significantly enhances both nuclease resistance and binding affinity.[2] The high electronegativity of fluorine locks the sugar pucker in the C3'-endo conformation, which is favorable for A-form helices.[2] This modification is a cornerstone of many therapeutic aptamers and siRNAs.

  • 2'-O-Methoxyethyl (2'-MOE): Characterized by a larger alkoxyethyl group at the 2' position, 2'-MOE provides excellent nuclease resistance and high binding affinity, comparable to or exceeding that of other 2' modifications. It is a hallmark of second-generation antisense oligonucleotides.

  • Locked Nucleic Acid (LNA): LNA is a conformationally "locked" RNA analogue where the 2'-oxygen is connected to the 4'-carbon by a methylene bridge.[4] This bridge rigidly fixes the ribose in the ideal C3'-endo conformation for Watson-Crick base pairing.[4][5] The result is an unprecedented increase in thermal stability, with each LNA monomer increasing the duplex Tm by 2-10°C.[5][6] This makes LNA invaluable for applications requiring high specificity and affinity, such as SNP detection and short probe designs.[5][7]

Comparative Impact of Modifications on Oligonucleotide Properties
Modification Effect on Nuclease Resistance Effect on Melting Temperature (Tm) Primary Applications
Unmodified RNA LowBaselineIn vitro research
2'-O-Methyl HighIncreases Tm by ~1.3°C per modification (RNA target)[8][9]Antisense, siRNA, Aptamers[][10]
2'-Fluoro Very HighIncreases TmsiRNA, Aptamers, Diagnostics[2]
2'-MOE Very HighHigh increase in TmAntisense Oligonucleotides (ASOs)[11]
LNA Extremely HighIncreases Tm by 2-10°C per modification[5][6]Diagnostics, SNP detection, ASOs[5][7]

Part 2: Synthesis and Incorporation Methodologies

The gold standard for incorporating modified ribose units is automated solid-phase synthesis using phosphoramidite chemistry.[12][13] This method builds the oligonucleotide chain in the 3' to 5' direction on a solid support, such as controlled-pore glass (CPG).[12][14]

Workflow for Solid-Phase Oligonucleotide Synthesis

Phosphoramidite_Cycle cluster_cycle Synthesis Cycle (Repeated N times) Deblocking Step 1: Deblocking (Detritylation) Coupling Step 2: Coupling (Add Modified Phosphoramidite) Deblocking->Coupling Exposes 5'-OH group Capping Step 3: Capping Coupling->Capping Forms new phosphite triester Oxidation Step 4: Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes P(III) to P(V) End Final Oligonucleotide on Support Oxidation->End After final cycle Start Start: Solid Support with First Nucleoside Start->Deblocking Cleavage Cleavage & Deprotection End->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Protocol 1: Solid-Phase Synthesis of a 2'-Modified Oligonucleotide

This protocol outlines the key steps on an automated DNA/RNA synthesizer. The primary difference from standard DNA synthesis is the use of modified phosphoramidite monomers and, in some cases, adjusted reaction times.

1. Materials & Reagents:

  • Solid Support: Controlled-Pore Glass (CPG) pre-loaded with the desired 3'-terminal nucleoside.

  • Phosphoramidites: Standard DNA/RNA phosphoramidites and the desired 2'-modified phosphoramidites (e.g., 2'-OMe, 2'-F, LNA) dissolved in anhydrous acetonitrile.

  • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).[12]

  • Capping Reagents: Cap A (Acetic Anhydride/THF/Pyridine) and Cap B (N-Methylimidazole/THF).[12][15]

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.[12][15]

  • Washing Solution: Anhydrous acetonitrile.

2. Synthesis Cycle Adjustments for Modified Amidites:

  • Causality: Many modified phosphoramidites, especially the bulky LNA monomers, are more sterically hindered than standard DNA amidites.[7] This steric hindrance can slow the coupling reaction.

  • Action: To ensure high coupling efficiency (>98%), the coupling time must be extended.[7][15]

Monomer Type Typical Coupling Time Rationale
Standard DNA30-60 secondsLow steric hindrance
2'-OMe / 2'-F RNA3-5 minutesModerate steric hindrance
LNA5-15 minutesHigh steric hindrance requires longer reaction time for efficient coupling.[7][16]

3. Step-by-Step Synthesis Procedure (Per Cycle):

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by flushing the column with the deblocking solution.[12][17] This exposes the 5'-hydroxyl group for the next coupling step.

  • Coupling: The 2'-modified phosphoramidite and the activator are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group.[17][] This is the critical step where extended coupling times are applied.

  • Capping: Any unreacted 5'-hydroxyl groups are irreversibly acetylated by the capping reagents.[12][17] This prevents the formation of failure sequences (n-1 deletions).

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine solution.[12][17]

  • Wash: The column is thoroughly washed with acetonitrile to remove residual reagents before initiating the next cycle.

4. Post-Synthesis Cleavage and Deprotection:

  • Causality: After the final sequence is assembled, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups (on the bases and phosphate backbone) must be removed.[12] The specific deprotection conditions depend on the lability of the nucleobase protecting groups and the nature of the 2' modification.

  • Protocol for 2'-F and 2'-OMe Oligonucleotides:

    • Transfer the solid support to a screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide (for standard protecting groups) or an ammonium hydroxide/methylamine (AMA) mixture for faster deprotection.[2]

    • Seal the vial and heat at 55-65°C for 8-16 hours (ammonium hydroxide) or 15-20 minutes (AMA).[2][15]

    • Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and dry using a vacuum concentrator.[2]

  • Note on LNA: LNA-containing oligonucleotides are generally stable to standard deprotection conditions using concentrated aqueous ammonia.[16]

Protocol 2: Enzymatic 3'-End Labeling with Modified Ribonucleotides

For some applications, such as adding a single modified nucleotide to the 3'-terminus, enzymatic methods offer a simple alternative to full chemical synthesis. Terminal deoxynucleotidyl transferase (TdT) is a template-independent polymerase that can incorporate modified nucleotides.[19][20]

1. Principle: TdT adds nucleotides to the 3'-hydroxyl terminus of a DNA or RNA initiator. While it prefers dNTPs, it can incorporate ribonucleoside triphosphates (rNTPs) and modified rNTPs, though often with lower efficiency.[21][22] A recently developed method uses a borate complex to prevent the uncontrolled addition of multiple ribonucleotides, enabling high-yield single incorporation.[21]

2. Materials & Reagents:

  • Initiator: Purified DNA or RNA oligonucleotide (100 µM stock).

  • Enzyme: Terminal deoxynucleotidyl transferase (TdT).

  • Modified Nucleotide: Desired 2'-modified rNTP (e.g., 2'-OMe-ATP, 2'-F-UTP) at 10 mM.

  • Reaction Buffer: Tris-borate buffer (100 mM Tris, 100 mM Borate, pH 8.0).[21]

  • Cofactors: MgCl₂ (1 M) and CoCl₂ (25 mM).

3. Step-by-Step Labeling Procedure:

  • In a sterile microcentrifuge tube, combine the following on ice:

    • Initiator Oligonucleotide (to a final concentration of 3 µM)

    • 2x Tris-Borate Buffer

    • MgCl₂ (to final 10 mM)

    • CoCl₂ (to final 0.25 mM)[21]

    • Modified rNTP (optimal concentration may require titration)

    • TdT (0.8 U/µL final concentration)[21]

    • Nuclease-free water to the final volume.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation at 70°C for 10 minutes.

  • Analyze the product using gel electrophoresis or HPLC to confirm successful incorporation.

Part 3: Quality Control and Analysis

Verifying the successful incorporation of modified residues and assessing the purity of the final product is a critical, non-negotiable step. The primary analytical techniques are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[23][24]

Analytical Workflowdot

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CrudeOligo [label="Crude Deprotected\nOligonucleotide", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IEX_HPLC [label="Ion-Exchange (IEX) HPLC\n(Purity Assessment)", fillcolor="#FBBC05", fontcolor="#202124"]; IPRP_HPLC [label="IP-RP-HPLC\n(Purification & Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS Analysis\n(Mass Verification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurifiedOligo [label="Purified, Verified\nOligonucleotide", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

CrudeOligo -> IEX_HPLC [label="Separates by charge"]; CrudeOligo -> IPRP_HPLC [label="Separates by hydrophobicity"]; IPRP_HPLC -> LCMS [label="Couple for online analysis"]; LCMS -> PurifiedOligo [label="Confirms mass = expected mass"]; IEX_HPLC -> PurifiedOligo [label="Confirms purity"]; }

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

Welcome to the technical support center for the synthesis of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to this challenging synthesis. Our goal is to equip you with the knowledge to navigate the complexities of this procedure, ensuring successful outcomes in your research.

Introduction to the Synthesis

The synthesis of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose is a multi-step process that requires careful control over protecting group chemistry and stereoselectivity. This molecule is a valuable building block in medicinal chemistry, particularly for the synthesis of modified nucleoside analogs with potential therapeutic applications. The key challenges in this synthesis lie in the stereoselective introduction of the methyl group at the C4 position and the strategic manipulation of acetyl and benzoyl protecting groups.

This guide will address common issues encountered during the synthesis, from starting material selection to final product purification, providing both corrective actions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of 4-C-methyl-D-ribofuranose derivatives?

A common and effective starting material is D-ribose. The synthesis typically involves the initial protection of the hydroxyl groups, followed by a series of reactions to introduce the methyl group at the C4 position and subsequently install the desired acetyl and benzoyl groups.[1]

Q2: What are the key challenges in introducing the methyl group at the C4 position?

The primary challenge is achieving the desired stereochemistry at the C4 position. This often requires a carefully planned synthetic route involving the formation of a ketone at C4, followed by a stereoselective Grignard reaction or other nucleophilic addition of a methyl group. The choice of reagents and reaction conditions is critical to control the facial selectivity of the addition.

Q3: Why is the order of adding the acetyl and benzoyl protecting groups important?

The order of protection is crucial for regioselectivity and overall yield. Typically, the primary hydroxyl group at C5 is more reactive than the secondary hydroxyls at C1, C2, and C3.[2] Therefore, it is often advantageous to selectively benzoylate the C5 hydroxyl first, followed by the per-acetylation of the remaining hydroxyl groups. This strategy minimizes the formation of side products and simplifies purification.

Q4: What are the most common side reactions to be aware of during this synthesis?

Common side reactions include:

  • Formation of anomeric mixtures (α and β): This is a frequent issue in glycosylation and related reactions.[3]

  • Incomplete reactions: Failure to drive reactions to completion can lead to complex mixtures of partially protected intermediates.

  • Protecting group migration: Under certain conditions, acyl groups can migrate between hydroxyl positions, leading to isomeric impurities.

  • Ring-opening: The furanose ring can be susceptible to opening under harsh acidic or basic conditions.

Q5: What are the recommended purification techniques for the final product?

The final product, being a per-acylated sugar, is typically a viscous oil or a solid. Silica gel column chromatography is the most common method for purification. A gradient elution system, often with hexane and ethyl acetate, is used to separate the desired product from any remaining starting materials, reagents, and side products. High-performance liquid chromatography (HPLC) may be necessary for achieving very high purity.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product 1. Incomplete reaction at one or more steps. 2. Suboptimal reaction conditions (temperature, time, stoichiometry). 3. Degradation of intermediates or final product. 4. Inefficient purification.1. Monitor each reaction closely by Thin Layer Chromatography (TLC) to ensure completion. 2. Optimize reaction parameters. For example, in acylation reactions, ensure a slight excess of the acylating agent and an appropriate base.[5] 3. Use mild reaction conditions whenever possible to avoid degradation. Maintain anhydrous conditions for moisture-sensitive steps. 4. Optimize the solvent system for column chromatography to achieve better separation.
Formation of Multiple Spots on TLC After Acetylation/Benzoylation 1. Incomplete reaction leading to a mixture of partially acylated products. 2. Acyl group migration. 3. Presence of starting material.1. Increase the reaction time or the amount of acylating agent and catalyst/base. 2. Use a non-nucleophilic base like pyridine at low temperatures to minimize migration.[6] 3. Ensure the previous step went to completion before proceeding.
Difficulty in Achieving Stereoselectivity at C4 1. Poor facial selectivity during the addition of the methyl group. 2. Use of a non-stereoselective methylating agent.1. Employ a bulky protecting group on a neighboring position to sterically hinder one face of the molecule, directing the incoming nucleophile. 2. Consider using stereoselective reagents or catalysts for the methylation step.
Product is a Sticky, Inseparable Oil 1. Presence of residual solvent (e.g., pyridine). 2. Contamination with greasy byproducts. 3. The product itself may be a glass at room temperature.1. Co-evaporate the product with a high-boiling point solvent like toluene under high vacuum to remove residual pyridine.[7] 2. Perform a thorough aqueous workup to remove water-soluble impurities. Consider a precipitation or crystallization step if possible. 3. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, ensure purity through NMR and mass spectrometry.
Hydrolysis of Acetyl/Benzoyl Groups During Workup 1. Use of strongly acidic or basic aqueous solutions during extraction.1. Use saturated sodium bicarbonate solution for neutralization instead of stronger bases. 2. Keep the exposure time to aqueous acidic or basic solutions to a minimum.

Experimental Protocols

Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis.

SynthesisWorkflow Start D-Ribose Step1 Protection of C1, C2, C3 & C5 Hydroxyls Start->Step1 Step2 Oxidation at C4 Step1->Step2 Step3 Stereoselective Methylation at C4 Step2->Step3 Step4 Deprotection Step3->Step4 Step5 Selective Benzoylation at C5 Step4->Step5 Step6 Per-acetylation at C1, C2, C3 Step5->Step6 Final 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose Step6->Final

Caption: General synthetic workflow for 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose.

Step-by-Step Protocol for Per-O-Acylation (Illustrative)

This protocol describes the final steps of benzoylation and acetylation of a hypothetical 4-C-methyl-D-ribofuranose intermediate. Note: This is a generalized procedure and may require optimization based on the specific intermediate.

Materials:

  • 4-C-methyl-D-ribofuranose intermediate

  • Anhydrous Pyridine

  • Benzoyl Chloride (BzCl)

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

Part A: Selective 5-O-Benzoylation

  • Dissolve the 4-C-methyl-D-ribofuranose intermediate (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding ice-cold water.

  • Extract the product with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part B: Per-O-Acetylation

  • Dissolve the purified 5-O-benzoyl-4-C-methyl-D-ribofuranose (1.0 eq) in a mixture of anhydrous pyridine and acetic anhydride (e.g., 2:1 v/v).

  • Stir the reaction at room temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to hydrolyze excess acetic anhydride.

  • Extract the product with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, 1M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Impure Product Q1 Analyze TLC of Crude Product Start->Q1 Impure Multiple Spots Q1->Impure Clean Single Major Spot Q1->Clean Q2 Spots close to baseline? Impure->Q2 Q3 Spots with high Rf? Impure->Q3 Q4 Yield is low? Clean->Q4 Sol1 Incomplete Reaction. Increase reaction time/reagents. Q2->Sol1 Sol2 Unreacted starting material or non-polar impurities. Adjust chromatography gradient. Q3->Sol2 Sol3 Product degradation or mechanical loss. Use milder conditions, careful workup. Q4->Sol3

Caption: A logical flow for troubleshooting low yields and product impurity.

References

  • Waga, T., et al. (1994). Synthesis of 4'-C-methyl-D-ribo- and xylo-pentofuranoses and their condensation reactions with nucleobases. Tetrahedron Letters, 35(43), 8033-8036.
  • Synthesis of a Ribose‐Incorporating Medium Ring Scaffold via a Challenging Ring‐Closing Metathesis Reaction. (2016). Chemistry – A European Journal, 22(39), 13974-13982*.
  • Synthesis, Reactivity, and Stereoselectivity of 4-Thiofuranosides. (2019). The Journal of Organic Chemistry, 84(3), 1368-1380*.
  • Scheme 1. Synthesis scheme for a-D-ribofuranose analogues. Reagents and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. (2009). Helvetica Chimica Acta, 92(8), 1545-1557*.
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2012). Molecules, 17(9), 10459-10491*.
  • Protection of 2′-Hydroxy Functions of Ribonucleosides. (2018). Current Protocols in Nucleic Acid Chemistry, 72(1), 2.2.1-2.2.22*.
  • Protecting Group Manipulations in Carbohydrate Synthesis. (2016).
  • Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. (2021). Chemistry – A European Journal, 27(20), 6294-6306*.
  • Synthesis of 4-Thio-D- and -L-ribofuranose and the Corresponding Adenine Nucleosides. (1964). The Journal of Organic Chemistry, 29(8), 2330-2335*.
  • WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents. (n.d.).
  • US7034161B2 - Process for producing a ribofuranose - Google Patents. (n.d.).
  • Synthesis of L-Deoxyribonucleosides from D-Ribose. (2013). The Journal of Organic Chemistry, 78(17), 8565-8574*.
  • Protecting Groups for the Synthesis of Ribonucleic Acids. (2001). CHIMIA International Journal for Chemistry, 55(4), 320-324*.
  • Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. (2020). Molecules, 25(11), 2589*.
  • Possible Ribose Synthesis in Carbonaceous Planetesimals. (2020). Life, 10(1), 5*.
  • A General Approach to Stereoregular Pseudo-Polysaccharides: Cationic Ring-Opening Polymerization of Monosaccharide Cyclic Thionocarbonates. (2022). Journal of the American Chemical Society, 144(1), 215-223*.
  • A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate. (2022). Green Chemistry, 24(10), 4038-4045*.
  • Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose. (2019). Organic & Biomolecular Chemistry, 17(21), 5248-5261*.
  • EP1537134B1 - Process for producing a ribofuranose - Google Patents. (n.d.).
  • Synthesis of Peracylated Derivatives of l-Ribofuranose from d-Ribose and Their Use for the Preparation of β-l-Ribonucleosides. (2004). Synthesis, 2004(11), 1753-1758*.
  • Synthesis and Characterization of Authentic Standards for the Analysis of Ribofuranose-Containing Carbohydrates by the Reductive-Cleavage Method. (1995).

Sources

Optimization

Technical Support Center: Synthesis of 4-C-methyl-D-ribofuranose

Welcome to the technical support center for the synthesis of 4-C-methyl-D-ribofuranose. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-C-methyl-D-ribofuranose. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this challenging synthesis. Here, we will delve into the critical aspects of the synthesis, from starting material selection to final product purification, with a focus on improving yield and stereoselectivity. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have reliable and actionable information.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining 4-C-methyl-D-ribofuranose?

The synthesis of 4-C-methyl-D-ribofuranose, a C4-branched sugar, typically involves a multi-step process starting from a readily available pentose, such as D-ribose. The core strategy revolves around the introduction of a methyl group at the C4 position. This is generally achieved by first oxidizing the C4 hydroxyl group to a ketone, followed by the nucleophilic addition of a methyl organometallic reagent.

The overall workflow can be summarized as follows:

  • Protection: Selective protection of the hydroxyl groups at C1, C2, C3, and C5 of the starting sugar to prevent unwanted side reactions.

  • Oxidation: Oxidation of the free C4 hydroxyl group to a C4-ketone (a 4-ulose derivative).

  • Methylation: Stereoselective addition of a methyl group to the C4-ketone using an organometallic reagent (e.g., a Grignard reagent). This is the key bond-forming step.

  • Deprotection: Removal of all protecting groups to yield the final 4-C-methyl-D-ribofuranose.

Below is a conceptual workflow diagram illustrating this process.

Synthesis_Workflow Start D-Ribose Derivative (Starting Material) Protect Hydroxyl Group Protection Start->Protect Step 1 Oxidize C4-OH Oxidation to C4-Ketone Protect->Oxidize Step 2 Methylate C4-Methylation (Grignard/Organolithium) Oxidize->Methylate Step 3 Deprotect Global Deprotection Methylate->Deprotect Step 4 End 4-C-methyl-D-ribofuranose (Final Product) Deprotect->End Step 5

Caption: General workflow for 4-C-methyl-D-ribofuranose synthesis.

Q2: Why is the choice of protecting groups so critical for this synthesis?

The selection of protecting groups is paramount as it influences the feasibility, yield, and stereochemical outcome of the entire synthesis. An ideal protecting group strategy, often referred to as "protecting group engineering," must satisfy several criteria:

  • Stability: The protecting groups must be stable to the conditions of subsequent reactions, particularly the oxidation and methylation steps. For instance, they must not be cleaved by the oxidant or react with the organometallic reagent.

  • Ease of Introduction and Removal: The groups should be introduced and removed in high yields under mild conditions that do not compromise the integrity of the sugar backbone.[1][2][3]

  • Orthogonality: In a complex synthesis, having orthogonal protecting groups (groups that can be removed under different conditions without affecting each other) allows for selective manipulation of different hydroxyl groups.[3]

  • Influence on Stereoselectivity: The steric and electronic properties of the protecting groups, especially at C3 and C5, can influence the facial selectivity of the nucleophilic attack on the C4-ketone, thereby dictating the stereochemistry at the newly formed C4 stereocenter.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield During the C4-Methylation Step

Q: I am observing a low yield or a complex mixture of products after reacting my 4-keto-ribofuranose intermediate with a methyl Grignard reagent. What are the potential causes and solutions?

A: This is a common and critical issue. The low yield can often be attributed to several factors related to the Grignard reagent's reactivity and the stability of your substrate.

Potential Causes & Solutions:

  • Enolization of the Ketone: The 4-keto-ribofuranose intermediate has a proton at the C3 position, which is alpha to the ketone. Grignard reagents are strong bases and can deprotonate this position to form an enolate.[4] This enolate is unreactive towards methylation and will revert to the starting ketone upon aqueous workup.

    • Solution:

      • Use a less basic organometallic reagent: Consider using methyl lithium (MeLi) or a Gilman reagent (e.g., LiMe₂Cu), which can be less basic and more nucleophilic.

      • Employ cerium(III) chloride (Luche conditions): The addition of CeCl₃ with the organometallic reagent can increase the nucleophilicity of the reagent while reducing its basicity, thereby favoring the desired 1,2-addition over enolization.

      • Lower the reaction temperature: Running the reaction at very low temperatures (e.g., -78 °C) can significantly suppress the rate of enolization relative to nucleophilic addition.

  • Reaction with Protecting Groups: Certain protecting groups are not stable to Grignard reagents. Ester protecting groups like acetyl (Ac) or benzoyl (Bz) will react with the Grignard reagent.

    • Solution: Ensure that your protecting group strategy is compatible with organometallic reagents. Ether-based protecting groups like benzyl (Bn) or silyl ethers (e.g., TBDMS) are generally robust under these conditions. Acetal protections, like isopropylidene, are also suitable.

  • Poor Quality of Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.

    • Solution:

      • Use freshly prepared or titrated Grignard reagent.

      • Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

      • Use anhydrous solvents. Diethyl ether or THF are common solvents for Grignard reactions.[4]

Troubleshooting Flowchart for Low Methylation Yield:

Troubleshooting_Methylation Start Low Yield in C4-Methylation Step Check_PG Are protecting groups (e.g., Acetyl, Benzoyl) Grignard-labile? Start->Check_PG Check_Reagent Is Grignard reagent fresh and titrated? Is setup anhydrous? Check_PG->Check_Reagent No Sol_PG Switch to stable PGs (e.g., Benzyl, Silyl, Isopropylidene) Check_PG->Sol_PG Yes Check_Enol Is enolization a likely side reaction? Check_Reagent->Check_Enol Yes Sol_Reagent Use fresh reagent. Ensure inert/anhydrous conditions. Check_Reagent->Sol_Reagent No Sol_Enol Lower temp to -78°C. Use MeLi or add CeCl₃ (Luche Conditions). Check_Enol->Sol_Enol Yes

Caption: Decision tree for troubleshooting low methylation yield.

Problem 2: Poor Stereoselectivity at the C4 Position

Q: My methylation reaction produces a nearly 1:1 mixture of the desired 4-C-methyl-D-ribofuranose and the undesired 4-C-methyl-D-xylofuranose epimer. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity in the addition to the C4-ketone is a significant challenge. The outcome is governed by the facial bias of the planar ketone, which is influenced by the steric and electronic nature of the surrounding protecting groups.

Factors Influencing Stereoselectivity & Solutions:

  • Steric Hindrance: The nucleophile will preferentially attack from the less sterically hindered face of the furanose ring.

    • Felkin-Anh Model: This model can often predict the stereochemical outcome. The largest substituent adjacent to the carbonyl (in this case, likely involving the C3-O bond and its protecting group) will orient itself anti-periplanar to the incoming nucleophile.

    • Solution: The choice of protecting groups at C3 and C5 is crucial. A bulky protecting group at C3 might direct the attack from the opposite face. Experimenting with different protecting groups (e.g., comparing a benzyl ether to a bulky silyl ether like TBDPS) can alter the steric environment and improve selectivity.

  • Chelation Control: If a Lewis acidic cation (like Mg²⁺ from the Grignard reagent) can coordinate to the C4-carbonyl oxygen and another nearby heteroatom (like the oxygen of the C3-alkoxy group or the ring oxygen), it can lock the conformation of the ring and direct the nucleophilic attack from a specific face.

    • Solution:

      • The choice of solvent can influence chelation. Coordinating solvents like THF can compete with the substrate for the Lewis acid, potentially reducing chelation control.

      • The use of certain Lewis acids in conjunction with the methylating agent can enforce chelation. For example, reagents like MeTiCl₃ are known to favor chelation-controlled additions.

Summary of Strategies to Improve Stereoselectivity:

StrategyPrincipleExample Implementation
Steric Directing Groups Introduce bulky protecting groups to block one face of the ketone.Use a TBDPS or Trityl group at a key position (e.g., C5).
Chelation Control Use a reagent/additive that coordinates with the substrate to direct attack.Add ZnCl₂ or use a chelating organometallic reagent.
Reagent Choice The size and nature of the methylating agent can influence selectivity.Compare MeMgBr, MeLi, and Me₂CuLi.
Temperature Optimization Lower temperatures can enhance the energy difference between the transition states leading to the two diastereomers.Run reactions at -78 °C or even -100 °C if possible.
Problem 3: Difficulty with Protecting Group Removal

Q: I am struggling with the final deprotection step. The reaction is either incomplete or leads to degradation of my product.

A: Global deprotection of a poly-hydroxylated molecule like a sugar can be problematic. The conditions required to remove one type of protecting group might affect the sugar backbone itself, leading to side reactions like ring-opening or elimination.

Common Protecting Groups and Deprotection Issues:

Protecting GroupCleavage MethodPotential Issues & Solutions
Benzyl (Bn) Catalytic Hydrogenation (e.g., H₂, Pd/C)Issue: Incomplete reaction, catalyst poisoning. Solution: Ensure a fresh, active catalyst. Use a different solvent (e.g., EtOH, EtOAc, or acetic acid). For stubborn cases, transfer hydrogenation (e.g., using ammonium formate) can be effective.
Acetyl (Ac) / Benzoyl (Bz) Basic hydrolysis (e.g., NaOMe in MeOH)Issue: Acyl migration, incomplete reaction. Solution: Use Zemplén conditions (catalytic NaOMe in MeOH) at room temperature. Monitor carefully by TLC.
Silyl Ethers (TBDMS, TIPS) Fluoride source (e.g., TBAF in THF)Issue: Slow reaction, potential for base-catalyzed side reactions if TBAF is old. Solution: Use fresh TBAF. Acetic acid can be used as a buffer. Alternatively, acidic conditions (e.g., HF-Pyridine) can be used if compatible with other groups.
Isopropylidene (Acetal) Mild acidic hydrolysis (e.g., aq. AcOH)Issue: Ring opening or migration if conditions are too harsh. Solution: Use dilute acid (e.g., 80% acetic acid) at a controlled temperature. Monitor the reaction closely to avoid overexposure.

Experimental Protocols

The following is a representative, generalized protocol. Note: Specific conditions should be optimized for your particular substrate and protecting group strategy.

Protocol 1: Oxidation of C4-OH to a 4-Ketone

This protocol assumes a precursor with a free hydroxyl group at C4 and other positions protected (e.g., with benzyl ethers).

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of the C4-alcohol precursor in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Oxidant Addition: Slowly add a solution of Dess-Martin periodinane (DMP) (1.2 equivalents) in DCM to the cooled solution. Other oxidation systems like Swern oxidation can also be used.

  • Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C over 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone is typically purified by silica gel column chromatography.

References

  • Waga, T., et al. (1994). Synthesis of 4'-C-methyl-D-ribo- and xylo-pentofuranoses and their condensation reactions with nucleobases. Journal of Organic Chemistry. [Note: While a direct link to this specific paper from the initial search is unavailable, syntheses by Waga et al. are mentioned in broader reviews[5]].

  • Jouffroy, L., et al. (2021). Regio- and Stereoselective Synthesis of C-4′ Spirocyclobutyl Ribofuranose Scaffolds and Their Use as Biologically Active Nucleoside Analogues. Organic Letters. [Link]

  • van der Vorm, S., et al. (2019). Synthesis, Reactivity, and Stereoselectivity of 4-Thiofuranosides. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information (2019). Synthesis, Reactivity, and Stereoselectivity of 4-Thiofuranosides. PubMed Central. [Link]

  • Yamamoto, T., et al. (2022). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. PubMed Central. [Link]

  • Wnuk, S. F., et al. (2011). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. ResearchGate. [Link]

  • Organic Synthesis. Protecting Groups. University of Rochester. [Link]

  • Google Patents. (2002). Process for producing a ribofuranose.
  • Sponer, J., et al. (2018). Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. PubMed Central. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. [Link]

  • John Wiley & Sons, Inc. (2005). Protection Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Protecting Group Strategy for Ribofuranose Synthesis

Welcome to the technical support center for ribofuranose synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting group chemistry in car...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ribofuranose synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting group chemistry in carbohydrate synthesis. The strategic selection, application, and removal of protecting groups are paramount for achieving high yields and desired stereochemical outcomes. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful ribofuranose synthesis campaign.

Q1: How do I choose the most effective protecting group strategy for my specific synthesis?

The optimal strategy is dictated by a multi-faceted analysis of your synthetic route. There is no single "best" strategy; the choice is a function of your target molecule and planned reactions. Key considerations include:

  • Orthogonality: Can you selectively remove one protecting group without affecting others? This is crucial for multi-step syntheses where different hydroxyl groups must be unmasked at different stages.[1][2] A well-planned orthogonal strategy is the cornerstone of complex oligosaccharide synthesis.[1][3][4]

  • Target Molecule's Stability: The final deprotection conditions must be tolerated by your target molecule.

  • Influence on Reactivity and Stereochemistry: Protecting groups are not merely passive masks; they exert significant electronic and steric influence. An acyl group (e.g., acetyl, benzoyl) at the C2 position can provide "neighboring group participation," leading to the formation of 1,2-trans-glycosides.[5][6] Conversely, a non-participating group like a benzyl ether is often used to favor 1,2-cis products.

  • Overall Yield and Efficiency: A strategy involving fewer steps is generally preferable. One-pot methodologies for differentiating hydroxyl groups have been developed to shorten synthesis times.[7]

The following flowchart provides a logical path for selecting an appropriate strategy.

G cluster_0 Decision Process for Protecting Group Strategy start Define Target Ribofuranose Derivative & Full Synthetic Route q1 How many hydroxyl groups need to be differentiated? start->q1 one_group Single Deprotection Needed (e.g., per-acetylation then final deprotection) q1->one_group One multi_group Multiple, Sequential Deprotections Needed q1->multi_group Multiple q2 Are specific stereochemical outcomes required at the anomeric center? one_group->q2 ortho Select an Orthogonal Protecting Group Set (e.g., Silyl, Benzyl, Acyl, Acetal) multi_group->ortho participating Use a C2-Participating Group (e.g., Acetyl, Benzoyl) for 1,2-trans glycosylation q2->participating Yes non_participating Use a C2-Non-Participating Group (e.g., Benzyl, Silyl) for 1,2-cis glycosylation q2->non_participating No / 1,2-cis ortho->q2 q3 What reaction conditions will be used in subsequent steps? participating->q3 non_participating->q3 stability Choose groups stable to planned conditions (e.g., Silyl for base-stable, Acyl for acid-stable) q3->stability final Finalize Protecting Group Strategy stability->final

Caption: Decision flowchart for selecting a ribofuranose protecting group strategy.

Q2: What are "orthogonal" protecting groups and why are they essential?

Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very specific and mutually exclusive conditions, leaving other protecting groups intact.[2] This concept is fundamental to the synthesis of complex molecules like branched oligosaccharides.[3][4]

For example, a common orthogonal set includes:

  • Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride ions (like TBAF).[2][8]

  • Benzyl ethers (Bn): Cleaved by hydrogenolysis (H₂, Pd/C).[2]

  • Acyl esters (e.g., Acetyl, Benzoyl): Cleaved by basic hydrolysis (e.g., NaOMe in MeOH).[2][9]

  • Levulinoyl (Lev) ester: A specialized acyl group cleaved by hydrazine.[3]

By employing such a set, a chemist can unmask a specific hydroxyl group for further reaction without disturbing the protection on other parts of the molecule, enabling precise, stepwise assembly.

Q3: My glycosylation reaction is producing a mixture of α and β anomers. How can the C2 protecting group control this?

The stereochemical outcome of a glycosylation is heavily influenced by the nature of the protecting group at the C2 position of the glycosyl donor.[6]

  • Neighboring Group Participation: When an acyl group (like acetyl or benzoyl) is at C2, its carbonyl oxygen can attack the transient oxocarbenium ion intermediate at the anomeric center (C1). This forms a stable cyclic acyloxonium ion, which blocks the α-face of the ribofuranose ring. The glycosyl acceptor can then only attack from the β-face, resulting in the stereoselective formation of the 1,2-trans product.[5][9]

  • Non-Participating Groups: When a non-participating group like a benzyl (Bn) or silyl (TBDMS) ether is at C2, no such intermediate is formed. The acceptor is free to attack from either face, often leading to a mixture of α and β anomers.[10] The final ratio can be influenced by solvent, temperature, and reaction kinetics, a phenomenon known as the anomeric effect.

Troubleshooting Guides

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Category 1: Protection & Deprotection Issues

Q: My silylation reaction is incomplete, or I'm getting protection at the wrong hydroxyl group. What's going wrong?

A: This is a common issue related to steric hindrance and reactivity. The inherent reactivity of ribofuranose hydroxyls is generally 5'-OH (primary) > 2'-OH ≈ 3'-OH (secondary).[11]

  • Cause - Insufficient Reactivity: For bulky silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), the reaction may be slow.

    • Solution: Use a more reactive silylating agent (e.g., TBS-triflate (TBSOTf) instead of TBS-chloride) with a non-nucleophilic base like 2,6-lutidine.[12] Ensure strictly anhydrous conditions, as moisture will consume the silylating agent.

  • Cause - Poor Regioselectivity: You are likely observing the kinetic product. Bulky silyl groups like TBDMS and especially TIPS show a strong preference for the sterically accessible primary 5'-OH.[11][13] Achieving selective protection of the secondary 2'- or 3'-OH is a significant challenge.[14][15][16]

    • Solution 1 (Staged Protection/Deprotection): Protect all hydroxyls (e.g., per-silylation), then selectively deprotect the primary 5'-OH using mild acidic conditions that cleave the less hindered silyl group faster.

    • Solution 2 (Advanced Catalysis): Recent methods use scaffolding catalysts that can direct silylation to a specific secondary hydroxyl, allowing for selective protection of either the 2'-OH or 3'-OH by simply switching the catalyst's enantiomer.[14]

Q: My TBDMS or TIPS group was unexpectedly cleaved during a subsequent reaction step. How can I prevent this?

A: Unintentional cleavage of silyl ethers is typically caused by acidic or nucleophilic conditions that were presumed to be mild. The stability of silyl ethers is highly dependent on their steric bulk and the pH of the medium.

  • Cause - Acid Lability: Silyl ethers are labile to acid. The relative stability to acid hydrolysis is: TMS << TES < TBDMS < TIPS < TBDPS.[8][17] A TIPS group is significantly more stable to acid than a TBDMS group.[13][18]

    • Solution: If your reaction generates even catalytic amounts of acid, the silyl ether may be at risk. Buffer the reaction with a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA). If the problem persists, switch to a more robust silyl group like TIPS or TBDPS.

  • Cause - Nucleophilic/Basic Conditions: While more stable to base than acid, silyl ethers can be cleaved by strong nucleophiles. The stability to base is generally: TMS < TES < TBDMS ≈ TBDPS < TIPS.[17]

    • Solution: Avoid strongly basic conditions if possible. The most common cause of cleavage is the use of fluoride ions, which have a very high affinity for silicon.[2][17] If you are not performing a planned deprotection with fluoride, ensure all reagents are free from fluoride contamination.

The following workflow can help diagnose the cause of unexpected deprotection.

G cluster_1 Troubleshooting Unexpected Silyl Ether Cleavage start Problem: Silyl Group (e.g., TBDMS) Unexpectedly Cleaved q1 Were acidic reagents or conditions used? start->q1 acid_yes Likely Cause: Acid-mediated hydrolysis. q1->acid_yes Yes q2 Were strong bases or nucleophiles used? q1->q2 No sol_acid1 Solution 1: Buffer the reaction with a non-nucleophilic base (e.g., DIPEA). acid_yes->sol_acid1 sol_acid2 Solution 2: Switch to a more acid-stable silyl group (TIPS or TBDPS). sol_acid1->sol_acid2 end Problem Resolved sol_acid2->end base_yes Likely Cause: Nucleophilic attack on Silicon. q2->base_yes Yes q3 Was a Lewis Acid used? q2->q3 No sol_base1 Solution 1: Check all reagents for fluoride ion contamination. base_yes->sol_base1 sol_base2 Solution 2: Use a more base-stable silyl group (TIPS is most stable). sol_base1->sol_base2 sol_base2->end lewis_yes Likely Cause: Lewis acids can catalyze cleavage. q3->lewis_yes Yes q3->end No / Other sol_lewis Solution: Use an alternative catalyst or switch to a more robust protecting group. lewis_yes->sol_lewis sol_lewis->end

Caption: Workflow for diagnosing and solving unintentional silyl ether deprotection.

Category 2: Selectivity & Isomerization Issues

Q: I am observing acyl group migration in my ribofuranose derivative. How can I suppress this side reaction?

A: Acyl migration is a well-known and often frustrating problem in carbohydrate chemistry, where an acyl group (e.g., acetyl, benzoyl) moves between adjacent hydroxyl groups.[7][19][20] This process is readily reversible and is catalyzed by both acid and base, proceeding through a cyclic orthoester-like intermediate.

  • Cause: The close proximity of hydroxyl groups in the ribofuranose ring facilitates this intramolecular reaction.[20][21] Migration is particularly rapid between the 2'-OH and 3'-OH positions.

  • Solution 1 - pH Control: Conduct subsequent reactions under strictly neutral and anhydrous conditions whenever possible. Avoid both acidic and basic extremes.

  • Solution 2 - Low Temperature: Lowering the reaction temperature can significantly slow the rate of migration.

  • Solution 3 - Use a Non-Migrating Protecting Group: If migration is unavoidable, the most robust solution is to replace the acyl group with one that is not prone to migration, such as a benzyl or silyl ether.

  • Solution 4 - Use a Modified Acetal-Based Group: To retain the benefits of an acyl-type group while preventing migration, specialized protecting groups like the 2'-O-pivaloyloxymethyl (PivOM) have been developed.[22] These groups separate the acyl functionality from the ribose oxygen via a stable acetal linker, physically preventing the intramolecular reaction.[22]

G cluster_2 Mechanism of Acyl Group Migration start 2'-O-Acyl Ribose intermediate Cyclic Orthoester Intermediate start->intermediate Intramolecular attack intermediate->start Reversible end 3'-O-Acyl Ribose (Migrated Product) intermediate->end Ring opening end->intermediate Reversible catalyst Acid or Base Catalysis catalyst->intermediate

Caption: Simplified diagram showing acyl migration via a cyclic intermediate.

Data Presentation

Table 1: Relative Stability of Common Silyl Ethers

The choice between different silyl ethers often involves a trade-off between ease of introduction and stability. This table provides a quantitative comparison of their lability under acidic and basic conditions. A higher number indicates greater stability.

Protecting GroupAbbreviationRelative Rate of Acid HydrolysisRelative Rate of Base HydrolysisKey Characteristics
TrimethylsilylTMS11Very labile; often used for temporary protection.[2][17]
TriethylsilylTES6410 - 100More stable than TMS, but easily cleaved.[8]
tert-ButyldimethylsilylTBDMS / TBS20,00020,000A workhorse protecting group with moderate stability.[2][8]
TriisopropylsilylTIPS700,000100,000Very bulky and stable, especially to base.[8][13][17][18]
tert-ButyldiphenylsilylTBDPS5,000,00020,000Extremely stable to acid, but less stable than TIPS to base.[2][8]

Data compiled from sources.[8][18] Rates are relative to TMS = 1.

Experimental Protocols

Protocol 1: Regioselective 5'-O-Silylation of β-D-Ribofuranose

This protocol exploits the enhanced reactivity of the primary 5'-hydroxyl for selective protection with a bulky silyl group.[11]

  • Preparation: Dissolve β-D-ribofuranose (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Base Addition: Add imidazole (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a small amount of methanol.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the 5-O-TBDMS-β-D-ribofuranose.

References

  • Mishra, S. K., & Tiwari, P. (2020). Protecting group migrations in carbohydrate chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Protecting Group Chemistry on β-D-Ribulofuranose Hydroxyls. BenchChem Technical Library.
  • Zhao, Y., et al. (2014). Practical Silyl Protection of Ribonucleosides. NIH Public Access, Author Manuscript.
  • Codée, J. D. C., et al. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 152-174.
  • Somoza, A. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(12), 2668-2675.
  • Boltje, T. J., et al. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 12(19), 4426-4429.
  • ResearchGate. (n.d.). Protecting group migrations in carbohydrate chemistry | Request PDF. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF. Retrieved January 7, 2026.
  • Boltje, T. J., et al. (2010). Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 12(19), 4426-4429.
  • ResearchGate. (n.d.). Protecting groups for RNA synthesis: An increasing need for selective preparative methods | Request PDF. Retrieved January 7, 2026.
  • Somoza, A. (2008).
  • Ohtsuka, E., et al. (1982). Use of Ribonucleosides as Protecting Groups in Synthesis of Polynucleotides With Phosphorylated Terminals. Nucleic Acids Research, 10(20), 6553-6570.
  • Valkonen, A., & Pihko, P. M. (2020). Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal, 26(48), 10875-10884.
  • Alchemyst. (n.d.).
  • BenchChem. (2025). The Pivotal Role of Acetyl Protecting Groups in Modern Carbohydrate Synthesis: An In-depth Technical Guide. BenchChem Technical Library.
  • Doria.fi. (n.d.).
  • BenchChem. (2025). TBDMS vs. TIPS: A Comparative Guide to Steric Hindrance in Hydroxyl Protection. BenchChem Technical Library.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Reese, C. B. (2002). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.2.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Demchenko, A. V. (2018). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules, 23(7), 1749.
  • ResearchGate. (n.d.). A Base-Labile Group for 2 '-OH Protection of Ribonucleosides: A Major Challenge for RNA Synthesis | Request PDF. Retrieved January 7, 2026.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem Technical Library.
  • Christensen, N. K., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.
  • van der Vorm, S. (2018). Protective group strategies in carbohydrate and peptide chemistry.
  • Wikipedia. (n.d.). Silyl ether. Retrieved January 7, 2026.
  • Wikipedia. (n.d.). Ribose. Retrieved January 7, 2026.

Sources

Optimization

Technical Support Center: Purification of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

Welcome to the technical support guide for the purification of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. This document provides in-depth troubleshooting advice and frequently asked questions for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. This document provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this and structurally related carbohydrate intermediates. The complex nature of this heavily protected, branched-chain monosaccharide, often a key intermediate in nucleoside synthesis, presents unique purification challenges.[1][2][3][4] This guide is designed to provide not just procedural steps, but the underlying chemical principles to empower you to solve purification challenges effectively.

I. Introduction to Purification Challenges

The target molecule, 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, possesses several structural features that complicate its purification:

  • Multiple Chiral Centers: The ribofuranose core contains several stereocenters. Synthetic routes may produce diastereomeric impurities that are difficult to separate.

  • Mixture of Anomers: The furanose ring can exist as a mixture of α and β anomers at the C1 position, which may interconvert, complicating chromatographic analysis and purification.[5]

  • Protecting Groups: The presence of both acetyl and benzoyl protecting groups increases the molecular weight and lipophilicity, but also introduces the possibility of impurities from incomplete protection or protecting group migration.[6]

  • Structural Similarity of Impurities: Byproducts often include starting materials, partially deprotected compounds, or isomers, all of which have very similar polarities to the desired product, making chromatographic separation challenging.[2][3]

Logical Workflow for Purification

A systematic approach is crucial for successfully purifying complex carbohydrates. The following diagram outlines a typical workflow from crude reaction mixture to a highly pure final product.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup / Extraction (e.g., EtOAc/H2O) A->B Remove inorganic salts, water-soluble impurities C Drying & Concentration (e.g., Na2SO4, Rotary Evaporation) B->C Remove aqueous phase D Preliminary Purification (Flash Column Chromatography) C->D Primary separation of major components E Purity Analysis (TLC, 1H NMR) D->E Assess purity and identify impurities F High-Resolution Purification (Optional: HPLC or Recrystallization) E->F Achieve >99.5% purity G Final Purity Verification (NMR, MS, Elemental Analysis) E->G If purity is sufficient F->G Verify final purity H Pure Product G->H Separation_Strategy A Crude Product with Co-eluting Impurity B Optimize Flash Chromatography (Gradient, Neutralized Silica) A->B C Is separation adequate? B->C D Recrystallization (Solvent Screening) C->D No F Pure Product C->F Yes E Preparative HPLC (Screen different columns: Silica, Phenyl, PFP) D->E Unsuccessful D->F Successful E->F Successful G Characterize Impurity (NMR, MS) E->G Unsuccessful

Sources

Troubleshooting

Technical Support Center: Stability of Benzoylated and Acetylated Carbohydrates

Welcome to the technical support center for acylated carbohydrates. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common stabilit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acylated carbohydrates. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common stability issues encountered when working with benzoylated and acetylated sugar derivatives. The following content is structured to address specific experimental challenges and frequently asked questions, grounding all recommendations in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, purification, or manipulation of acylated carbohydrates. Each issue is presented with probable causes and actionable solutions.

Q1: My acylation reaction is incomplete or sluggish. What's going wrong?

An incomplete acylation (acetylation or benzoylation) is a frequent issue, often indicated by multiple spots on a Thin-Layer Chromatography (TLC) plate corresponding to partially acylated intermediates.

Probable Causes & Solutions:

  • Insufficient Reagents: The stoichiometry of the acylating agent (e.g., acetic anhydride, benzoyl chloride) and the base (e.g., pyridine, DMAP) is critical. For sterically hindered hydroxyl groups, a larger excess of reagents may be required.

  • Poor Solubility: The carbohydrate starting material must be fully dissolved for the reaction to proceed efficiently. If solubility is an issue in a standard solvent like pyridine, consider a co-solvent. For benzoylations, reagents like 1-benzoylimidazole in MeCN/DMF can be effective.[1]

  • Low Reactivity of Hydroxyl Groups: The reactivity of hydroxyl groups on a sugar ring varies. Generally, the primary hydroxyl (e.g., at C6) is the most reactive, followed by equatorial secondary hydroxyls, and finally axial secondary hydroxyls.[2] For less reactive positions, you may need to increase the reaction temperature or use a more potent catalyst, such as 4-dimethylaminopyridine (DMAP) in catalytic amounts alongside pyridine.[2]

  • Deactivated Reagents: Acylating agents are sensitive to moisture. Ensure you are using anhydrous solvents and fresh or properly stored reagents.

Q2: I'm observing an unexpected isomer in my product mixture after purification or during a subsequent reaction step. Why is this happening?

This is a classic symptom of acyl group migration , a well-documented phenomenon in carbohydrate chemistry where an acetyl or benzoyl group moves from one hydroxyl group to an adjacent one.[3][4][5] This intramolecular transesterification can cause significant problems in multi-step syntheses.[6]

The Mechanism of Acyl Migration:

Acyl migration proceeds through a cyclic orthoester intermediate, which is favored under both basic and acidic conditions. The rate is influenced by several factors:

  • pH: Migration is significantly accelerated by both acid and base. Neutral or near-neutral conditions are best for storage and handling if migration is a concern.

  • Hydroxyl Group Proximity and Orientation: Migration is most rapid between adjacent cis-hydroxyl groups, as they can more easily form the required five-membered ring intermediate.[3]

  • Solvent: Polar, protic solvents can facilitate the proton transfers involved in the mechanism.

dot

Caption: Acyl migration proceeds via a cyclic orthoester intermediate.

Strategies to Minimize Acyl Migration:

  • Maintain Neutral pH: During work-up and chromatography, avoid strongly acidic or basic conditions. Use a mildly acidic wash (e.g., dilute HCl) followed by a bicarbonate wash to neutralize, and avoid prolonged exposure.

  • Low Temperature: Store purified acylated carbohydrates at low temperatures (e.g., -20°C) in a desiccated environment.[7] Run subsequent reactions at the lowest possible temperature.

  • Bulky Protecting Groups: If migration is a persistent problem, consider using a bulkier acyl group like pivaloyl (Piv), which is much less prone to migration due to steric hindrance.[8]

Q3: My glycosylation reaction using an acetylated donor is giving a low yield or an anomeric mixture.

This is a common challenge related to the electronic properties of acyl protecting groups.

The "Arm-Disarm" Principle:

Electron-withdrawing protecting groups like acetyl and benzoyl are known as "disarming" groups.[9] They destabilize the formation of the oxocarbenium ion intermediate required for glycosylation, thus reducing the reactivity of the glycosyl donor.[8] In contrast, electron-donating groups like benzyl ethers are "arming."

Neighboring Group Participation:

The key advantage of an acyl group at the C2 position is its ability to direct the stereochemical outcome of glycosylation.[10] The C2-acyl group attacks the anomeric center to form a stable dioxolenium ion intermediate. This intermediate physically blocks the top face (in the case of glucose) of the sugar ring, forcing the incoming glycosyl acceptor to attack from the bottom face, resulting exclusively in the 1,2-trans glycosidic linkage (e.g., a β-glycoside for a glucose donor).[11][12]

dot

Caption: Neighboring group participation by a C2-acetate.

Troubleshooting Steps:

  • Use a Stronger Promoter: For disarmed donors, a mild promoter may be insufficient. Switch to a more powerful Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[13]

  • Increase Temperature: While low temperatures are generally preferred, a sluggish reaction with a disarmed donor may require a moderate increase in temperature. Monitor carefully by TLC to avoid decomposition.

  • Check C2 Protecting Group: If you desire a 1,2-cis linkage (e.g., an α-glycoside from glucose), you must use a non-participating group at the C2 position, such as a benzyl ether. An acetyl or benzoyl group at C2 will almost always lead to the 1,2-trans product.[11]

Frequently Asked Questions (FAQs)

Q1: Which is more stable, an acetyl or a benzoyl group?

While both are esters, their stability profiles differ, which is crucial for orthogonal protection-deprotection strategies.

FeatureAcetyl (Ac) GroupBenzoyl (Bz) GroupRationale
Acid Lability More labileMore stableThe benzoyl group's carbonyl is less electrophilic due to resonance with the phenyl ring, making it less susceptible to protonation and hydrolysis.
Base Lability Readily cleaved (e.g., NaOMe/MeOH)[14]More stableThe benzoyl group is sterically bulkier, which can hinder the approach of nucleophiles like methoxide.
Acyl Migration More prone to migrationLess prone to migrationThe bulkier benzoyl group disfavors the formation of the sterically crowded orthoester intermediate.
Crystallinity Compounds are often oils or low-melting solidsOften induces crystallinity[8]The rigid, planar structure of the phenyl ring facilitates packing into a crystal lattice, which can simplify purification.
Q2: What are the standard protocols for deprotection?

Deprotection strategies must be chosen based on the stability of other functional groups in your molecule.

Protocol 1: Zemplén Deacetylation (Base-Catalyzed)

This is the most common method for removing acetyl groups.[14]

Objective: Complete removal of acetyl groups under mild, basic conditions.

Materials:

  • Acetylated carbohydrate

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe), 0.5 M solution in MeOH

  • Dowex® 50WX8 or Amberlite® IR120 (H⁺ form) resin

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the acetylated sugar in anhydrous methanol (approx. 10-20 mL per gram of sugar).

  • Initiation: Add a catalytic amount of 0.5 M NaOMe in MeOH dropwise until the solution pH is ~9-10 (check with pH paper). A few drops are typically sufficient.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate system for the starting material and 9:1 DCM:MeOH for the product). The polar, deacetylated product will have a much lower Rf value. The reaction is typically complete within 30-60 minutes.[16]

  • Neutralization: Once the starting material is fully consumed, add acid-washed ion-exchange resin (Dowex® 50WX8 or equivalent) until the pH becomes neutral (~7).

  • Work-up: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure to yield the deprotected carbohydrate.

Protocol 2: Benzoyl Group Removal (Stronger Base)

Benzoyl groups require harsher conditions for removal.

Objective: Complete removal of benzoyl groups.

Procedure:

  • Follow the same procedure as for Zemplén deacetylation, but use a stoichiometric amount (or slight excess) of NaOMe relative to the number of benzoyl groups.

  • The reaction may require gentle heating (40-50 °C) and longer reaction times (several hours to overnight). Monitor carefully by TLC.

Q3: What are the best long-term storage conditions for acylated carbohydrates?

To ensure the integrity of your compounds and prevent degradation, follow these storage guidelines:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store in a desiccator over a drying agent (e.g., P₂O₅ or Drierite®) to prevent hydrolysis of the ester groups. For highly sensitive compounds, storing under an inert atmosphere (Argon or Nitrogen) is recommended.

  • Purity: Ensure the compound is free of any acidic or basic residues from purification, as these can catalyze degradation or acyl migration over time.[7]

References

  • Doria.fi. Acyl Group Migration in Carbohydrates. [Link]

  • Åbo Akademi University Research Portal. Mechanism of Acyl Group Migration in Carbohydrates. [Link]

  • Wiley Online Library. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. [Link]

  • CCSEnet. Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. [Link]

  • National Institutes of Health (NIH). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. [Link]

  • PubMed. Mechanism of Acyl Group Migration in Carbohydrates. [Link]

  • ResearchGate. How can one remove an acetyl protecting group from an acetylated sugar?. [Link]

  • Royal Society of Chemistry. Me3SI-promoted chemoselective deacetylation: a general and mild protocol. [Link]

  • ResearchGate. Mechanism of Acyl Group Migration in Carbohydrates. [Link]

  • Taylor & Francis Online. An Alternative Method for Regioselective, Anomeric Deacylation of Fully Acylated Carbohydrates. [Link]

  • PubMed. O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation. [Link]

  • ResearchGate. (PDF) Regioselective monodeprotection of peracetylated carbohydrates. [Link]

  • ResearchGate. How can one remove a benzyl group from benzylated sugar?. [Link]

  • National Institutes of Health (NIH). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. [Link]

  • National Institutes of Health (NIH). Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. [Link]

  • PubMed. Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. [Link]

  • Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

  • Wikipedia. Chemical glycosylation. [Link]

  • Royal Society of Chemistry. Selective anomeric acetylation of unprotected sugars in water. [Link]

  • National Institutes of Health (NIH). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]

  • South African Journal of Chemistry. Benzoylation of carbohydrate derivatives containing regioselectively activated secondary hydroxyl groups. [Link]

  • National Institutes of Health (NIH). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. [Link]

  • ACS Publications. Lead-Catalyzed Aqueous Benzoylation of Carbohydrates with an Acyl Phosphate Ester. [Link]

  • ACS Publications. Protecting Groups in Carbohydrate Chemistry. [Link]

  • National Institutes of Health (NIH). Pre-activation Based Stereoselective Glycosylations. [Link]

  • ACS Publications. Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity. [Link]

  • ACS Publications. Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. [Link]

  • ACS Publications. Lead-Catalyzed Aqueous Benzoylation of Carbohydrates with an Acyl Phosphate Ester. [Link]

  • Royal Society of Chemistry. Bayesian optimization for reaction development: Automation and the tangible value of grey-box models. [Link]

  • PubMed. Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. [Link]

  • Unacademy. Benzoylation. [Link]

  • MDPI. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. [Link]

  • ResearchGate. Carbohydrate acetylesterase activity to acetylated carbohydrates. [Link]

  • University of Calgary. Ch25: Acylation of Carboyhydrates. [Link]

  • Pearson. Monosaccharides - Acylation. [Link]

  • National Institutes of Health (NIH). Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. [Link]

  • ResearchGate. Influence of drying and storage conditions on nonstructural carbohydrate analysis of herbage tissue - A review. [Link]

  • Thieme Chemistry. Regioselective Acetylation of Carbohydrates. [Link]

  • Royal Society of Chemistry. Supramolecular assisted O-acylation of carbohydrates. [Link]

  • ResearchGate. (PDF) Dynamic-tuning yeast storage carbohydrate improves the production of acetyl-CoA derived chemicals. [Link]

  • PubMed. Biocatalytic acylation of carbohydrates with fatty acids from palm fatty acid distillates. [Link]

Sources

Optimization

Technical Support Center: Stereoselectivity in 4'-C-Methyl Nucleoside Synthesis

Welcome to the technical support center for advanced nucleoside synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals grappling with one of the most persistent chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced nucleoside synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals grappling with one of the most persistent challenges in the field: controlling the stereochemistry at the C4' position during the synthesis of 4'-C-methyl nucleosides. Molecules like the groundbreaking antiviral Sofosbuvir underscore the critical importance of obtaining a single, desired diastereomer, as biological activity is often confined to a specific stereochemical configuration[1][2].

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing stereoselectivity. By understanding the "why," you can more effectively troubleshoot unexpected outcomes and rationally design synthetic routes to achieve your target molecules with high fidelity.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Grignard reaction on the 4'-ketofuranose intermediate is giving a poor diastereomeric ratio (dr). What are the primary factors I should investigate?

This is the most common and critical issue. The facial selectivity of organometallic addition to the C4' carbonyl is not random; it is governed by a combination of steric and electronic factors. Poor selectivity indicates that these directing effects are not being sufficiently controlled.

Answer:

There are three primary areas to investigate immediately: the nature of your Grignard reagent, the choice of protecting groups on the sugar moiety, and the reaction conditions.

  • The Grignard Reagent Itself (The Halide Effect): Not all Grignard reagents are created equal. The halide counter-ion plays a significant role in the Lewis acidity of the magnesium center, which is pivotal for forming a rigid chelate that directs the reaction. Recent studies have shown that alkylmagnesium iodides (e.g., MeMgI) can provide significantly higher diastereoselectivity compared to chlorides (MeMgCl) or bromides (MeMgBr) in additions to β-hydroxy ketones, a system analogous to the 4'-keto-3'-hydroxy furanose intermediate[3]. The less electronegative iodide makes the magnesium center a stronger Lewis acid, leading to a more tightly bound and conformationally restricted transition state.

  • Protecting Group Strategy: The substituent at the C3'-hydroxyl is paramount. For effective stereodirection, you need a group that can participate in chelation with the magnesium ion but is not excessively bulky.

    • Chelating Groups are Key: A free hydroxyl or an alkoxy group (like a benzyl ether) at C3' is essential. The magnesium of the Grignard reagent can coordinate between the C4' ketone and the C3' oxygen, forming a rigid five-membered ring intermediate. This locks the conformation of the furanose ring and forces the methyl group to add from the less sterically hindered face[3].

    • Bulky Non-Chelating Groups are Detrimental: Large, non-coordinating protecting groups like silyl ethers (TBDMS, TIPS) at C3' will prevent this chelation, leading to poor selectivity governed only by general steric hindrance (Felkin-Anh model), which is often insufficient for high diastereocontrol in these systems. In the synthesis of a key Sofosbuvir intermediate, a benzyl protecting group at C3'-OH was crucial for achieving high diastereoselectivity (dr = 97:3)[4][5].

  • Reaction Conditions:

    • Temperature: These reactions must be run at low temperatures (e.g., -78 °C to -20 °C) to enhance the energy difference between the diastereomeric transition states. Higher temperatures provide enough energy to overcome this barrier, resulting in lower selectivity.

    • Solvent: Ethereal solvents like THF or diethyl ether are standard as they are required to solvate and stabilize the Grignard reagent[6]. The choice of solvent can influence reagent aggregation and reactivity, so consistency is key.

Troubleshooting Summary Table:

Problem Primary Cause Recommended Action Expected Outcome
Low dr (~1:1 to 3:1) Insufficient chelation control.1. Switch from MeMgCl/MeMgBr to MeMgI.[3] 2. Ensure a chelating group (e.g., OBn) is at C3', not a bulky silyl ether.[5] 3. Lower the reaction temperature to -78 °C.Improved dr (>10:1).
Inconsistent Results Moisture in reagents/glassware; variable Grignard reagent quality.1. Flame-dry all glassware under vacuum. 2. Use freshly distilled, anhydrous solvents. 3. Titrate the Grignard reagent before each use to confirm concentration.Reproducible diastereoselectivity.
Question 2: I've optimized my Grignard reaction, but the undesired diastereomer is the major product. What could be causing this inversion of selectivity?

Answer:

This surprising result almost always points to an unexpected conformational preference of the furanose ring itself. The stereochemical outcome is dictated by which face of the C4'-carbonyl is more accessible. This accessibility is a direct function of the sugar's pucker.

  • The Role of Furanose Conformation: The five-membered furanose ring is not flat; it adopts puckered envelope or twist conformations to minimize torsional strain and steric interactions[7][8][9]. The two most relevant conformations are often described as North (C3'-endo) and South (C2'-endo) .

    • A North (C3'-endo) pucker, often enforced by bulky substituents at C2' or specific protecting groups, can orient the C5' substituent in a pseudo-axial position, sterically shielding the β-face of the C4' ketone. This directs the incoming nucleophile to the α-face.

    • Conversely, a South (C2'-endo) pucker may expose the β-face more readily.

  • How Protecting Groups Influence Pucker: The choice of protecting groups, even those not directly involved in chelation, can have a profound allosteric effect on the ring's preferred conformation.

    • For instance, a 2',3'-O-isopropylidene group dramatically restricts the ring, locking it into a specific conformation and strongly influencing the facial bias of subsequent reactions[8].

    • The interplay between substituents at C2' and C3' is critical. A bulky group at C2' can create a steric clash that favors a pucker that, paradoxically, makes the "wrong" face of the C4' ketone more accessible to the incoming nucleophile.

Investigative Steps:

  • Re-evaluate All Protecting Groups: Map out all protecting groups on your sugar intermediate and search for literature precedents on how that specific combination affects furanose conformation[10][11].

  • Consider NMR Analysis: Advanced NMR techniques (NOE, coupling constant analysis) can provide experimental evidence of the solution-state conformation of your 4'-ketofuranose intermediate, confirming whether an unexpected pucker is the root cause[12][13].

Question 3: My desired 4'-C-methyl diastereomer is formed, but I am struggling to separate it from the other isomer. What are my options?

Answer:

Separating diastereomers of 4'-C-methyl nucleosides can be notoriously difficult due to their similar polarity and structure. If standard silica gel chromatography is failing, a multi-pronged approach is necessary.

  • Optimize Chromatography:

    • Column and Stationary Phase: Switch to a higher-resolution silica (e.g., 230-400 mesh) or consider alternative stationary phases like alumina or reverse-phase (C18) silica. Sometimes a diol-bonded or cyano-bonded phase can offer unique selectivity.

    • Solvent System: Systematically screen different solvent systems. A move from standard ethyl acetate/hexanes to a system involving dichloromethane/methanol or the addition of a small amount of a third solvent like acetone or isopropanol can drastically alter selectivity.

    • Supercritical Fluid Chromatography (SFC): If available, SFC often provides superior resolution for closely related isomers compared to HPLC.

  • Derivative Formation: Sometimes, the easiest way to separate two compounds is to temporarily change them. You can protect a free hydroxyl group (e.g., C5'-OH) with a bulky group like a triphenylmethyl (trityl) ether[14]. The resulting diastereomeric derivatives may have significantly different chromatographic properties, allowing for easy separation. The protecting group is then removed in a subsequent step.

  • Enzymatic Resolution: This is an elegant but more complex solution. It may be possible to find a kinase or hydrolase that selectively acts on only one of the two diastereomers. For example, an enzyme might selectively phosphorylate the desired isomer, allowing for its separation based on the change in charge, or selectively hydrolyze an ester prodrug of the undesired isomer[15][16].

Workflow for Separation Issues

G start Poor Diastereomer Separation opt_chrom Optimize Chromatography start->opt_chrom sfc Try SFC opt_chrom->sfc If still failing deriv Form Derivatives sfc->deriv If unavailable/fails end_sep Separated Isomers sfc->end_sep enz Enzymatic Resolution deriv->enz If impractical deriv->end_sep enz->end_sep

Caption: Troubleshooting workflow for separating C4' diastereomers.

Key Experimental Protocols
Protocol 1: Chelate-Controlled Diastereoselective Methyl Grignard Addition

This protocol describes a generalized procedure for the stereoselective addition of a methyl group to a 4'-ketofuranose intermediate, emphasizing the conditions necessary for high diastereocontrol.

Materials:

  • 3',5'-Di-O-benzyl-4'-ketofuranose derivative (1.0 eq)

  • Methylmagnesium iodide (MeMgI), ~1.0 M in Et₂O (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add the 4'-ketofuranose derivative (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Reagent Addition: Add the methylmagnesium iodide solution (3.0 eq) dropwise via syringe over 30 minutes. It is critical to maintain the internal temperature below -70 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: Once complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Determine the crude diastereomeric ratio (dr) by ¹H NMR analysis of the crude product before purification.

  • Purification: Purify the product by silica gel column chromatography.

Causality Behind Choices:

  • MeMgI: Chosen for its superior ability to form a rigid chelate compared to MeMgCl or MeMgBr, enhancing diastereoselectivity[3].

  • -78 °C: Maximizes the kinetic preference for the formation of the transition state leading to the major diastereomer.

  • Dropwise Addition: Prevents local temperature spikes that could erode selectivity.

  • NH₄Cl Quench: Provides a mild acidic workup to protonate the resulting magnesium alkoxide without risking degradation of other acid-sensitive groups.

Mechanistic Visualization

The key to stereocontrol in this reaction is the formation of a rigid, chelated transition state. The diagram below illustrates how the magnesium atom coordinates with both the C4' carbonyl and the C3' ether oxygen, forcing the furanose ring into a locked conformation and directing the approach of the methyl nucleophile.

Caption: Chelation model for diastereoselective Grignard addition.

References
  • Pieraccini, D., et al. (2018). Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution. European Journal of Organic Chemistry, 2018(20), 2622–2628. [Link]

  • Grzonka, Z., et al. (2023). Identification of the furanose ring conformations and the factors driving their adoption. Carbohydrate Research, 526, 108780. [Link]

  • Sofia, M. J. (2011). Nucleotide Prodrugs for HCV Therapy. Antiviral Chemistry & Chemotherapy, 22(1), 23-49. [Link]

  • Reddy, R. P., et al. (2018). Biocatalytic strategies for the synthesis and stereocontrol of chiral phosphoramidate prodrugs. Chemical Society Reviews, 47(22), 8359-8393. [Link]

  • Ciuffa, B., et al. (2023). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. ResearchGate. [Link]

  • ResearchGate. (n.d.). Addition of Organometallic Reagents to Aldehyde. ResearchGate. [Link]

  • Lowary, T. L., et al. (2013). Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides. The Journal of Organic Chemistry, 78(13), 6437–6451. [Link]

  • Taniguchi, T., et al. (2017). Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular Dichroism. Organic Letters, 19(2), 404–407. [Link]

  • Xiang, D. F., et al. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Expert Opinion on Drug Discovery, 17(10), 1145-1160. [Link]

  • Betson, M., et al. (2014). A review of methods to synthesise 4'-substituted nucleosides. Organic & Biomolecular Chemistry, 12(46), 9291-9306. [Link]

  • ResearchGate. (n.d.). (A) Examples of furanose ring conformations. (B) Pseudorotational wheel.... ResearchGate. [Link]

  • Davison, E. K., et al. (2022). An enantioselective and modular platform for C4ʹ-modified nucleoside analogue synthesis enabled by intramolecular trans-acetalizations. Nature Communications, 13, 4825. [Link]

  • Novoa, E. M., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(19), 4902-4905. [Link]

  • Watts, J. K., et al. (2018). Adjusting the Structure of 2'-Modified Nucleosides and Oligonucleotides via C4'-α-F or C4'-α-OMe Substitution: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 83(19), 11860-11874. [Link]

  • Argent, S. P., et al. (2022). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Chemical Science, 13(12), 3460-3468. [Link]

  • Wang, Y., et al. (2007). Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects. Organic & Biomolecular Chemistry, 5(17), 2821-2828. [Link]

  • Beaucage, S. L. (2001). Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry, 5, 2.3.1-2.3.20. [Link]

  • Crich, D., et al. (2007). Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. Organic Letters, 9(26), 5537–5540. [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Modified Nucleosides

As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of scaling u...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of scaling up the synthesis of modified nucleosides. This resource is structured to offer not just solutions, but a deeper understanding of the underlying chemical and process-related challenges.

Welcome to your comprehensive resource for troubleshooting the scale-up synthesis of modified nucleosides. This guide is built on field-proven insights and established scientific principles to help you overcome common hurdles in your process development and manufacturing workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that arise during the scale-up of modified nucleoside synthesis.

Q1: What are the primary drivers of high cost in large-scale modified nucleoside synthesis?

A1: The high cost is primarily driven by the raw materials, including high-purity reagents and specialized solvents required for synthesis.[1] Longer and more complex modified nucleosides demand more expensive reagents.[1] Additionally, the costs associated with specialized equipment and the need for highly skilled personnel contribute significantly to the overall expense.[2]

Q2: Why does the yield of my full-length product decrease significantly during scale-up?

A2: Cumulative losses are inherent in solid-phase synthesis, where each nucleotide addition step has a slight decrease in reaction yield.[1] As the oligonucleotide chain gets longer, these small losses compound, leading to a substantial reduction in the final yield of the full-length product. Side reactions, which become more prevalent with longer reaction times typical of larger scales, also contribute to yield loss.[3]

Q3: What are the most significant environmental concerns in scaling up nucleoside synthesis?

A3: A major environmental concern is the large volume of organic and aqueous waste generated during both the synthesis and purification stages.[1] Many of the solvents and reagents used are hazardous and require specialized disposal methods.[3] The complexity of these chemical processes often limits the application of greener chemistry techniques.[1]

Q4: How do chemical modifications to nucleosides impact the scalability of the synthesis process?

A4: Introducing chemical modifications can be complex and may disrupt the efficiency of the synthesis process.[2] These modifications, while often necessary to enhance stability, target binding, or cellular uptake, can require unique protecting group strategies and coupling conditions, making the process more intricate and challenging to scale.[2][4]

Q5: What are the key regulatory expectations for impurity profiling in modified nucleoside APIs?

A5: Regulatory bodies like the FDA and EMA have stringent quality control standards.[2] They require detailed characterization and quantification of all impurities to ensure the safety, potency, and stability of the final drug product.[] This "impurity profile" serves as a fingerprint of the manufacturing process and is critical for batch-to-batch consistency.[6]

Part 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance on specific issues you may encounter during your experiments.

Guide 1: Poor Coupling Efficiency at Scale

Problem: You observe a significant drop in coupling efficiency when moving from a small-scale to a large-scale synthesis, resulting in a high percentage of truncated sequences.

Causality:

  • Reagent Quality: The presence of moisture in phosphoramidite synthons is a common culprit, as water hydrolyzes the active reagent.[7]

  • Fluid Dynamics: Inadequate mixing or channeling within a large-scale solid-phase synthesis column can lead to incomplete reagent delivery to the solid support.

  • Reaction Kinetics: Longer reaction times at scale can lead to the degradation of sensitive reagents before they can react.[3]

Troubleshooting Protocol:

  • Reagent Qualification:

    • Step 1: Dry all phosphoramidite synthons over high-quality molecular sieves for at least 48 hours before use.[7]

    • Step 2: Verify the activity of the dried synthon via NMR by activating a small sample with tetrazole and comparing it to a standard.[7] A low percentage of active material indicates hydrolysis.[7]

  • Process Parameter Optimization:

    • Step 1: Evaluate and optimize the flow rate and distribution of reagents across the column to ensure uniform coverage of the solid support.

    • Step 2: Consider using a less acidic activator, such as 4,5-dicyanoimidazole (DCI), to minimize side reactions if phosphoramidite quality is a concern.[8]

  • Implement Process Analytical Technology (PAT):

    • Step 1: Utilize in-line or at-line monitoring techniques, such as NIR spectroscopy, to track reagent concentrations and reaction completion in real-time.[9][10] This allows for immediate adjustments to process parameters.

Guide 2: High Levels of N+1 Impurities in Final Product

Problem: Your final purified product shows a significant peak corresponding to the desired product plus one additional, unintended nucleotide (N+1 impurity).

Causality:

  • Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups allows them to participate in the subsequent coupling cycle, leading to the formation of deletion mutants (n-1), which are difficult to separate from the full-length product.[8]

  • Phosphoramidite Dimer Contamination: The presence of phosphoramidite dimers in your starting material can lead to the addition of two nucleotides in a single coupling step.

Troubleshooting Protocol:

  • Capping Step Verification:

    • Step 1: Ensure your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and anhydrous.[8]

    • Step 2: Increase the capping time during the synthesis cycle to ensure all unreacted sites are thoroughly blocked.[8]

  • Raw Material Analysis:

    • Step 1: Analyze incoming phosphoramidite lots for the presence of dimers using a high-resolution analytical technique like LC-MS.

    • Step 2: If dimers are detected, repurify the phosphoramidite synthon before use.

  • Purification Strategy:

    • Step 1: Employ high-resolution ion-pair reversed-phase HPLC (IP-RP-HPLC) for purification, as it offers excellent separation of full-length products from closely related impurities like N+1 species.[11]

Guide 3: Challenges in Large-Scale Purification

Problem: Difficulty in achieving the desired purity (>95%) at a large scale using standard purification methods, leading to batch failures.[12]

Causality:

  • Column Overloading: Exceeding the loading capacity of the chromatography column leads to poor separation and peak tailing.

  • Complex Impurity Profile: The presence of multiple, closely eluting impurities, including diastereomers and products of side reactions, makes separation challenging.[13]

  • Method Scalability: A purification method developed at the analytical scale may not be directly transferable to a preparative scale without significant optimization.

Troubleshooting Protocol:

  • Method Development and Optimization:

    • Step 1: Develop a robust purification method at a smaller scale, focusing on the separation of the most critical impurities. Ion-exchange chromatography is often ideal for its high loading capacity and resolution.[12]

    • Step 2: For hydrophobic or modified nucleosides, consider reverse-phase HPLC using a polystyrene-based column, which can provide excellent separation of the desired product from failure sequences.[14]

  • Scale-Up Strategy:

    • Step 1: When scaling up, maintain the linear flow rate and gradient slope (%B/column volume) to preserve the separation profile.

    • Step 2: Perform loading studies at the preparative scale to determine the optimal sample load that does not compromise resolution.

  • Orthogonal Purification:

    • Step 1: If a single chromatography step is insufficient, implement an orthogonal purification strategy. For example, follow an ion-exchange separation with a reverse-phase polish to remove different sets of impurities.

Part 3: Data and Workflow Visualizations

Table 1: Common Side Reactions and Mitigation Strategies
Side ReactionCauseMitigation Strategy
Depurination Overexposure to acidic deblocking reagents.[15]Use a milder deblocking acid (e.g., DCA instead of TCA) and reduce deblocking time.[8]
N3-Cyanoethyl-dT Adducts Inefficient removal of cyanoethyl protecting groups, leading to the formation of acrylonitrile.[3][13]Optimize the on-column removal of the cyanoethyl group.[13]
Chain Cleavage (RNA Synthesis) Loss of the 2'-OH protecting group during synthesis.[16]Select a robust 2'-OH protecting group (e.g., TBDMS or TOM) and ensure orthogonal deprotection conditions.[17]
Diagram 1: General Workflow for Scale-Up Synthesis and Purification

A visual representation of the key stages in the scale-up synthesis and purification of modified nucleosides.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Phase Raw_Materials Raw Material Qualification (Amidites, Solvents, Support) Solid_Phase_Synthesis Automated Solid-Phase Synthesis (Deblocking, Coupling, Capping, Oxidation) Raw_Materials->Solid_Phase_Synthesis Input Cleavage_Deprotection Cleavage from Support & Base Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Completed Sequence Crude_Analysis Crude Product Analysis (LC-MS, IEX-HPLC) Cleavage_Deprotection->Crude_Analysis Crude Oligonucleotide Primary_Purification Primary Purification (e.g., Ion-Exchange Chromatography) Crude_Analysis->Primary_Purification Proceed to Purification Fraction_Analysis Fraction Analysis Primary_Purification->Fraction_Analysis Secondary_Purification Secondary/Polishing Purification (e.g., Reverse-Phase HPLC) Fraction_Analysis->Secondary_Purification Desalting Desalting / Buffer Exchange Secondary_Purification->Desalting Final_QC Final QC Analysis (Purity, Identity, Impurity Profile) Desalting->Final_QC

Caption: A typical workflow for the scale-up synthesis and purification of modified nucleosides.

Diagram 2: Troubleshooting Decision Tree for Low Purity

A logical flow diagram to guide troubleshooting efforts when encountering low purity in the final product.

G Start Low Purity in Final Product Check_Crude Analyze Crude Product by LC-MS Start->Check_Crude High_Truncation High Levels of Truncated Sequences? Check_Crude->High_Truncation Check_Coupling Investigate Coupling Efficiency (See Guide 1) High_Truncation->Check_Coupling Yes Complex_Impurities Complex Impurity Profile? High_Truncation->Complex_Impurities No Final_Check Re-evaluate Purity Check_Coupling->Final_Check Optimize_Purification Optimize Purification Method (See Guide 3) Complex_Impurities->Optimize_Purification Yes Side_Reactions Identify Specific Side-Products Complex_Impurities->Side_Reactions No Optimize_Purification->Final_Check Modify_Synthesis Modify Synthesis Conditions (Protecting Groups, Reagents) Side_Reactions->Modify_Synthesis Modify_Synthesis->Final_Check

Sources

Optimization

Technical Support Center: Selective Deprotection of Ribofuranose Derivatives

Welcome to the technical support center for troubleshooting the selective deprotection of ribofuranose derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the selective deprotection of ribofuranose derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the nuanced field of carbohydrate chemistry. The following content is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the selective deprotection of ribofuranose hydroxyl groups.

Q1: What is the principle of orthogonal protecting groups in ribofuranose chemistry?

A: Orthogonal protection is a foundational strategy in carbohydrate chemistry that allows for the selective removal of one protecting group in a molecule with multiple protected functional groups, without affecting the others.[1] This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering reaction conditions. For instance, a ribofuranose derivative might have a silyl ether, a benzyl ether, and an acyl group. The silyl group can be removed with fluoride ions, the benzyl group by hydrogenolysis, and the acyl group by basic hydrolysis, all in a specific sequence without unintended deprotection.[1][2]

Q2: How do I choose the right protecting group strategy for my target molecule?

A: The selection of a protecting group strategy is dictated by the overall synthetic plan. Key considerations include:

  • Target Molecule Stability: Assess the sensitivity of your final compound and intermediates to acidic, basic, or reductive conditions.

  • Reaction Compatibility: Ensure that the protecting groups are stable to the reaction conditions required for subsequent synthetic steps.

  • Orthogonality: Plan the sequence of deprotection steps to selectively unmask the desired hydroxyl groups at the appropriate stages.[3]

  • Anomeric Protection: The anomeric position has unique reactivity and its protection and deprotection must be carefully planned.[4][5]

Q3: Can I deprotect a primary silyl ether in the presence of a secondary one?

A: Yes, this is a common and achievable selective deprotection. Primary silyl ethers are sterically less hindered and therefore generally more labile to acidic hydrolysis than secondary or tertiary silyl ethers.[6] By carefully controlling the reaction conditions, such as using a mild acid and monitoring the reaction closely, it is possible to selectively cleave the primary silyl ether.

Troubleshooting Guide: Common Deprotection Issues and Solutions

This guide provides a systematic approach to resolving specific problems encountered during the selective deprotection of ribofuranose derivatives.

Issue 1: Incomplete or Slow Deprotection of Silyl Ethers

You are attempting to remove a silyl ether (e.g., TBDMS, TIPS), but the reaction is sluggish or stalls before completion.

Root Cause Analysis:

  • Steric Hindrance: The silyl group or the surrounding molecular architecture may be sterically bulky, impeding reagent access. Triisopropylsilyl (TIPS) ethers are significantly more stable than tert-butyldimethylsilyl (TBDMS) ethers due to greater steric bulk.[7][8]

  • Insufficient Reagent Activity: The chosen deprotection reagent may not be potent enough for the specific silyl ether.

  • Low Temperature: The reaction may require thermal energy to overcome the activation barrier.

Troubleshooting Workflow:

start Incomplete Silyl Ether Deprotection check_sterics Assess Steric Hindrance (e.g., TIPS vs. TBDMS) start->check_sterics increase_reagent Increase Reagent Concentration or Use Stronger Reagent check_sterics->increase_reagent High hindrance prolong_time Prolong Reaction Time check_sterics->prolong_time Low/Moderate hindrance increase_temp Increase Reaction Temperature increase_reagent->increase_temp success Successful Deprotection increase_temp->success Reaction completes failure Re-evaluate Strategy increase_temp->failure No improvement prolong_time->increase_temp

Troubleshooting Silyl Ether Deprotection

Solutions and Scientific Rationale:

Problem Solution Scientific Rationale Authoritative Source
Slow TIPS Deprotection Switch from TBAF to HF-Pyridine or Et3N·3HF.TIPS ethers are very stable. While TBAF is a common fluoride source, HF complexes can be more effective for sterically hindered silyl ethers and offer a less basic alternative.[7]
Incomplete TBDMS Cleavage Increase the equivalents of TBAF or switch to a stronger fluoride source.The reaction may be stoichiometric and require sufficient fluoride ions to drive it to completion.[9]
Reaction Stalls at Low Temp Gradually increase the temperature while monitoring with TLC.Higher temperatures increase reaction kinetics, helping to overcome the activation energy for cleavage.[10]

Experimental Protocol: Selective Deprotection of a Primary TES Ether in the Presence of a TBDMS Ether [11][12]

  • Dissolve the protected ribofuranose derivative in a 5-10% solution of formic acid in methanol.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Rationale: Formic acid is a mild Brønsted acid that can selectively protonate and facilitate the cleavage of the less sterically hindered and more acid-labile Triethylsilyl (TES) ether, while the more robust Tert-butyldimethylsilyl (TBDMS) ether remains intact under these conditions.[11][13]

Issue 2: Unwanted Deprotection of Other Protecting Groups

During the targeted deprotection of one group, you observe the partial or complete removal of other protecting groups.

Root Cause Analysis:

  • Lack of Orthogonality: The chosen protecting groups may not be truly orthogonal under the applied deprotection conditions. For example, strongly acidic conditions for trityl ether removal can also cleave acid-labile silyl ethers.[10]

  • Reagent Non-selectivity: The deprotection reagent may have broader reactivity than anticipated.

  • Reaction Conditions Too Harsh: Extended reaction times or elevated temperatures can lead to the cleavage of more stable protecting groups.

Troubleshooting Workflow:

start Unwanted Deprotection check_orthogonality Review Orthogonality of Protecting Groups start->check_orthogonality milder_reagent Use Milder Reagent check_orthogonality->milder_reagent Potential Overlap optimize_conditions Optimize Conditions (Temp, Time) check_orthogonality->optimize_conditions Confirmed Orthogonality milder_reagent->optimize_conditions change_strategy Change Protecting Group Strategy optimize_conditions->change_strategy Still Non-selective success Selective Deprotection Achieved optimize_conditions->success Problem Solved

Troubleshooting Non-Selective Deprotection

Solutions and Scientific Rationale:

Problem Solution Scientific Rationale Authoritative Source
Trityl deprotection cleaves TBDMS Use a weaker acid like formic or acetic acid instead of trifluoroacetic acid (TFA).Trityl ethers are significantly more acid-labile than TBDMS ethers. Milder acids provide a larger selectivity window.[13]
PMB deprotection with DDQ affects other groups Ensure the reaction is performed in a buffered system or with radical scavengers if sensitive functionalities are present.2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an oxidant and can react with electron-rich functional groups.[14][15]
Levulinoyl ester deprotection is slow Use hydrazine acetate in a suitable solvent system.The deprotection of levulinoyl esters with hydrazine proceeds via the formation of a stable six-membered ring intermediate, and the reaction rate can be solvent-dependent.[16][17]

Experimental Protocol: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether [14][18]

  • Dissolve the PMB-protected ribofuranose in a mixture of dichloromethane and water (typically 18:1 v/v).

  • Cool the solution to 0 °C.

  • Add 1.1-1.5 equivalents of DDQ portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Rationale: The p-methoxybenzyl group is electron-rich and susceptible to oxidative cleavage by DDQ, which acts as a single-electron transfer agent.[15] This method is generally orthogonal to many other protecting groups like silyl ethers and acyl groups.[19]

References

  • Wikipedia. Protecting group. [Link]

  • Reddy, D. S., Judd, W. R., & Cichewicz, R. H. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. PMC, PubMed Central, NIH. [Link]

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • ResearchGate. Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. Protecting Groups at the Anomeric Position of Carbohydrates: Strategies and Applications in Carbohydrate Chemistry | Request PDF. [Link]

  • ACS Publications. Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides | Organic Letters. [Link]

  • ScienceDirect. Novel protecting groups in carbohydrate chemistry. [Link]

  • ACS Publications. Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate | The Journal of Organic Chemistry. [Link]

  • PTC Organics, Inc. PTC-Acid Deprotection of Trityl Group. [Link]

  • ResearchGate. Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ | Request PDF. [Link]

  • ResearchGate. Does DDQ react with ester and carbonate group if we use it to deprotect the OH group. [Link]

  • SynArchive. Protection of Alcohol by Silyl ether. [Link]

  • ResearchGate. On the Selective Deprotection of Trityl Ethers | Request PDF. [Link]

  • Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]

  • ResearchGate. A Cleavable Linker Based on the Levulinoyl Ester for Activity-Based Protein Profiling | Request PDF. [Link]

  • Master Organic Chemistry. Key Reactions Of Sugars: Glycosylation and Protection. [Link]

  • ScienceDirect. Application of levulinic acid ester as a protective group in the synthesis of oligosaccharides. [Link]

  • Alchemyst. PROTECTING GROUPS & CARBOHYDRATES NOTES. [Link]

  • ScienceDirect. Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanop. [Link]

  • NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction - Department of Chemistry. [Link]

  • NIH. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • NIH. Synthesis of structurally-defined polymeric glycosylated phosphoprenols as potential lipopolysaccharide biosynthetic probes. [Link]

  • NIH. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • ResearchGate. Selective Deprotection of Silyl Ethers | Request PDF. [Link]

  • Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?. [Link]

  • Bracher, Paul. Undergraduate Organic Synthesis Guide. [Link]

  • NIH. Practical Silyl Protection of Ribonucleosides. [Link]

  • Organic Chemistry: How to… Approach to Synthesis Problems. [Link]

  • ResearchGate. A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. [Link]

  • YouTube. Struggling with Synthesis? This ONE Hack Changes Everything!. [Link]

  • ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose ?. [Link]

  • NIH. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. [Link]

  • NIH. Regioselective Deacetylation in Nucleosides and Derivatives. [Link]

  • Wiley Online Library. Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. [Link]

  • PubMed. Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Benzoyl vs. Acetyl Protecting Groups in Ribose Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic selection of protecting groups is a cornerstone of successful carbohydrate synthesis, particularly in the construction of ribose-containing mo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful carbohydrate synthesis, particularly in the construction of ribose-containing molecules like nucleosides and RNA fragments. The hydroxyl groups of ribose, with their varied reactivity, demand a carefully orchestrated protection-deprotection strategy to ensure regioselectivity and, most critically, stereocontrol during glycosylation. Among the arsenal of available protecting groups, acyl groups—specifically acetyl (Ac) and benzoyl (Bz)—are workhorses for controlling the formation of the crucial β-glycosidic bond found in natural ribonucleosides.

This guide provides an in-depth, objective comparison of benzoyl and acetyl protecting groups in the context of ribose synthesis. We will delve into the mechanistic underpinnings of their stereodirecting effects, compare their chemical stability, and provide field-proven experimental protocols to inform your synthetic strategy.

The Decisive Factor: Stereocontrol via Neighboring Group Participation

The primary reason for employing acyl protecting groups at the C-2 position of a ribosyl donor is to enforce the formation of a 1,2-trans-glycosidic bond. For ribose, this translates to the highly desired β-anomer. Both acetyl and benzoyl groups achieve this through a mechanism known as neighboring group participation (NGP) .[1][2][3][4]

As the anomeric leaving group is activated and departs, the carbonyl oxygen of the adjacent C-2 acyl group acts as an internal nucleophile, attacking the incipient oxocarbenium ion. This forms a stable, five-membered dioxolenium ion intermediate.[1][2] This cyclic intermediate effectively shields the α-face of the ribofuranose ring, leaving only the β-face accessible for nucleophilic attack by the incoming acceptor (e.g., a nucleobase). The result is a highly stereoselective reaction that overwhelmingly favors the β-glycoside.

Experimental_Workflow cluster_paths cluster_acetyl Acetyl Route cluster_benzoyl Benzoyl Route Start D-Ribose Prot_Ac Protection: Acetic Anhydride, Pyridine Start->Prot_Ac Prot_Bz Protection: Benzoyl Chloride, Pyridine Start->Prot_Bz Glyc_Ac Glycosylation: Lewis Acid, Nucleobase Prot_Ac->Glyc_Ac Deprot_Ac Deprotection: NaOMe (cat.), MeOH Glyc_Ac->Deprot_Ac End β-Ribonucleoside Deprot_Ac->End Glyc_Bz Glycosylation: Lewis Acid, Nucleobase Prot_Bz->Glyc_Bz Deprot_Bz Deprotection: NaOMe (cat.), MeOH Glyc_Bz->Deprot_Bz Deprot_Bz->End

Sources

Comparative

A Comprehensive Guide to the Structural Validation of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel carbohydrate derivatives is a cornerstone of rigorous scientific inquiry. This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel carbohydrate derivatives is a cornerstone of rigorous scientific inquiry. This guide provides a detailed, multi-faceted approach to the structural validation of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, a purine nucleoside analog with potential applications in anticancer therapies.[1] We will move beyond a simple recitation of techniques to delve into the strategic application of modern analytical methods, ensuring the definitive assignment of its complex stereochemistry.

The inherent flexibility of the furanose ring system, coupled with the presence of multiple chiral centers and bulky protecting groups, presents a significant challenge to structural elucidation.[2][3] Unlike the more rigid pyranose forms, furanoses can adopt a wider range of conformations in solution, complicating the interpretation of spectroscopic data.[2][3][4] This guide will address these challenges head-on, presenting a self-validating system of experiments designed to provide irrefutable evidence for the proposed structure.

The Strategic Imperative: A Multi-Modal Approach

cluster_0 Structural Validation Workflow cluster_1 Spectroscopic Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Initial_Characterization Initial Characterization (TLC, Melting Point) Purification->Initial_Characterization Spectroscopic_Analysis Spectroscopic Analysis Initial_Characterization->Spectroscopic_Analysis NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Spectroscopic_Analysis->NMR MS Mass Spectrometry (HRMS, MS/MS) Spectroscopic_Analysis->MS XRay X-Ray Crystallography (if crystalline solid) Spectroscopic_Analysis->XRay Structural_Confirmation Definitive Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation XRay->Structural_Confirmation Provides absolute stereochemistry

Caption: Workflow for the structural validation of the target molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of organic molecules in solution. For our target compound, a suite of 1D and 2D NMR experiments is required.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical to ensure good solubility and minimize solvent interference in the spectra.

  • 1D ¹H NMR: Acquire a high-resolution proton NMR spectrum. This will provide initial information on the number of different proton environments, their chemical shifts, and their coupling patterns (multiplicity).

  • 1D ¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon atoms.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of covalent bonds through the molecule (e.g., H1' to H2', H2' to H3').

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of carbon resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the points of attachment for the acetyl and benzoyl groups and for confirming the C4-methyl substitution.

Data Interpretation and Expected Results

The following table summarizes the expected ¹H NMR chemical shifts and key correlations for the proposed structure. Deviations from these values may indicate an alternative isomer.

Proton(s)Expected Chemical Shift (ppm, CDCl₃)Key COSY CorrelationsKey HMBC Correlations
H-1' (anomeric) ~6.0-6.5H-2'C-2', C-3', C-4'
H-2' ~5.5-6.0H-1', H-3'C-1', C-3', C-4', Acetyl C=O
H-3' ~5.0-5.5H-2'C-1', C-2', C-4', C-5', Acetyl C=O
H-5'a, H-5'b ~4.0-4.5H-5'b/H-5'aC-3', C-4', Benzoyl C=O
C4'-CH₃ ~1.2-1.5-C-3', C-4', C-5'
Acetyl CH₃ ~2.0-2.2 (3 signals)-Acetyl C=O
Benzoyl Ar-H ~7.4-8.1Ar-HBenzoyl C=O, C-5'

Causality in Experimental Choices: The combination of COSY, HSQC, and HMBC is a self-validating system. COSY establishes the proton framework of the ribofuranose ring. HSQC then maps this proton framework onto the carbon backbone. Finally, HMBC provides long-range connectivity information that pieces together the entire molecule, including the placement of the ester protecting groups and the novel C4-methyl group.

cluster_NMR NMR Data Integration cluster_Structure Structural Information Derived H1_NMR 1H NMR (Chemical Shifts, Couplings) Proton_Framework Proton Skeleton H1_NMR->Proton_Framework C13_NMR 13C NMR (Carbon Environments) Carbon_Backbone Carbon Backbone Assignment C13_NMR->Carbon_Backbone COSY COSY (H-H Connectivity) COSY->Proton_Framework HSQC HSQC (Direct C-H Correlation) HSQC->Carbon_Backbone HMBC HMBC (Long-Range C-H Correlation) Substituent_Placement Placement of Ac, Bz, and Me groups HMBC->Substituent_Placement Proton_Framework->Carbon_Backbone via HSQC Carbon_Backbone->Substituent_Placement Final_Structure Final 2D Structure Substituent_Placement->Final_Structure

Caption: Integration of NMR data for structural elucidation.

II. Mass Spectrometry: Confirming Molecular Formula and Fragmentation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the target molecule. Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the compound in a suitable solvent such as acetonitrile or methanol.

  • HRMS Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire the mass spectrum in positive ion mode. The formation of adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is common for carbohydrates.

  • MS/MS Analysis: Isolate the parent ion (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID). Acquire the tandem mass spectrum to observe the fragment ions.

Data Interpretation and Expected Results
IonCalculated m/zObserved m/zKey Fragment Ions (from [M+Na]⁺)
[M+H]⁺ 495.1553Within 5 ppmLoss of acetic acid (-60 Da)
[M+Na]⁺ 517.1373Within 5 ppmLoss of benzoyl group (-105 Da)
Loss of acetyl group (-42 Da)

Trustworthiness of the Protocol: HRMS provides a highly accurate mass measurement, which, when combined with the known starting materials and reaction chemistry, provides strong evidence for the molecular formula. The fragmentation pattern in MS/MS should be consistent with the proposed structure, showing characteristic losses of the acetyl and benzoyl protecting groups. For instance, the loss of a benzoyl group is a strong indicator of its presence.[5]

III. X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

If a high-quality single crystal of the compound can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure, including the relative and absolute stereochemistry.

Experimental Protocol: X-ray Crystallography
  • Crystallization: This is often the most challenging step. A variety of solvents and solvent systems (e.g., slow evaporation from ethyl acetate/hexane, vapor diffusion) should be screened to obtain diffraction-quality single crystals.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Data Interpretation and Expected Results

The output of a successful X-ray crystallography experiment is a detailed structural model that confirms:

  • The furanose ring structure.

  • The precise connectivity of all atoms.

  • The relative stereochemistry at all chiral centers (C1', C2', C3', and C4').

  • The conformation of the furanose ring in the solid state.

While obtaining suitable crystals can be a bottleneck, a successful crystal structure provides irrefutable proof of the proposed molecular architecture.[6][7]

Comparison with Potential Alternatives

The primary alternatives to the proposed structure would be isomers, such as those with a different stereochemistry at one or more of the chiral centers, or a pyranose ring form.

  • Stereoisomers: Differences in stereochemistry would manifest as distinct coupling constants (J-values) in the ¹H NMR spectrum, reflecting different dihedral angles between adjacent protons. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can also be used to probe through-space proximity of protons, which is dependent on the stereochemistry.

  • Pyranose vs. Furanose: The pyranose form is generally more thermodynamically stable for many monosaccharides.[4] However, the synthetic route and reaction conditions can favor the formation of the furanose ring. The NMR data, particularly the chemical shifts and coupling constants of the ring protons, are diagnostic for distinguishing between five- and six-membered rings.[2][8][9]

Conclusion

The structural validation of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose requires a meticulous and integrated analytical approach. By combining the detailed connectivity and stereochemical information from advanced NMR techniques with the molecular formula confirmation from HRMS, a high degree of confidence in the proposed structure can be achieved. When possible, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation. This comprehensive validation strategy ensures the scientific integrity of subsequent research and development efforts based on this novel carbohydrate derivative.

References

  • Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. (2025). Google Search.
  • Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides.PMC - NIH.
  • 2' C Branched Ribonucleosides. 2. Synthesis of 2'- C - β Trifluoromethyl Pyrimidine Ribonucleosides 1 | Request PDF.ResearchGate.
  • Insights into Furanose Solution Conformations: Beyond the Two-State Model.PMC - NIH.
  • Synthesis and Characterization of Authentic Standards for the Analysis of Ribofuranose-Containing Carbohydrates by the Reductive-Cleavage Method.PubMed.
  • Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations.NIH.
  • Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry.Google Search.
  • Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5' - PubMed.PubMed.
  • 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose | i-FAB.i-FAB.
  • The Synthesis of Ribose and Nucleoside Derivatives.Madridge Publishers.
  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.PubMed.
  • Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.PubMed.
  • (PDF) Synthesis and Structural Study of Ribo-Dioxaphosphorinane-Constrained Nucleic Acid Dinucleotides (RIBO-D-CNA).ResearchGate.
  • Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.Benchchem.
  • Novel Method of Synthesis of 5''-Phosphate 2'-O-ribosyl-ribonucleosides and Their 3'-Phosphoramidites.MDPI.
  • Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses.Google Search.
  • 6 Pyranose and Furanose rings formation.Google Search.
  • beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1 H NMR.ChemicalBook.
  • Pyranose vs. Furanose: A Comparative Analysis of Ring Stability in Monosaccharides.Benchchem.
  • Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life.PMC - PubMed Central.
  • X-ray Crystallography of Large RNAs: Heavy-Atom Derivatives by RNA Engineering.Google Search.
  • A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose.ResearchGate.
  • Validation of Protein Acetylation by Mass Spectrometry.PMC - NIH.
  • Mass spectrometry-based detection of protein acetylation.PMC - NIH.
  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.PubChem - NIH.
  • 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose.HiberGene.
  • File:1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.png.Wikipedia.

Sources

Validation

A Comparative Analysis of 4'-C-Methyl vs. Other Modified Nucleosides: A Technical Guide for Drug Development Professionals

Abstract The relentless pursuit of potent and selective antiviral and anticancer agents has established nucleoside analogs as a cornerstone of modern chemotherapy. Structural modifications of the nucleoside scaffold, par...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of potent and selective antiviral and anticancer agents has established nucleoside analogs as a cornerstone of modern chemotherapy. Structural modifications of the nucleoside scaffold, particularly at the sugar moiety, have proven to be a highly effective strategy to overcome the limitations of early-generation compounds. Among these, modifications at the 4'-position have emerged as a promising avenue for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of 4'-C-methyl-modified nucleosides against other key classes of modified nucleosides. We will delve into the mechanistic intricacies, present supporting experimental data, and provide detailed protocols to empower researchers in the rational design and evaluation of next-generation nucleoside analogs.

Introduction: The Strategic Importance of the 4'-Position

Nucleoside analogs exert their therapeutic effects by mimicking natural nucleosides, thereby interfering with the synthesis of DNA and RNA. Their efficacy hinges on a delicate balance of being recognized by viral or cellular enzymes for activation while evading host polymerases to minimize toxicity. The 4'-position of the (deoxy)ribose ring is a critical determinant of the sugar pucker conformation, which in turn influences the overall geometry of the nucleoside and its interaction with polymerases. Modifications at this position can profoundly impact substrate recognition, incorporation into the growing nucleic acid chain, and the subsequent steps of chain elongation. This makes the 4'-position a strategic target for designing highly potent and selective inhibitors.

The 4'-C-Methyl Modification: A Paradigm of Steric Hindrance

The introduction of a methyl group at the 4'-position of the sugar ring is a prime example of how a subtle chemical modification can lead to a potent biological effect. This modification has been explored in various nucleoside scaffolds, including thymidine, cytidine, and adenosine analogs.

Mechanism of Action: Non-Obligate Chain Termination

Unlike classical chain terminators that lack a 3'-hydroxyl group (e.g., zidovudine), 4'-C-methyl nucleosides are classified as non-obligate chain terminators . They possess a 3'-hydroxyl group, which allows for their incorporation into the growing DNA or RNA strand. However, the presence of the 4'-methyl group introduces a significant steric clash with the incoming nucleoside triphosphate (NTP), effectively halting further chain elongation.

Recent studies have refined this model, suggesting that 4'-C-methyl nucleoside triphosphates can act as "temporal" chain terminators . For instance, 4'-C-methyl-dTTP has been shown to cause a pause in DNA synthesis by HIV-1 reverse transcriptase at the point of its incorporation. While the polymerase can eventually extend the primer, this pause disrupts the normal process of nucleic acid synthesis.[1]

G cluster_0 Intracellular Activation cluster_1 Mechanism of Non-Obligate Chain Termination 4CMeN 4'-C-Methyl Nucleoside 4CMeNMP 4'-C-Methyl Nucleoside Monophosphate 4CMeN->4CMeNMP Cellular/Viral Kinases 4CMeNDP 4'-C-Methyl Nucleoside Diphosphate 4CMeNMP->4CMeNDP Cellular Kinases 4CMeNTP 4'-C-Methyl Nucleoside Triphosphate (Active Form) 4CMeNDP->4CMeNTP Cellular Kinases Incorporation Incorporation of 4'-C-Me-NMP 4CMeNTP->Incorporation Polymerase Viral Polymerase Polymerase->Incorporation Template Template Strand Template->Incorporation Primer Growing Primer Strand Primer->Incorporation StericClash Steric Hindrance Primer->StericClash Incorporation->Primer 4'-C-Me-NMP added Termination Chain Elongation Halted StericClash->Termination IncomingNTP Incoming Natural NTP IncomingNTP->StericClash

Figure 1. Mechanism of action of 4'-C-methyl nucleosides.

Comparative Analysis: 4'-C-Methyl Nucleosides vs. Other Key Modifications

The therapeutic potential of a modified nucleoside is determined by its antiviral potency, cytotoxicity, and selectivity. Here, we compare 4'-C-methyl nucleosides with other prominent classes of modified nucleosides.

Quantitative Performance Comparison

The following table summarizes the in vitro antiviral activity and cytotoxicity of representative modified nucleosides. The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window.

Modification Compound Virus EC50 (µM) CC50 (µM) SI Reference
4'-C-Methyl 4'-C-Methyl-ThymidineHIV-1VariesVaries-[1]
2'-C-Methyl 2'-C-Methyl-CytidineDengue Virus11.2>100>8.9[2]
4'-Azido 4'-Azido-2'-deoxy-2'-C-methyl-cytidineHCV1.2>100>83[3]
2'-Deoxy-2'-fluoro-2'-C-methyl Sofosbuvir (active metabolite)HCV~0.1>10>100[4]
4'-Ethynyl 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA)HIV-1Sub-nanomolar>10>10,000[5]

Note: Direct comparative studies with comprehensive EC50, CC50, and SI values for 4'-C-methyl nucleosides against a broad panel of viruses are limited in the public domain. The data presented here are illustrative and gathered from different studies.

Mechanistic and Structural Distinctions
  • 4'-C-Methyl vs. 2'-C-Methyl Nucleosides: Both modifications introduce steric hindrance. However, the position of the methyl group influences the sugar pucker and the precise nature of the steric clash with the incoming NTP. 2'-C-methyl nucleosides, such as 2'-C-methylcytidine, have shown potent activity against RNA viruses like Dengue and Hepatitis C.[2]

  • 4'-C-Methyl vs. 4'-Azido Nucleosides: The 4'-azido group is another potent modification that can lead to chain termination. 4'-Azidocytidine was identified as a potent inhibitor of the Hepatitis C virus (HCV) RNA polymerase.[6] The combination of a 4'-azido group with a 2'-C-methyl modification has also been explored, demonstrating the potential for synergistic effects.[3]

  • 4'-C-Methyl vs. 2'-Deoxy-2'-fluoro-2'-C-methyl Nucleosides: The combination of a 2'-fluoro and a 2'-C-methyl group, as seen in the active metabolite of Sofosbuvir, has proven to be a highly successful strategy for inhibiting the HCV NS5B polymerase. This dual modification locks the sugar in a conformation that is readily accepted by the viral polymerase but leads to efficient chain termination.

Experimental Protocols for Evaluation

The preclinical assessment of novel nucleoside analogs is a critical step in the drug development pipeline. The following are detailed protocols for key in vitro assays.

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the EC50 of a compound against a plaque-forming virus.

Methodology:

  • Cell Seeding: Seed a monolayer of susceptible host cells in 6- or 12-well plates and incubate until confluent.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.

  • Virus Infection: Remove the culture medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. The areas of viral-induced cell death (plaques) will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G Start Start SeedCells Seed Host Cells Start->SeedCells PrepareCompound Prepare Serial Dilutions of Compound SeedCells->PrepareCompound InfectCells Infect Cells with Virus PrepareCompound->InfectCells AddOverlay Add Semi-Solid Overlay with Compound InfectCells->AddOverlay Incubate Incubate for Plaque Formation AddOverlay->Incubate FixAndStain Fix and Stain Cells Incubate->FixAndStain CountPlaques Count Plaques FixAndStain->CountPlaques CalculateEC50 Calculate EC50 CountPlaques->CalculateEC50 End End CalculateEC50->End

Figure 2. Workflow for a plaque reduction assay.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the CC50 of a compound.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined from the resulting dose-response curve.

Clinical Landscape and Future Directions

While a number of 4'-substituted nucleoside analogs have advanced to clinical trials, the clinical development of 4'-C-methyl nucleosides specifically has been less prominent compared to other modifications like 4'-ethynyl (Islatravir) or 4'-azido (Azvudine).[7] For instance, a phase I trial of 4'-thio-2'-deoxycytidine (TdCyd), a 4'-thio modified nucleoside, has been conducted in patients with advanced solid tumors.[8]

The future of modified nucleoside research lies in the continued exploration of novel substitutions and combinations of modifications to enhance potency, selectivity, and pharmacokinetic properties. Key areas of focus include:

  • Rational Design: Utilizing structural biology and computational modeling to design nucleoside analogs with improved interactions with viral polymerases and reduced affinity for host enzymes.

  • Prodrug Strategies: Developing innovative prodrug approaches to improve the oral bioavailability and intracellular delivery of modified nucleosides.

  • Broad-Spectrum Antivirals: Identifying and optimizing modified nucleosides with activity against a wide range of viruses to address emerging infectious diseases.

Conclusion

The 4'-C-methyl modification represents a valuable tool in the arsenal of medicinal chemists for the design of potent nucleoside-based therapeutics. Its mechanism of non-obligate chain termination through steric hindrance offers a distinct advantage over classical chain terminators. While comprehensive comparative data is still emerging, the available evidence underscores the potential of 4'-C-methyl nucleosides as effective antiviral agents. Further research, guided by the principles of rational drug design and rigorous experimental evaluation, will undoubtedly unlock the full therapeutic potential of this and other novel nucleoside modifications.

References

  • Mikhailov, S. N., et al. (2021). Antiviral nucleoside analogs.
  • Gong, Y., et al. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(3), 323-334.
  • Maag, H., et al. (1992). Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides. Journal of medicinal chemistry, 35(8), 1440-1445.
  • De Clercq, E. (2010). A cutting-edge view on the current state of antiviral drug discovery. Medicinal research reviews, 30(5), 711-748.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Antiviral Nucleoside Analogs. BenchChem.
  • Griffon, J. F., et al. (2003). Synthesis and antiviral evaluation of 4'-C-methyl-ribonucleosides. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1439-1441.
  • Jordheim, L. P., et al. (2013). The impact of nucleoside analogs on mitochondrial function. Current opinion in virology, 3(6), 661-669.
  • ResearchGate. (n.d.). FDA approved nucleos(t)ide analogs as antiviral drugs.
  • Mikhailov, S. N., et al. (2021). Antiviral activity of nucleoside analogs discussed in the review.
  • Götte, M. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(3), 323-334.
  • ClinicalTrials.gov. (2015). Phase I Trial of 4'-Thio-2'-Deoxycytidine (TdCyd) in Patients With Advanced Solid Tumors. ClinicalTrials.gov.
  • Coats, S. J., et al. (2009). Discovery of 4'-azido-2'-deoxy-2'-C-methyl cytidine and prodrugs thereof: a potent inhibitor of Hepatitis C virus replication. Bioorganic & medicinal chemistry letters, 19(2), 499-502.
  • Journal of Clinical Oncology. (2018). First-in-human trial of 4'-thio-2'-deoxycytidine (TdCyd) in patients with advanced solid tumors. Journal of Clinical Oncology.
  • Parang, K., et al. (2020). Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 2229E (HCoV-229E). Molecules, 25(10), 2374.
  • Meyer, P. R., et al. (2007). The nucleoside analogs 4'C-methyl thymidine and 4'C-ethyl thymidine block DNA synthesis by wild-type HIV-1 RT and excision proficient NRTI resistant RT variants. Journal of molecular biology, 371(4), 903-912.
  • Chapman University Digital Commons. (2020). Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E). Chapman University Digital Commons.
  • Rondla, R., et al. (2018). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 23(10), 2643.
  • BenchChem. (2025). A Comparative Guide to the Antiviral Potency of 2'-C-Methylcytidine and 2'-C-Methyluridine. BenchChem.
  • Reymen, D., et al. (1995). Comparative in vitro antiviral activity of new guanine nucleotide analogues against human herpesviruses 6 and 7. Antiviral research, 28(4), 303-313.
  • Sofia, M. J., et al. (2012). Sofosbuvir (PSI-7977), a pangenotypic, direct-acting antiviral for the treatment of chronic hepatitis C virus infection. Journal of medicinal chemistry, 55(6), 2481-2505.
  • Agostini, M. L., et al. (2020). Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E).
  • Yan, V. C., & Muller, F. L. (2020). Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs. ACS infectious diseases, 6(11), 2821-2830.
  • Choi, Y. J., et al. (2020). Antiviral activity and safety of remdesivir against SARS-CoV-2 infection in human pluripotent stem cell-derived cardiomyocytes. Stem cell reports, 15(4), 853-867.
  • Lee, J. C., et al. (2015).

Sources

Comparative

A Comparative Guide to the Biological Activity of D-Ribofuranose and L-Ribofuranose Analogs

Introduction: The "Chiral Switch" in Nucleoside Analogs and Why Stereochemistry is a Game-Changer In the realm of drug development, particularly for antiviral and anticancer therapies, nucleoside analogs represent a corn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Chiral Switch" in Nucleoside Analogs and Why Stereochemistry is a Game-Changer

In the realm of drug development, particularly for antiviral and anticancer therapies, nucleoside analogs represent a cornerstone class of therapeutic agents.[1][2][3] These molecules are structural mimics of the natural building blocks of DNA and RNA.[2] All life on Earth has evolved to exclusively use the D- (dextrorotatory) enantiomer of ribose in its genetic material, a concept known as homochirality.[4] Consequently, human cellular machinery, including the kinases that activate nucleosides and the polymerases that build DNA, are exquisitely stereoselective for D-sugars.[5]

This guide delves into the profound biological differences that arise from a simple "chiral switch"—the use of the unnatural L- (levorotatory) ribofuranose sugar moiety instead of the natural D-ribofuranose. This seemingly subtle change dramatically alters the biological activity, toxicity profile, and resistance mechanisms of nucleoside analogs, creating unique therapeutic opportunities. The discovery that L-nucleosides can possess potent biological activity, exemplified by the success of Lamivudine (3TC) for HIV and Hepatitis B (HBV) treatment, has opened a fertile area of research.[1][6] We will explore the mechanistic basis for these differences, compare their performance with supporting data, and provide standardized protocols for their evaluation.

The Central Dogma of Nucleoside Analog Activation: A Tale of Two Enantiomers

The therapeutic action of most nucleoside analogs, whether D- or L-isomers, depends on a critical intracellular activation pathway.[7][8] The analog must enter the cell and be sequentially phosphorylated by host or viral kinases to its 5'-triphosphate form.[7][9] This activated triphosphate then acts as a competitive inhibitor or a fraudulent substrate for viral or cellular polymerases, leading to the termination of DNA or RNA chain elongation.[5][8]

The stereochemistry of the ribose sugar is the critical determinant at each step of this process, creating a fascinating divergence in the biological fates of D- and L-analogs.

G cluster_d D-Analog Pathway cluster_l L-Analog Pathway D_Nuc D-Nucleoside Analog D_Kinase Host Cell Kinases (High Affinity) D_Nuc->D_Kinase Efficient Phosphorylation D_TP D-Analog-TP D_Kinase->D_TP D_Pol Host DNA Polymerase D_TP->D_Pol Good Substrate Viral_Pol_D Viral Polymerase/RT D_TP->Viral_Pol_D Good Substrate D_Tox Toxicity (e.g., Mitochondrial) D_Pol->D_Tox Leads to D_Eff Antiviral/ Anticancer Effect Viral_Pol_D->D_Eff Leads to L_Nuc L-Nucleoside Analog L_Kinase Host Cell Kinases (Low Affinity) L_Nuc->L_Kinase Inefficient Phosphorylation L_TP L-Analog-TP L_Kinase->L_TP L_Pol Host DNA Polymerase L_TP->L_Pol Poor Substrate Viral_Pol_L Viral Polymerase/RT L_TP->Viral_Pol_L Good Substrate L_Tox Reduced Toxicity L_Pol->L_Tox Leads to L_Eff Potent Antiviral/ Anticancer Effect Viral_Pol_L->L_Eff Leads to

Comparative Antiviral Activity: A Sharper Therapeutic Index

The most significant therapeutic advantage of L-nucleoside analogs lies in their improved safety profile. Because host cellular enzymes are adapted for D-sugars, L-analogs are generally poor substrates for them. This leads to less efficient phosphorylation in uninfected host cells and, crucially, poor recognition by human DNA polymerases.[5] This dramatically reduces off-target effects like mitochondrial toxicity, which can be a significant drawback for some D-analogs.[5]

Conversely, many viral polymerases, particularly reverse transcriptases (RTs) from HIV and HBV, exhibit greater stereochemical flexibility and can efficiently recognize and incorporate the triphosphate forms of L-nucleosides.[7] This differential recognition forms the basis of a wider therapeutic window for L-analogs.

Case Study: Hepatitis B Virus (HBV)

A prime example of the D- vs. L-analog comparison is seen in the treatment of HBV. Telbivudine (L-deoxythymidine) is the L-enantiomer of the natural nucleoside, thymidine.[10][11] Clinical trials, such as the GLOBE study, have demonstrated that Telbivudine has more potent HBV DNA reduction compared to Lamivudine (another L-nucleoside) and shows a favorable safety profile.[12]

CompoundEnantiomerTarget VirusEC50 (Antiviral Potency)CC50 (Cytotoxicity)Selectivity Index (SI = CC50/EC50)
Telbivudine L-ThymidineHBV~0.2 µM>100 µM>500
Thymidine D-ThymidineHBVInactiveNon-toxic-
β-L-ddC L-dideoxycytidineHBV0.01-0.05 µM20-50 µM~400-5000
β-D-ddC D-dideoxycytidineHBV~1 µM1-5 µM~1-5

Note: Data are compiled from multiple sources for illustrative purposes.[13] EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary between cell lines and assay conditions.

As the table illustrates, β-L-dideoxycytidine (β-L-ddC) exhibits significantly greater anti-HBV activity and lower cytotoxicity compared to its D-enantiomer.[13] This results in a vastly superior selectivity index, highlighting the therapeutic advantage conferred by the L-configuration.

Comparative Anticancer Activity

The application of L-nucleosides in cancer therapy is an evolving field.[2][14] The same principle of differential enzyme recognition applies. Cancer cells, being of human origin, primarily rely on human polymerases for their rapid proliferation. The hope is that L-analogs might be selectively activated or targeted to cancer cells or that they might inhibit cancer-associated viral processes.[14]

While many approved nucleoside anticancer drugs like Gemcitabine and Cytarabine are D-analogs, research into L-analogs continues.[2] For example, L-analog 76 (a 4'-thio-L-ribofuranosyl derivative) has shown significant antitumor activity in xenograft models.[2] The primary mechanism involves phosphorylation to the triphosphate, which then disrupts DNA synthesis, leading to apoptosis in rapidly dividing cancer cells.[2][15]

Experimental Corner: Protocols for Comparative Analysis

To objectively compare D- and L-ribofuranose analogs, a standardized set of in vitro assays is essential. The workflow begins with assessing general toxicity, followed by specific assays to measure antiviral or anticancer efficacy.

G compound Synthesize/Acquire D- and L-Analogs cytotox Cytotoxicity Assay (e.g., XTT) Determine CC50 compound->cytotox antiviral Antiviral Assay (e.g., Plaque Reduction) Determine EC50 cytotox->antiviral Use non-toxic concentrations anticancer Anticancer Assay (e.g., Cell Proliferation) Determine IC50 cytotox->anticancer Use non-toxic concentrations selectivity Calculate Selectivity Index (SI) SI = CC50 / EC50 antiviral->selectivity anticancer->selectivity mechanism Mechanism of Action Studies (Kinase/Polymerase Assays) selectivity->mechanism

Protocol 1: In Vitro Cytotoxicity Assay (XTT Assay)

Purpose: To determine the concentration of the analog that is toxic to host cells (CC50), establishing the upper concentration limit for efficacy assays. The XTT assay is preferred over the MTT assay as its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[16][17]

Principle: Metabolically active, viable cells reduce the yellow tetrazolium salt XTT to a water-soluble, orange-colored formazan product.[18] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[16]

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., HepG2 for HBV studies, CEM-CCRF for HIV) in a 96-well microplate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of the D- and L-analogs in cell culture medium. A typical starting concentration is 100-200 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include "cells only" (no drug) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period relevant to the specific antiviral/anticancer assay (e.g., 3-6 days).

  • XTT Reagent Addition: Prepare the XTT labeling mixture immediately before use according to the manufacturer's instructions (e.g., mix XTT labeling reagent and electron-coupling reagent).[17] Add 50 µL of this mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C until the orange color develops.

  • Measurement: Read the absorbance at 450 nm using a microplate reader, with a reference wavelength of 660 nm to subtract background.[19]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against drug concentration and use non-linear regression to determine the CC50 value. A drop in cell viability of over 30% is typically considered a cytotoxic effect.[20]

Protocol 2: Antiviral Plaque Reduction Assay

Purpose: To quantify the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques. This is considered a gold-standard method for many lytic viruses.[21][22]

Principle: A monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral agent, the ability of the virus to infect cells, replicate, and spread to neighboring cells is inhibited, resulting in fewer plaques (zones of cell death).[23][24]

Methodology:

  • Cell Seeding: Seed host cells in 24-well plates and grow until they form a confluent monolayer.[22]

  • Compound and Virus Preparation: Prepare serial dilutions of the D- and L-analogs at concentrations well below their determined CC50 values. Dilute the virus stock to a concentration that yields 40-100 plaque-forming units (PFU) per well.[22]

  • Infection: Wash the cell monolayers with sterile PBS. Add the virus inoculum to the wells and allow it to adsorb for 90 minutes at 37°C.[22]

  • Treatment and Overlay: After adsorption, aspirate the virus inoculum. Overlay the cells with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose or methylcellulose) containing the different concentrations of the test compounds.[22] Include a "no drug" virus control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for clear plaque formation (e.g., 7 days for CMV).[22]

  • Plaque Visualization: Aspirate the overlay. Fix the cells with 10% formalin and stain the monolayer with 0.8% crystal violet solution.[22] Viable cells will stain purple, while plaques will appear as clear, unstained zones.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control. Determine the EC50 value, the concentration required to reduce plaque formation by 50%.

Conclusion and Future Perspectives

The stereochemistry of the ribofuranose ring is a critical determinant of the biological activity of nucleoside analogs. The chiral switch from the natural D-configuration to the unnatural L-configuration offers a powerful strategy for drug design. L-analogs frequently exhibit a superior therapeutic index, characterized by potent activity against viral enzymes and markedly reduced toxicity toward host cells.[13] This is primarily due to the high stereoselectivity of human cellular kinases and polymerases, which do not efficiently recognize or process L-sugars.

As our understanding of the structural biology of viral and human polymerases deepens, the rational design of new L-nucleosides will continue to be a promising avenue for developing safer and more effective antiviral and anticancer agents. The comparative experimental workflows provided here offer a robust framework for the preclinical evaluation of these next-generation therapeutics.

References

  • L - Nucleosides: Antiviral Activity and Molecular Mechanism. (2002). Bentham Science Publishers. [Link]

  • Molecular Modeling Approach to Understanding the Mode of Action of l-Nucleosides as Antiviral Agents. (n.d.). ASM Journals. [Link]

  • Influence of stereochemistry on antiviral activities and resistance profiles of dideoxycytidine nucleosides. (1994). PubMed. [Link]

  • Influence of stereochemistry on antiviral activities and resistance profiles of dideoxycytidine nucleosides. (n.d.). PMC - NIH. [Link]

  • L-Nucleoside analogues against cancer-causing viruses have potential in the prevention, delayed onset and treatment of viral associated cancers. (2001). PubMed. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]

  • Influence of stereochemistry on antiviral activities and resistance profiles of dideoxycytidine nucleosides. (1994). ResearchGate. [Link]

  • A comparison of enzymatic phosphorylation and phosphatidylation of beta-L- and beta-D-nucleosides. (n.d.). PubMed. [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). NIH. [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. [Link]

  • Nucleoside Analogues. (2020). LiverTox - NCBI Bookshelf - NIH. [Link]

  • A comparison of enzymatic phosphorylation and phosphatidylation of β-l- and β-d-nucleosides. (n.d.). Semantic Scholar. [Link]

  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. (n.d.). MDPI. [Link]

  • Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. (n.d.). PubMed. [Link]

  • Nucleoside analogues in cancer treatment. (2019). ResearchGate. [Link]

  • Telbivudine. (n.d.). PubMed. [Link]

  • L-nucleosides: antiviral activity and molecular mechanism. (n.d.). PubMed - NIH. [Link]

  • Nucleoside Analogues as Anticancer Agents. (2018). ResearchGate. [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). PMC - NIH. [Link]

  • Telbivudine. (2020). LiverTox - NCBI Bookshelf - NIH. [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Merck Millipore. [Link]

  • C-Nucleosides To Be Revisited. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Safety and efficacy of telbivudine for the treatment of chronic hepatitis B. (n.d.). PMC - NIH. [Link]

  • Telbivudine. (n.d.). PubChem. [Link]

  • Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. (2023). Open Biology | The Royal Society. [Link]

  • Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. (2023). Open Exploration Publishing. [Link]

  • Enzymatic Phosphorylation of Nucleosides. (n.d.). ResearchGate. [Link]

  • A review: Mechanism of action of antiviral drugs. (2021). PMC - PubMed Central. [Link]

  • Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (n.d.). MDPI. [Link]

  • Synthesis and biological activity of a novel adenosine analogue, 3-beta-D-ribofuranosylthieno[2,3-d]pyrimidin-4-one. (n.d.). PubMed. [Link]

  • L-Thymidine (LdT) and Related Compounds. (n.d.). NATAP. [Link]

  • Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. (n.d.). PMC - PubMed Central. [Link]

  • (PDF) Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. (2021). ResearchGate. [Link]

  • The Synthesis of Ribose and Nucleoside Derivatives. (n.d.). Madridge Publishers. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Glycosylation of Modified Sugars: A Head-to-Head Comparison

Authored for Researchers, Scientists, and Drug Development Professionals The precise installation of carbohydrates, or glycosylation, onto molecules is a cornerstone of modern drug development, diagnostics, and fundament...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The precise installation of carbohydrates, or glycosylation, onto molecules is a cornerstone of modern drug development, diagnostics, and fundamental biology. When this involves non-natural or "modified" sugars, we unlock the ability to create novel therapeutics with enhanced stability, probe biological systems with chemical reporters, or attach drugs to targeting moieties.[1] However, the path to a desired glycoconjugate is paved with multiple synthetic strategies, each with a distinct profile of strengths and weaknesses.

This guide provides an in-depth, head-to-head comparison of the primary methodologies for the glycosylation of modified sugars: chemical synthesis, enzymatic synthesis, and chemoenzymatic strategies. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to select the optimal method for your specific application.

Chemical Glycosylation: Precision Through Protection

Chemical glycosylation offers the highest degree of flexibility for incorporating truly novel and unnatural sugar structures.[1][2] The core principle involves the activation of a "glycosyl donor" (the modified sugar with a leaving group at the anomeric position) and its subsequent reaction with a nucleophilic "glycosyl acceptor."[2] The primary challenge, and the defining feature of this approach, is the need to manage the numerous hydroxyl groups on both donor and acceptor to ensure regioselective and stereoselective bond formation. This necessitates a multi-step process of protecting group installation and removal.[3]

Key Method: The Koenigs-Knorr Reaction

One of the oldest and most foundational methods is the Koenigs-Knorr reaction.[4][5] It typically uses a glycosyl halide (e.g., bromide) as the donor and a heavy metal salt, such as silver carbonate or silver oxide, as a promoter to activate the leaving group.[4][5][6]

Mechanism Insight: The stereochemical outcome is often controlled by a "neighboring group participation" effect.[5][7] If a protecting group at the C-2 position (like an acetyl or benzoyl group) is capable of participating, it will form a temporary cyclic intermediate that blocks one face of the sugar ring.[5][7] This forces the acceptor to attack from the opposite face, resulting in a highly stereoselective 1,2-trans-glycosidic bond.[5]

Experimental Workflow: Chemical Glycosylation

The following diagram illustrates the typical workflow for a chemical glycosylation reaction, such as the Koenigs-Knorr method.

G cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_post Post-Reaction Donor Modified Sugar Donor (e.g., Glycosyl Halide) Protect_D Protecting Group Manipulation (Donor) Donor->Protect_D Acceptor Acceptor Molecule Protect_A Protecting Group Manipulation (Acceptor) Acceptor->Protect_A Coupling Activation & Coupling (e.g., Ag2O, TMSOTf) Protect_D->Coupling Protect_A->Coupling Deprotect Deprotection Coupling->Deprotect Purify Purification (Chromatography) Deprotect->Purify Product Final Glycoconjugate Purify->Product

Caption: Workflow for Chemical Glycosylation.

Representative Protocol: Koenigs-Knorr Glycosylation
  • Preparation: Dissolve the glycosyl donor (1.0 eq) and glycosyl acceptor (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).[4]

  • Activation: Add the promoter (e.g., silver oxide, 2.0 eq) to the mixture. The reaction is often performed in the dark to prevent light-induced side reactions with silver salts.

  • Reaction: Stir the mixture at room temperature or low temperature for several hours, monitoring by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, filter the reaction mixture through celite to remove the insoluble silver salts.[4]

  • Purification: Concentrate the filtrate and purify the crude product using column chromatography to isolate the glycosylated product.[4]

  • Deprotection: Treat the purified product with appropriate reagents (e.g., sodium methoxide for acetyl groups) to remove protecting groups.

Enzymatic Glycosylation: Nature's Specificity

Enzymatic methods leverage nature's catalysts—glycosyltransferases and glycosidases—to form glycosidic bonds. This approach is characterized by its exceptional regio- and stereoselectivity, eliminating the need for complex protecting group chemistry.[3][8] The reactions are typically performed in aqueous buffers under mild conditions.

Key Method: Glycosyltransferase-Catalyzed Synthesis

Glycosyltransferases (GTs) are enzymes that transfer a sugar moiety from an activated donor, typically a nucleotide sugar (e.g., UDP-GlcNAc, CMP-Neu5Ac), to an acceptor molecule.[9][10] While historically viewed as highly specific ("one enzyme–one linkage"), many GTs exhibit a degree of substrate promiscuity, accepting modified sugars as donors or acceptors, which is key for synthetic applications.[11]

Mechanism Insight: GTs are classified as either 'inverting' or 'retaining' based on the stereochemical outcome at the anomeric carbon relative to the donor.[9][10] For example, an inverting GT using an α-linked donor will produce a β-linked product.[10] This predictability is a major advantage for synthesis.

Experimental Workflow: Enzymatic Glycosylation

The workflow for enzymatic glycosylation is significantly more streamlined than its chemical counterpart.

G cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_post Post-Reaction Donor Modified Sugar Donor (e.g., UDP-Sugar) Incubation Incubation (e.g., 37°C) Donor->Incubation Acceptor Acceptor Molecule Acceptor->Incubation Enzyme Glycosyltransferase Enzyme->Incubation Buffer Buffer System (pH, cofactors) Buffer->Incubation Purify Purification (e.g., SEC, IEX) Incubation->Purify Product Final Glycoconjugate Purify->Product

Caption: Workflow for Enzymatic Glycosylation.

Representative Protocol: Glycosyltransferase Reaction
  • Reaction Setup: In a buffered solution (e.g., Tris-HCl, pH 7.5) containing necessary cofactors (like MnCl₂ or MgCl₂), combine the acceptor molecule, the modified nucleotide-sugar donor, and a catalytic amount of a suitable glycosyltransferase.[9]

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (often 37°C) for a period ranging from a few hours to overnight.

  • Quenching: Stop the reaction by adding cold ethanol or by heat inactivation.

  • Purification: Remove the enzyme and unreacted substrates, often via size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to yield the purified glycoconjugate.

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic strategies combine the flexibility of chemical synthesis with the precision of enzymatic catalysis.[3][12] This powerful hybrid approach is often the most efficient way to generate complex modified glycans or glycoproteins. A common strategy involves the chemical synthesis of a modified sugar-donor substrate, which is then used in an enzyme-catalyzed reaction to glycosylate a complex acceptor like a protein.[13]

Key Method: Endoglycosidase-Mediated Glycan Remodeling

Endoglycosidases are enzymes that cleave entire glycan chains from glycoproteins.[14][15] By engineering these enzymes into "glycosynthases," their hydrolytic activity is suppressed while their ability to transfer a new glycan (transglycosylation) is enhanced.[16][17][18] This allows for the complete remodeling of a protein's glycosylation profile.

Mechanism Insight: The process involves two steps. First, a wild-type endoglycosidase (like Endo-S2) removes the native, often heterogeneous, glycans from a glycoprotein, leaving a single GlcNAc residue attached.[14][19] Second, a glycosynthase mutant (e.g., Endo-S2 D184M) transfers a chemically synthesized, homogeneous modified glycan en bloc onto that GlcNAc acceptor.[19][20]

Head-to-Head Comparison of Glycosylation Methods

The choice of glycosylation strategy is dictated by the project's specific requirements. The following table summarizes the key performance characteristics of each approach.

FeatureChemical GlycosylationEnzymatic GlycosylationChemoenzymatic Synthesis
Stereoselectivity Variable; dependent on protecting groups and reaction conditions.[4][5]Excellent; dictated by enzyme specificity.Excellent (for the enzymatic step).
Regioselectivity Requires extensive protecting group manipulation.[3]Excellent; dictated by enzyme specificity.Excellent (for the enzymatic step).
Substrate Scope Very broad; can incorporate highly unnatural structures.[1]Limited by enzyme tolerance; can be expanded via enzyme engineering.[11]Broad; combines chemical flexibility for donor synthesis with enzymatic transfer.
Reaction Conditions Often harsh (anhydrous solvents, strong acids/bases, extreme temperatures).Mild (aqueous buffers, physiological pH and temperature).[8]Mild for the enzymatic step.
Process Complexity High; multi-step protection/deprotection cycles.[3][21]Low; often a one-pot reaction.Moderate; involves both chemical and enzymatic steps.
Yield Highly variable, can be low for complex targets due to multi-step nature.Generally high.Often high and efficient.[13]
Scalability Can be challenging due to purification and stoichiometry.Can be limited by enzyme cost and availability, but scalable.Scalable, often used for therapeutic antibody modification.[20]

Conclusion: Selecting the Right Tool for the Job

  • Choose Chemical Glycosylation when your project demands the incorporation of a highly novel, non-natural sugar that no known enzyme will accept. This method provides the ultimate flexibility but at the cost of significant synthetic effort and complexity.

  • Choose Enzymatic Glycosylation when you need to attach a known modified sugar (for which a promiscuous enzyme exists) with absolute stereo- and regiocontrol, especially onto a sensitive biological molecule. Its simplicity and mild conditions are major advantages.

  • Choose Chemoenzymatic Synthesis for complex projects like the production of homogeneous glycoproteins or antibodies with modified glycans. This approach strategically leverages the strengths of both chemical and enzymatic methods to achieve outcomes that would be nearly impossible with either method alone.

By understanding the fundamental principles, workflows, and comparative performance of these glycosylation strategies, researchers can make informed decisions, accelerating their path toward the synthesis of novel, functionally enhanced glycoconjugates for therapeutic and research applications.

References

  • Wang, L. X., & Huang, W. (2018). Chemoenzymatic Methods for the Synthesis of Glycoproteins. Chemical Reviews, 118(17), 8197-8253. [Link]

  • Withers, S. G. (2001). Engineering glycosidases for constructive purposes. UBC Chemistry. [Link]

  • Li, C., & Wang, L. X. (2013). Chemoenzymatic synthesis of glycopeptides and glycoproteins through endoglycosidase-catalyzed transglycosylation. Trends in Glycoscience and Glycotechnology, 25(144), 161-172. [Link]

  • Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Wang, L. X., & Amin, M. N. (2018). Chemoenzymatic Methods for the Synthesis of Glycoproteins. Chemical Reviews. [Link]

  • Nativi, C., et al. (2017). One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly. Organic Letters, 19(21), 5821-5824. [Link]

  • Glycal Assembly Definition. (n.d.). Fiveable. [Link]

  • Engineered Glycosidases as Synthetic Tools. (n.d.). Laboratory of Biotransformation. [Link]

  • Koenigs–Knorr reaction. (n.d.). In Wikipedia. [Link]

  • Seeberger, P. H., & Danishefsky, S. J. (2000). Solid-Phase Synthesis of Oligosaccharides and Glycoconjugates by the Glycal Assembly Method: A Five Year Retrospective. Accounts of Chemical Research, 33(11), 784-793. [Link]

  • Koenigs knorr reaction and mechanism. (2017). Slideshare. [Link]

  • Gualtieri, M. J. (2021). Uncommon Glycosidases for the Enzymatic Preparation of Glycosides. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Li, Y., et al. (2020). Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans. Frontiers in Chemistry, 8, 582. [Link]

  • van der Vorm, S., & van der Marel, G. A. (2016). Designing sugar mimetics: Non-natural pyranosides as innovative chemical tools. Bioorganic & Medicinal Chemistry, 24(18), 3985-3995. [Link]

  • Reactions of Monosaccharides. (2024). Chemistry LibreTexts. [Link]

  • Oligosaccharide Assembly. (n.d.). GlycoWorld. [Link]

  • Chen, P. H., et al. (2018). Synthesis of C‐Oligosaccharides through Versatile C(sp3)−H Glycosylation of Glycosides. Angewandte Chemie International Edition, 57(30), 9497-9501. [Link]

  • Demchenko, A. V., et al. (2012). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Organic Letters, 14(22), 5704-5707. [Link]

  • Borman, S. (2007). Evolved Enzyme Adds Sugars. Chemical & Engineering News, 85(38), 11. [Link]

  • Perugino, G., et al. (2015). Synthesis of Glycosides by Glycosynthases. Molecules, 20(5), 8484-8521. [Link]

  • Yarema, K. J., et al. (2014). Effect of modified monosaccharides, acceptor decoys and azido sugars on cellular nucleotide-sugar levels and pattern of N-linked glycosylation. Glycobiology, 24(5), 454-467. [Link]

  • Boltje, T. J., et al. (2009). Chemical O‐Glycosylations: An Overview. Chemistry – A European Journal, 15(5), 1162-1176. [Link]

  • Chemical glycosylation. (n.d.). In Wikipedia. [Link]

  • Li, T., & Wang, L. X. (2018). Site-specific immobilization of endoglycosidases for streamlined chemoenzymatic glycan remodeling of antibodies. Carbohydrate Research, 458-459, 33-40. [Link]

  • Glycosyltransferase. (n.d.). In Wikipedia. [Link]

  • Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Glycosyltransferases and Glycan-Processing Enzymes. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Glycosylation. (n.d.). In Wikipedia. [Link]

  • Vaughan, M. D., & Withers, S. G. (2007). Engineered glycosidases for glycoside synthesis. Current Opinion in Chemical Biology, 11(5), 587-594. [Link]

  • Glycosylation: New methodologies and applications. (n.d.). Royal Society of Chemistry. [Link]

  • Collin, M., & Olsen, A. (2017). On enzymatic remodeling of IgG glycosylation; unique tools with broad applications. Glycobiology, 27(7), 620-629. [Link]

  • Hansen, H. G., et al. (2023). Harnessing Plant Sugar Metabolism for Glycoengineering. Plants, 12(24), 4169. [Link]

  • Huang, W., et al. (2015). Glycosynthase Mutants of Endoglycosidase S2 Show Potent Transglycosylation Activity and Remarkably Relaxed Substrate Specificity for Antibody Glycosylation Remodeling. Journal of Biological Chemistry, 290(13), 8266-8274. [Link]

  • Selective Glycosylation: Synthetic Methods and Catalysts. (n.d.). ResearchGate. [Link]

  • Ćutić, T., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. International Journal of Molecular Sciences, 24(21), 15907. [Link]

  • Varki, A., & Gagneux, P. (2012). Modifications of Glycans: Biological Significance and Therapeutic Opportunities. Annals of the New York Academy of Sciences, 1253, 16-30. [Link]

  • Collin, M., & Sjögren, J. (2017). On enzymatic remodeling of IgG glycosylation; unique tools with broad applications. Glycobiology, 27(7), 620-629. [Link]

  • Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 5. Chemical Glycosylation [Video]. YouTube. [Link]

  • Kornfeld, R., & Kornfeld, S. (2001). Endoglycosidase and Glycoamidase Release of N-Linked Glycans. Current Protocols in Protein Science, Chapter 17, Unit 17.13A. [Link]

  • Poveda, A., & Jiménez-Barbero, J. (2022). Site-Selective Modification of (Oligo)Saccharides. ACS Catalysis, 12(19), 12066-12081. [Link]

  • Schmidt's glycosylation by thiourea‐Brønsted acid dual catalyst. (n.d.). ResearchGate. [Link]

  • Jones, A. J. S. (2017). Review of Glycosylation Engineering of Biopharmaceuticals: Methods and Protocols. Biologicals, 48, 1-2. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

Introduction: The Critical Role of Analytical Rigor for a Key Nucleoside Analog Intermediate In the landscape of modern drug development, particularly in the synthesis of novel nucleoside analogs with therapeutic potenti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Rigor for a Key Nucleoside Analog Intermediate

In the landscape of modern drug development, particularly in the synthesis of novel nucleoside analogs with therapeutic potential, the purity and structural integrity of key intermediates are paramount. 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose is one such critical building block. Its intricate stereochemistry and multiple protecting groups necessitate a robust and reliable analytical control strategy to ensure the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison and cross-validation strategy for the analytical data of this compound, grounded in scientific principles and regulatory expectations.

The purpose of cross-validation is to ensure that different analytical techniques provide congruent and reliable data, thereby building a comprehensive and trustworthy profile of the molecule. This is not merely a procedural step but a foundational element of quality assurance, ensuring that the methods are suitable for their intended purpose, be it in-process control, release testing, or stability studies.[1][2][3] This guide will explore the synergistic use of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to achieve this goal.

Diagram of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

Caption: Chemical structure of the target analyte.

Candidate Analytical Methodologies: A Multi-Pronged Approach

No single analytical technique can fully characterize a complex molecule like 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. A combination of chromatographic and spectroscopic methods is essential.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Rationale for Selection: The benzoyl group in the molecule provides a strong chromophore, making UV detection in HPLC a highly sensitive and suitable method for quantification and impurity profiling.[4][5][6] Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its robustness and ability to separate compounds with varying polarities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale for Selection: NMR spectroscopy is unparalleled for providing detailed structural information. For this molecule, ¹H and ¹³C NMR will confirm the connectivity of the ribofuranose ring, the presence and location of the acetyl and benzoyl protecting groups, and the C4-methyl substitution.[7][8][9] 2D NMR techniques like COSY and HSQC can further solidify the structural assignment.

Experimental Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Experiments:

    • ¹H NMR: To identify all proton signals and their couplings.

    • ¹³C NMR: To identify all carbon signals.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

Rationale for Selection: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is a powerful tool for confirming the elemental composition of the parent molecule.[10][11][12] Coupled with a separation technique like HPLC (LC-MS), it is highly effective for identifying and characterizing potential process-related impurities and degradation products.[13][14]

Experimental Protocol:

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), likely in positive mode to form [M+Na]⁺ or [M+H]⁺ adducts.

  • LC Conditions: Same as the standalone HPLC method.

  • MS Analysis:

    • Full Scan MS: To determine the accurate mass of the parent ion.

    • Tandem MS (MS/MS): To fragment the parent ion and obtain structural information for confirmation and impurity identification. The fragmentation pattern can reveal the loss of acetyl and benzoyl groups.[10]

Cross-Validation Protocol: Ensuring Data Congruence

A robust cross-validation plan is essential to demonstrate the reliability and consistency of the analytical data. This plan will be guided by the principles outlined in the ICH Q2(R1) guidelines.[15][16][17][18]

Diagram of the Cross-Validation Workflow

cluster_methods Primary Analytical Methods cluster_validation Validation Parameters (ICH Q2) cluster_cross_validation Cross-Validation Checks HPLC HPLC-UV (Purity & Assay) Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Robustness Robustness HPLC->Robustness Cross_Purity Purity Concordance HPLC->Cross_Purity Cross_Impurity Impurity Correlation HPLC->Cross_Impurity NMR NMR (Structure ID) NMR->Specificity Cross_ID Consistent Identification NMR->Cross_ID NMR->Cross_Purity LC_MS LC-MS (Identity & Impurity Profile) LC_MS->Specificity LC_MS->Cross_ID LC_MS->Cross_Impurity Specificity->Cross_ID

Caption: Workflow for analytical method cross-validation.

Validation Parameters and Acceptance Criteria
Parameter HPLC-UV NMR LC-MS Cross-Validation Goal
Specificity The peak for the main component is resolved from impurities and degradation products (Peak Purity > 0.99).The observed ¹H and ¹³C spectra are consistent with the proposed structure and free from significant interfering signals.The accurate mass of the main peak corresponds to the theoretical mass of the compound (within 5 ppm).All three methods unequivocally identify the same primary component in a given sample.
Linearity R² > 0.99 for a 5-point calibration curve over the range of 50-150% of the target concentration.Not applicable for quantitative cross-validation.Response is proportional to concentration.N/A
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.Not applicable.N/AThe quantitative result from HPLC should be supported by the semi-quantitative assessment from NMR (i.e., absence of major impurities).
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Not applicable for quantitative cross-validation.N/AN/A
Impurity Profiling Detects and quantifies impurities relative to the main peak area.Can detect impurities at levels >1% if their signals are resolved.Detects impurities and provides accurate mass for identification.The impurity profile from HPLC should correlate with the impurities detected by LC-MS. The mass data from LC-MS should be used to propose structures for impurities observed in the HPLC chromatogram.

Step-by-Step Cross-Validation Experiments

  • Specificity and Identification:

    • Analyze a reference standard and a sample from a representative batch using all three methods.

    • HPLC: Confirm the retention time of the main peak.

    • NMR: Confirm that the chemical shifts and coupling constants match the expected structure.

    • LC-MS: Confirm that the mass at the main peak's retention time matches the theoretical mass.

    • Outcome: All three methods should confirm the identity of the main component.

  • Purity Analysis Concordance:

    • Analyze a batch sample containing known, low-level impurities.

    • HPLC: Calculate the purity based on the area percent of the main peak.

    • NMR: Perform a semi-quantitative analysis by integrating the signals of the main component against those of any visible impurities.

    • Outcome: The purity value from HPLC should be in agreement with the semi-quantitative assessment from NMR. For example, if HPLC shows 99.5% purity, NMR should not reveal any impurity signals greater than 0.5%.

  • Impurity Correlation:

    • Analyze a sample that has been subjected to forced degradation (e.g., acid, base, oxidative stress) to generate impurities.

    • HPLC: Record the retention times and relative peak areas of all impurity peaks.

    • LC-MS: Analyze the same sample to obtain the mass-to-charge ratios of the impurities eluting at corresponding retention times.

    • Outcome: A clear correlation should be established between the impurities detected by HPLC and their corresponding masses from LC-MS. This allows for the confident identification of unknown peaks in the HPLC chromatogram. Potential impurities could arise from incomplete reactions (e.g., loss of an acetyl or benzoyl group) or side reactions.[19][]

Conclusion: A Self-Validating Analytical System

By implementing this comprehensive cross-validation strategy, a self-validating system is created where each analytical method corroborates the findings of the others. HPLC provides robust quantification, NMR offers definitive structural confirmation, and MS delivers unambiguous identity and impurity characterization. This integrated approach ensures the generation of reliable and defensible analytical data, which is fundamental to the successful development and manufacturing of high-quality pharmaceutical products derived from 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. This rigorous analytical foundation is indispensable for meeting global regulatory standards and ensuring patient safety.[2][18]

References

  • Miyagi, Y., & Taguchi, R. (2007). Sugar microanalysis by HPLC with benzoylation: improvement via introduction of a C-8 cartridge and a high efficiency ODS column. J Chromatogr B Analyt Technol Biomed Life Sci., 854(1-2), 286-90.
  • Kunitomo, J., et al. (1994). Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis.
  • ResearchGate. (n.d.). Sugar microanalysis by HPLC with benzoylation: Improvement via introduction of a C-8 cartridge and a high efficiency ODS column. [Link]

  • Biernat, P., et al. (2022). Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. [Link]

  • International Council for Harmonisation. (n.d.). ICH Quality Guidelines. [Link]

  • Bari, S. B., et al. (2021). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 9(2), 501-506. [Link]

  • Hofmann, J., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(19), 11685-11746. [Link]

  • Wikipedia. (n.d.). Carbohydrate. [Link]

  • Therapeutic Goods Administration. (2013). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). Effect of benzoyl chloride amount on the benzoylation of glycerol and.... [Link]

  • Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • National Institutes of Health. (n.d.). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography – high resolution mass spectrometry. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2). [Link]

  • Google Patents. (n.d.). JP2008170428A - HPLC analysis of sugars and sugar alcohols.
  • PubMed. (n.d.). Analysis of carbohydrates by mass spectrometry. [Link]

  • i-FAB. (n.d.). 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. [Link]

  • Waters Corporation. (2025). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. [Link]

  • MDPI. (n.d.). Novel Method of Synthesis of 5''-Phosphate 2'-O-ribosyl-ribonucleosides and Their 3'-Phosphoramidites. [Link]

  • The European Biology Institute. (n.d.). 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. [Link]

  • ResearchGate. (2007). H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments. [Link]

  • National Institutes of Health. (n.d.). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. [Link]

  • ResearchGate. (n.d.). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered d-Ribonolactone Derivatives. [Link]

  • Journal of Molecular Biology Research. (n.d.). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. [Link]

  • PubMed. (2004). A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic.... [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 4-C-Methyl-D-Ribofuranose and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic nucleoside analogs and complex carbohydrate chemistry, the synthesis of branched-chain sugars represents a significant chall...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic nucleoside analogs and complex carbohydrate chemistry, the synthesis of branched-chain sugars represents a significant challenge and a critical area of innovation. Among these, 4-C-methyl-D-ribofuranose stands as a key building block for various biologically active compounds. Its synthesis, however, is not a trivial pursuit, demanding careful stereochemical control and optimization of reaction pathways. This guide provides an in-depth, comparative analysis of the synthesis efficiency for 4-C-methyl-D-ribofuranose, benchmarked against two structurally related and synthetically relevant alternatives: 4-C-methyl-D-xylofuranose and 4-C-hydroxymethyl-D-ribofuranose.

Drawing from seminal works in the field, this document moves beyond a simple recitation of protocols. It offers a critical examination of the strategic choices made in each synthesis, the rationale behind protecting group strategies, and the stereochemical outcomes of key transformations. By presenting detailed experimental protocols, comparative data tables, and visual workflows, this guide aims to equip researchers with the necessary insights to select and adapt the most efficient synthetic routes for their specific research and development needs.

The Target Molecule: Synthesis of 4'-C-Methyl-D-Ribofuranose

The introduction of a methyl group at the C4' position of a ribofuranose ring can significantly impact the conformational dynamics and biological activity of resulting nucleosides. The synthesis pioneered by Waga et al. provides a foundational route to this important scaffold. The strategy hinges on the transformation of a readily available starting material, D-glucose, through a multi-step sequence involving key intermediates.

Synthetic Strategy Overview

The pathway described by Waga and colleagues leverages the rich stereochemistry of D-glucose to construct the desired 4'-C-methylated ribofuranose derivative. The overall workflow can be conceptualized as follows:

D_Glucose D-Glucose Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose D_Glucose->Diacetone_Glucose Acetonation Intermediate_1 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose Diacetone_Glucose->Intermediate_1 Selective Deprotection & Benzylation Intermediate_2 Key Aldehyde Intermediate Intermediate_1->Intermediate_2 Oxidative Cleavage Intermediate_3 4-C-Methyl-D-ribofuranose Derivative Intermediate_2->Intermediate_3 Grignard Reaction & Cyclization caption Synthesis of 4'-C-Methyl-D-Ribofuranose

Caption: High-level workflow for the synthesis of 4'-C-methyl-D-ribofuranose.

Detailed Experimental Protocol (Adapted from Waga et al., 1993)

Step 1: Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose D-glucose is treated with acetone in the presence of a catalytic amount of sulfuric acid to afford the diacetonide-protected glucose. This well-established procedure efficiently protects four of the five hydroxyl groups.

Step 2: Selective Deprotection and Benzylation The diacetonide is selectively hydrolyzed to remove the 5,6-O-isopropylidene group, followed by benzylation of the primary hydroxyl group at C6 and the hydroxyl group at C3. This step is crucial for differentiating the hydroxyl groups for subsequent transformations.

Step 3: Oxidative Cleavage The C5-C6 bond is cleaved using an oxidizing agent such as sodium periodate to yield a key aldehyde intermediate. This step effectively shortens the carbon chain and sets the stage for the introduction of the C4 methyl group.

Step 4: Grignard Reaction and Subsequent Transformations The aldehyde is reacted with a methylmagnesium halide (Grignard reagent) to introduce the methyl group at the C4 position. Subsequent deprotection and cyclization steps lead to the formation of the 4-C-methyl-D-ribofuranose derivative.

Note: The precise yields and detailed reaction conditions for each step are crucial for assessing the overall efficiency and are summarized in the comparative data table below.

Alternative Synthesis 1: 4-C-Methyl-D-xylofuranose

The synthesis of the C4' epimer, 4-C-methyl-D-xylofuranose, reported by Fraser-Reid and Tam, offers an insightful contrast in synthetic strategy. This route begins with a different starting material and employs a distinct set of reactions to achieve the desired branched-chain sugar.

Synthetic Strategy Overview

This synthesis commences with 3-O-benzyl-1,2-isopropylidene-α-D-xylo-pentodialdofuranose and introduces the C4 methyl group through a sequence involving a Cannizzaro reaction and subsequent reduction.

Start 3-O-Benzyl-1,2-isopropylidene- α-D-xylo-pentodialdofuranose Aldol_Cannizzaro C-4-bis-hydroxymethyl Intermediate Start->Aldol_Cannizzaro Formaldehyde, Cannizzaro Reaction Monosulfonate Regioselective Monosulfonate Aldol_Cannizzaro->Monosulfonate Regioselective Sulfonylation Reduction 4-C-Methyl-D-xylofuranose Derivative Monosulfonate->Reduction Reduction (LiAlH4) caption Synthesis of 4-C-Methyl-D-xylofuranose

Caption: High-level workflow for the synthesis of 4-C-methyl-D-xylofuranose.

Detailed Experimental Protocol (Adapted from Fraser-Reid and Tam, 1979)

Step 1: Aldol Addition and Cannizzaro Reaction The starting dialdofuranose is reacted with formaldehyde. The initial aldol adduct is not isolated but undergoes an in-situ Cannizzaro reaction to yield a C-4-bis-hydroxymethyl product.[1]

Step 2: Regioselective Sulfonylation The diol intermediate is then regioselectively sulfonylated at the pro-(S) hydroxymethyl group. This critical step sets up the stereochemistry for the final reduction.[1]

Step 3: Reduction The monosulfonate is reduced with lithium aluminum hydride to afford the 3-O-benzyl-1,2-isopropylidene-4-C-methyl-α-D-xylo-furanose as the major isomer.[1]

Alternative Synthesis 2: 4-C-Hydroxymethyl-D-ribofuranose

The synthesis of 4-C-hydroxymethyl-D-ribofuranose provides a comparison with a different C4' substituent. This route also starts from the readily available D-glucose.[2]

Synthetic Strategy Overview

This pathway shares some initial steps with the synthesis of 4-C-methyl-D-ribofuranose, diverging in the method of introducing the C4' substituent.

D_Glucose D-Glucose Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose D_Glucose->Diacetone_Glucose Acetonation Aldehyde Aldehyde Intermediate Diacetone_Glucose->Aldehyde Selective Deprotection & Oxidative Cleavage Aldol_Cannizzaro 4-C-Hydroxymethyl-D-ribo/xylo Mixture Aldehyde->Aldol_Cannizzaro Mixed Aldol–Cannizzaro Reaction Separation Separated 4-C-Hydroxymethyl- D-ribofuranose Aldol_Cannizzaro->Separation Enzymatic Acetylation & Separation caption Synthesis of 4-C-Hydroxymethyl-D-ribofuranose

Sources

Comparative

A Senior Application Scientist's Guide to Comparing In Vitro Assays for Antiviral Nucleoside Analogs

For researchers, scientists, and drug development professionals dedicated to combating viral diseases, the accurate in vitro assessment of nucleoside analogs is a cornerstone of preclinical development. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to combating viral diseases, the accurate in vitro assessment of nucleoside analogs is a cornerstone of preclinical development. This guide provides an in-depth comparison of common in vitro assays, moving beyond mere protocols to explain the causality behind experimental choices. Our focus is on empowering you to select the most appropriate assay for your research question, ensuring scientific integrity and generating reliable, reproducible data.

The Central Role of Nucleoside Analogs and the Need for Robust Assays

Nucleoside analogs represent a major class of antiviral agents, with over 30 approved by the FDA for treating a range of viral infections.[1][2] Their mechanism of action hinges on their structural similarity to natural nucleosides.[3] Once inside a host cell, these analogs are phosphorylated to their active triphosphate form.[1] Viral polymerases then mistakenly incorporate these analogs into the growing viral DNA or RNA strand, leading to chain termination or lethal mutagenesis, thereby halting viral replication.[1][3][4]

Given this mechanism, in vitro assays are indispensable for determining the efficacy and selectivity of novel nucleoside analogs. A well-designed assay should not only quantify the inhibition of viral replication but also assess the compound's potential toxicity to the host cell.

The Landscape of Antiviral Assays: A Comparative Overview

The choice of an in vitro assay depends on several factors, including the specific virus, the host cell line, the desired endpoint, throughput requirements, and the stage of drug development. Here, we compare the most widely used assays, highlighting their principles, strengths, and limitations.

Core Antiviral Efficacy Assays
Assay Type Principle Primary Endpoint Advantages Disadvantages Best Suited For
Plaque Reduction Assay Measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound.[5][6][7]Number of Plaque Forming Units (PFU)Considered the "gold standard" for quantifying infectious virus.[5][6] Provides a direct measure of infectious viral particles.Labor-intensive, time-consuming, and has a subjective endpoint.[8] Not suitable for non-lytic viruses.Lead optimization, detailed characterization of potent inhibitors.
Yield Reduction Assay Quantifies the reduction in the yield of infectious virus produced in the presence of the compound.[5][9][10]Viral titer (PFU/mL or TCID50/mL)Highly quantitative and can measure profound drug effects.[9] Less susceptible to artifacts from drug decay over time.[9]Labor-intensive and requires a secondary titration step.[5][9][10]Confirming hits from primary screens, mechanism of action studies.
CPE Inhibition Assay Measures the ability of a compound to inhibit the virus-induced cytopathic effect (CPE), which are morphological changes in the host cells.[5]Cell viability (e.g., using MTT or MTS dyes)Cost-effective, time-efficient, and suitable for high-throughput screening (HTS).[5]Indirect measure of antiviral activity; can be confounded by compound cytotoxicity.Primary screening of large compound libraries.
Quantitative PCR (qPCR) Assay Quantifies the amount of viral nucleic acid (DNA or RNA) in infected cells or supernatant.[5][11][12]Viral genome copy numberHighly sensitive, specific, and provides rapid results.[12][13] Can be automated for high throughput.Measures total viral nucleic acid, not just infectious particles.High-throughput screening, mechanism of action studies focusing on viral replication steps.
Reporter Gene Assay Utilizes a recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein). Antiviral activity is measured by the reduction in reporter signal.[14][15][16]Reporter signal (luminescence or fluorescence)Highly sensitive, quantitative, and amenable to HTS.[16][17]Requires the generation of a recombinant virus. Reporter expression may not always correlate directly with infectious virus production.High-throughput screening, studies on specific viral proteins.
Essential Companion Assay: Cytotoxicity Assessment

A comprehensive evaluation of any antiviral candidate requires a parallel assessment of its toxicity to the host cells.[7] This is crucial to ensure that the observed reduction in viral activity is due to specific inhibition of the virus and not simply a consequence of cell death.

Assay Type Principle Primary Endpoint Advantages Disadvantages
MTT/MTS Assay Measures the metabolic activity of cells by the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by mitochondrial dehydrogenases.[18][19][20]Absorbance (proportional to cell viability)Simple, cost-effective, and widely used.[20]Can be influenced by compounds that affect cellular metabolism without causing cell death.[19]

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of your results, we provide detailed, step-by-step methodologies for key assays.

Mechanism of Action of Nucleoside Analogs

The following diagram illustrates the general mechanism by which nucleoside analogs inhibit viral replication.

Nucleoside Analog Mechanism cluster_cell Host Cell NA Nucleoside Analog NAMP NA-Monophosphate NA->NAMP Host/Viral Kinases NADP NA-Diphosphate NAMP->NADP Host Kinases NATP NA-Triphosphate (Active Form) NADP->NATP Host Kinases ViralPolymerase Viral Polymerase NATP->ViralPolymerase ChainTermination Chain Termination or Lethal Mutagenesis ViralPolymerase->ChainTermination ViralGenome Growing Viral DNA/RNA Strand ViralGenome->ViralPolymerase

Caption: General mechanism of action for nucleoside analog antivirals.

Plaque Reduction Assay Workflow

This assay is considered the gold standard for determining the infectivity of lytic viruses.[6][7]

Plaque Reduction Assay A 1. Seed susceptible cells in multi-well plates and grow to confluence. B 2. Prepare serial dilutions of the nucleoside analog. A->B C 3. Pre-incubate a fixed amount of virus with each drug dilution. B->C D 4. Infect cell monolayers with the virus-drug mixtures. C->D E 5. After an adsorption period, remove the inoculum and overlay with a semi-solid medium (e.g., agarose) containing the respective drug concentration. D->E F 6. Incubate for several days to allow plaque formation. E->F G 7. Fix and stain the cells (e.g., with crystal violet). F->G H 8. Count the number of plaques in each well. G->H I 9. Calculate the 50% inhibitory concentration (IC50). H->I

Caption: Workflow for a typical plaque reduction assay.

Detailed Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) into 24-well plates at a density that will result in a confluent monolayer on the day of infection.[21]

  • Compound Preparation: Prepare serial two-fold dilutions of the nucleoside analog in a cell culture medium.[7]

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well) in the virus control wells.[21]

  • Infection: Pre-incubate the diluted virus with an equal volume of each compound dilution for 1 hour at 37°C.

  • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with the virus-compound mixtures and incubate for 1-2 hours at 37°C to allow for viral adsorption.[21]

  • Overlay: Carefully aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.2% methylcellulose or 0.4% agarose in culture medium) containing the corresponding concentration of the nucleoside analog.[6][21]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 3-7 days, depending on the virus).[6][21]

  • Staining: Fix the cells with a 10% formalin solution and then stain with a 0.1% crystal violet solution.[21]

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the log of the compound concentration and using non-linear regression analysis.

Yield Reduction Assay Workflow

This assay provides a highly quantitative measure of the inhibition of infectious virus production.[9]

Yield Reduction Assay A 1. Infect confluent cell monolayers with the virus in the presence of serial dilutions of the nucleoside analog. B 2. Incubate for one full replication cycle (e.g., 24-48 hours). A->B C 3. Harvest the cell culture supernatant (or cell lysate for cell-associated viruses). B->C D 4. Perform serial dilutions of the harvested virus. C->D E 5. Titrate the virus yield from each treatment condition using a plaque assay or TCID50 assay on fresh cell monolayers. D->E F 6. Calculate the reduction in viral titer for each compound concentration. E->F G 7. Determine the 90% or 99% inhibitory concentration (IC90 or IC99). F->G

Caption: Workflow for a virus yield reduction assay.

Detailed Protocol: Yield Reduction Assay

  • Cell Seeding and Infection: Seed susceptible cells in multi-well plates and grow to confluence. Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the nucleoside analog.[9]

  • Incubation: Incubate the plates for a period that allows for one complete viral replication cycle (this will vary depending on the virus).[9]

  • Virus Harvest: After incubation, harvest the cell culture supernatant. For some viruses, a freeze-thaw cycle may be necessary to release intracellular virions.

  • Virus Titration: Determine the viral titer in each harvested sample by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[9]

  • Data Analysis: Calculate the log reduction in viral titer for each compound concentration compared to the untreated virus control. The concentration that reduces the virus yield by 90% (IC90) or 99% (IC99) is then determined.

Quantitative PCR (qPCR) Based Antiviral Assay Workflow

This high-throughput method quantifies the inhibition of viral genome replication.[11]

qPCR Assay A 1. Seed cells in a 96-well plate and grow to a monolayer. B 2. Treat cells with serial dilutions of the nucleoside analog. A->B C 3. Infect cells with the virus. B->C D 4. Incubate for a defined period (e.g., 24-48 hours). C->D E 5. Isolate total RNA or DNA from the cells or supernatant. D->E F 6. Perform reverse transcription (for RNA viruses) followed by qPCR using virus-specific primers and probes. E->F G 7. Quantify the viral nucleic acid levels relative to a standard curve or an internal control. F->G H 8. Calculate the percent inhibition of viral replication and determine the EC50. G->H

Caption: Workflow for a qPCR-based antiviral assay.

Detailed Protocol: qPCR-Based Antiviral Assay

  • Cell Culture and Treatment: Seed MDCK cells (for influenza virus, for example) in a 96-well plate and allow them to form a monolayer.[11] Treat the cells with serial dilutions of the nucleoside analog.

  • Infection: Infect the cells with the virus at a predetermined MOI.[11]

  • Incubation: Incubate the plate for 24 to 48 hours to allow for viral replication.[11]

  • Nucleic Acid Extraction: Isolate total RNA or DNA from the cells or the culture supernatant using a commercial kit.

  • RT-qPCR: For RNA viruses, perform a one-step or two-step reverse transcription-quantitative PCR (RT-qPCR) using primers and a probe specific to a conserved viral gene.[11][22]

  • Data Analysis: Quantify the viral RNA or DNA levels based on the cycle threshold (Ct) values. The half-maximal effective concentration (EC50) is calculated by comparing the viral nucleic acid levels in treated versus untreated infected cells.[11]

Cytotoxicity (MTT) Assay Protocol

This assay is crucial for determining the therapeutic index of a compound.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.[18]

  • Compound Treatment: Add serial dilutions of the nucleoside analog to the cells and incubate for the same duration as the antiviral assay.[18]

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined using non-linear regression.

Concluding Remarks: A Self-Validating System

The protocols described herein are designed to be self-validating. By including appropriate controls (untreated infected cells, uninfected cells, and a reference antiviral compound), you can ensure the integrity of your data. The ultimate goal is to generate a comprehensive profile of each nucleoside analog, encompassing its antiviral potency (IC50 or EC50), its cytotoxicity (CC50), and its selectivity index (SI = CC50/IC50). A higher SI value indicates a more promising therapeutic window.

This guide provides the foundational knowledge and practical steps to confidently compare and execute in vitro assays for the evaluation of antiviral nucleoside analogs. By understanding the principles and nuances of each method, you can make informed decisions that will accelerate your antiviral drug discovery efforts.

References

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. Retrieved from [Link]

  • Virus Yield Reduction Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. (1990). Journal of Virological Methods. Retrieved from [Link]

  • Nucleoside Analogues. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Vigene Biosciences. Retrieved from [Link]

  • In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University. Retrieved from [Link]

  • Classical mechanism of action of nucleoside analogues. (n.d.). ResearchGate. Retrieved from [Link]

  • ELVIRA HSV, a Yield Reduction Assay for Rapid Herpes Simplex Virus Susceptibility Testing. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • The mechanism of antiviral effect of nucleos(t)ide analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021). Viruses. Retrieved from [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). Journal of Clinical Microbiology. Retrieved from [Link]

  • The relative merits and drawbacks of new nucleoside analogues with clinical potential. (n.d.). PubMed. Retrieved from [Link]

  • A high-throughput screening assay for silencing established HIV-1 macrophage infection identifies nucleoside analogs that perturb H3K9me3 on proviral genomes. (n.d.). Diagenode. Retrieved from [Link]

  • Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Development of a Rapid Live SARS-CoV-2 Neutralization Assay Based on a qPCR Readout. (n.d.). Microbiology Spectrum. Retrieved from [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. (n.d.). ResearchGate. Retrieved from [Link]

  • One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis. (n.d.). Frontiers in Plant Science. Retrieved from [Link]

  • MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. (n.d.). PubMed. Retrieved from [Link]

  • A high-throughput screening assay for silencing established HIV-1 macrophage infection identifies nucleoside analogs that perturb H3K9me3 on proviral genomes. (2023). Journal of Virology. Retrieved from [Link]

  • Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. (n.d.). National Institutes of Health. Retrieved from [Link]

  • qPCR Assay for Testing Antiviral Agents. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • MTT assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. (n.d.). Creative Biostructure. Retrieved from [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (n.d.). PubMed Central. Retrieved from [Link]

  • Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of a robust and convenient dual-reporter high-throughput screening assay for SARS-CoV-2 antiviral drug discovery. (2022). National Institutes of Health. Retrieved from [Link]

  • Luciferase encoding viruses as tools for antiviral compound screenings. (n.d.). ResearchGate. Retrieved from [Link]

  • Feline Infectious Peritonitis: A Challenging Diagnostic and Therapeutic Labyrinth. (n.d.). MDPI. Retrieved from [Link]

  • A Gaussia luciferase reporter assay for the evaluation of coronavirus Nsp5/3CLpro activity. (n.d.). Scientific Reports. Retrieved from [Link]

  • High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery. (n.d.). Journal of Virological Methods. Retrieved from [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). National Institutes of Health. Retrieved from [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. (n.d.). PubMed Central. Retrieved from [Link]

  • A Gaussia luciferase reporter assay for the evaluation of coronavirus Nsp5/3CLpro activity. (n.d.). Nature.com. Retrieved from [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. Retrieved from [Link]

  • Pros and cons of different antiviral strategies, virus-specific... (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. (n.d.). PubMed Central. Retrieved from [Link]

  • The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Enzymatic and Chemical Deprotection of Ribofuranose

In the intricate world of nucleic acid chemistry and drug development, the precise manipulation of molecular architecture is paramount. The hydroxyl groups of ribofuranose, the sugar backbone of RNA, are routinely protec...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of nucleic acid chemistry and drug development, the precise manipulation of molecular architecture is paramount. The hydroxyl groups of ribofuranose, the sugar backbone of RNA, are routinely protected during synthesis to ensure regioselectivity and prevent unwanted side reactions. The subsequent removal of these protecting groups, or deprotection, is a critical step that dictates the yield, purity, and ultimately, the biological activity of the final product. This guide provides an in-depth comparative analysis of the two primary strategies for the deprotection of silyl-protected ribofuranose: traditional chemical methods and emerging enzymatic approaches.

The Central Role of Ribofuranose Deprotection

The 2'-hydroxyl group of ribose is a key player in the structure and function of RNA, but its reactivity also presents a significant challenge during chemical synthesis. Protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, are indispensable for temporarily masking this hydroxyl function. The choice of deprotection method is not trivial; it must be efficient and selective, removing the protecting group without compromising the integrity of the delicate RNA molecule. A suboptimal deprotection strategy can lead to strand cleavage, modification of nucleobases, or incomplete removal of protecting groups, all of which can have profound consequences for downstream applications.

Chemical Deprotection: The Workhorse of Oligonucleotide Synthesis

Chemical deprotection strategies have been the cornerstone of nucleic acid chemistry for decades. These methods typically rely on reagents that cleave the silicon-oxygen bond of the silyl ether protecting group. The two most common approaches are acid-catalyzed hydrolysis and fluoride-ion-mediated cleavage.

Mechanisms of Chemical Deprotection

Acid-Catalyzed Hydrolysis: In the presence of an acid, the oxygen atom of the silyl ether is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or an alcohol. The reaction proceeds via a pentacoordinate silicon intermediate, ultimately yielding the deprotected alcohol and a silyl byproduct.[1] The rate of acidic deprotection is highly dependent on the steric hindrance around the silicon atom, with less hindered silyl groups being removed more rapidly.[2]

Fluoride-Mediated Cleavage: Fluoride ions, typically from a source like tetra-n-butylammonium fluoride (TBAF), are potent nucleophiles for silicon due to the high strength of the silicon-fluorine bond. The fluoride ion attacks the silicon atom, forming a hypervalent silicon species that readily breaks the Si-O bond to release the free hydroxyl group.[1] This method is highly effective for a wide range of silyl ethers.

dot

Caption: Generalized workflows for chemical and enzymatic deprotection.

Common Chemical Deprotection Reagents

The choice of chemical deprotecting agent is dictated by the specific silyl ether used and the presence of other protecting groups in the molecule.

ReagentTypical ConditionsApplicability & Selectivity
Tetra-n-butylammonium fluoride (TBAF) THF, 0 °C to rtHighly effective for most silyl ethers (TMS, TBDMS, TIPS, TBDPS). Can be buffered with acetic acid to improve selectivity.[2]
Hydrofluoric acid-pyridine (HF•Pyr) THF or CH₂Cl₂, 0 °CPowerful reagent, often used for more stable silyl ethers. Requires plastic labware.[2]
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) Anhydrous conditionsAnhydrous source of fluoride, useful for base-sensitive substrates.
Acetyl chloride (catalytic) Methanol, 0 °C to rtMild and selective for TBDMS and TBDPS ethers. Tolerates many other protecting groups.[3]
Formic acid Methanol or CH₂Cl₂Can selectively deprotect TES ethers in the presence of TBDMS ethers.[4]
Oxone® Methanol/Water, rtSelectively cleaves primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers.[3]
Copper(II) chloride dihydrate (catalytic) Acetone/Water, refluxEffective for the cleavage of TBDMS ethers.[5]
Experimental Protocol: Chemical Deprotection using TBAF

This protocol describes a general procedure for the deprotection of a TBDMS-protected ribonucleoside using TBAF.

  • Reaction Setup: Dissolve the TBDMS-protected ribonucleoside (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 30 minutes to several hours depending on the substrate.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Enzymatic Deprotection: A Greener and More Selective Frontier

The use of enzymes for deprotection represents a significant advancement in sustainable chemistry. Biocatalysts operate under mild conditions, typically in aqueous environments at neutral pH and ambient temperatures, offering the potential for unparalleled selectivity and reduced environmental impact.

Enzymes for Silyl Ether Cleavage

While the field of enzymatic silyl ether cleavage is still developing, several classes of enzymes have shown promise.

  • Lipases: Some lipases, such as those from Candida rugosa and Pseudomonas cepacia, have been shown to catalyze the hydrolysis of silyl ethers.[6] However, recent studies suggest that this activity may be non-specific and independent of the enzyme's active site, which could limit its utility for stereoselective applications.[7]

  • Cholesterol Esterases: These enzymes are known to hydrolyze a variety of esters, including those of cholesterol.[8] Their potential for cleaving silyl ethers of ribofuranose derivatives is an area of active investigation.

  • "Silyl Etherases": Recently, two enzymes, SilE-R and SilE-S, have been identified that are capable of hydrolyzing silyl ethers with opposite enantiopreference.[9] These enzymes, belonging to the DABB family, represent a significant breakthrough and hold great promise for the stereoselective synthesis and deprotection of chiral alcohols.

Proposed Mechanism of Enzymatic Silyl Ether Hydrolysis

For enzymes like the newly discovered silyl etherases, a proposed mechanism involves a synergistic action of two histidine residues in the active site, acting as a nucleophile and a Brønsted base to facilitate the hydrolysis of the Si-O bond.[9] This is a departure from the canonical serine hydrolase mechanism and opens up new avenues for enzyme engineering and discovery.

Enzyme ClassSubstrate Scope (Silyl Ethers)Reaction ConditionsKey Features
Lipases TMS, TES protected alcoholsAqueous buffer, neutral pH, 25-37 °CReadily available, but may exhibit low specificity for silyl ethers.[10]
Cholesterol Esterase Cholesteryl esters, potential for silyl ethersAqueous buffer, pH 7.0, 37 °CBroad substrate scope for esters.[8][11]
Silyl Etherases (SilE-R, SilE-S) TMS, TBDMS protected alcoholsAqueous bufferEnantiospecific cleavage of the Si-O bond.[9]
Experimental Protocol: Generalized Enzymatic Deprotection

This protocol provides a general framework for the enzymatic deprotection of a silyl-protected ribofuranose. Optimization of enzyme concentration, pH, and temperature will be necessary for specific substrates and enzymes.

  • Reaction Setup: Dissolve the silyl-protected ribofuranose (0.1 mmol) in a suitable aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0) containing a small amount of a co-solvent (e.g., 10% v/v 1,4-dioxane) to aid solubility.

  • Enzyme Addition: Add the purified enzyme (e.g., lipase, silyl etherase) to the reaction mixture. The optimal enzyme loading should be determined experimentally.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or LC-MS.

  • Work-up: Once the reaction is complete, denature the enzyme by heating or by adding a water-miscible organic solvent like acetonitrile.

  • Purification: Centrifuge the mixture to pellet the denatured protein. The supernatant can then be purified by preparative HPLC to isolate the deprotected ribonucleoside.

Comparative Analysis: Chemical vs. Enzymatic Deprotection

FeatureChemical DeprotectionEnzymatic Deprotection
Selectivity Can be challenging to achieve high selectivity, especially with multiple protecting groups. Often requires careful tuning of reagents and conditions.[4]Potentially very high chemo-, regio-, and stereoselectivity due to the specific nature of enzyme active sites.[9]
Reaction Conditions Often requires harsh conditions (strong acids, bases, or fluoride ions), anhydrous solvents, and extreme temperatures.[12][13]Mild conditions: aqueous environment, neutral pH, and ambient temperatures.[14]
Substrate Scope Broad applicability to a wide range of silyl ethers and substrates.Can be limited to the specific substrates recognized by the enzyme.
Environmental Impact Often involves the use of hazardous reagents and organic solvents, generating toxic waste."Green" approach using biodegradable catalysts (enzymes) in aqueous media.
Orthogonality Can be difficult to achieve orthogonality with other protecting groups.Excellent potential for orthogonality with acid- and base-labile protecting groups.
Cost & Accessibility Reagents are generally readily available and relatively inexpensive.Enzymes can be more expensive and may not be commercially available for all desired transformations.

Conclusion and Future Outlook

Chemical deprotection methods remain the established and widely used approach for removing silyl protecting groups from ribofuranose in both academic and industrial settings. Their broad applicability and the wealth of available protocols make them a reliable choice. However, the inherent challenges of selectivity and the environmental concerns associated with chemical reagents are significant drawbacks.

Enzymatic deprotection is emerging as a powerful alternative that promises to overcome many of these limitations. The exquisite selectivity of enzymes and their ability to operate under mild, environmentally benign conditions are highly attractive features. While the field is still in its early stages, the discovery of dedicated "silyl etherases" is a clear indication of the immense potential of this approach.

For researchers and drug development professionals, the choice between chemical and enzymatic deprotection will depend on the specific requirements of their synthesis. For complex molecules requiring high selectivity and for processes where sustainability is a key consideration, enzymatic methods will undoubtedly become increasingly important. As our understanding of enzyme-catalyzed silyl ether cleavage grows and more robust biocatalysts become available, we can expect to see a paradigm shift towards greener and more efficient methods for the synthesis of RNA-based therapeutics and research tools.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest. Retrieved from [Link][12]

  • Pick, L. M., Wenzlaff, J., Yousefi, M., Davari, M. D., & Ansorge-Schumacher, M. B. (2023). Lipase-Mediated Conversion of Protecting Group Silyl Ethers: An Unspecific Side Reaction. ChemBioChem, 24(18), e202300384. [Link][7][10][15]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link][3]

  • Wikipedia. (2023, October 27). Silyl ether. In Wikipedia. Retrieved from [Link][2]

  • Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers? Retrieved from [Link][1][16]

  • Bess, E. N., Bischoff, A. J., & Kalesse, M. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Organic Preparations and Procedures International, 38(4), 389-395. [Link][13]

  • Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. Retrieved from [Link][5]

  • Pick, L. M., et al. (2024). SilE-R and SilE-S - DABB Proteins Catalyzing Enantiospecific Hydrolysis of Organosilyl Ethers. ResearchGate. [Link][9]

  • Kumar, P., et al. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 7(2), 144-148. [Link][4]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]

  • Lu, Y., et al. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Biomolecules, 14(4), 492. [Link][14][17][18]

  • Jaworska, M., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3459. [Link][19][20]

  • Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link][21][22]

  • Pitsch, S., et al. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 3.8.1-3.8.23. [Link][23]

  • Itoh, T., et al. (1998). Lipase Catalyzed Si-O Bond Scission in Trialkylsilyl Ethers. Chemistry Letters, 27(1), 71-72. [Link][6]

  • Downey, A. M., & Hocek, M. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4604–4607. [Link][24][25]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which reliable and reproducible results are built. This is particularly tru...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which reliable and reproducible results are built. This is particularly true for complex molecules like 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, a purine nucleoside analog with significant potential in oncology research.[1] The presence of even minute impurities, such as diastereomers, regioisomers, or residual starting materials, can drastically alter biological activity and lead to misleading structure-activity relationship (SAR) data.

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this synthetic ribofuranose derivative. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decisions in the laboratory.

The Criticality of Purity in Drug Discovery

5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose and its analogs are integral to the synthesis of novel nucleosides, a class of molecules with profound biological importance.[2] Their utility as anticancer agents often hinges on their ability to inhibit DNA synthesis or induce apoptosis in malignant cells.[1] An impure sample can introduce confounding variables into biological assays, potentially masking the true efficacy of the target compound or, worse, eliciting off-target effects. Therefore, a multi-faceted analytical approach is essential to ensure the unambiguous characterization and quantification of the desired product.

Comparative Analysis of Purity Assessment Methodologies

The selection of an appropriate analytical method depends on a variety of factors, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare four commonly employed techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Summary: A Head-to-Head Comparison
Method Principle Throughput Sensitivity Quantitative Capability Structural Information Ideal Application
TLC Differential migration on a stationary phaseHighLow to ModerateSemi-quantitativeLimited (Rf value)Rapid reaction monitoring and preliminary purity checks
HPLC Partitioning between a stationary and mobile phaseModerateHighExcellentLimited (retention time)Accurate quantification of purity and separation of isomers
NMR Nuclear spin transitions in a magnetic fieldLowModerateGood (with internal standard)Excellent (definitive structure)Structural elucidation and confirmation of identity
MS Mass-to-charge ratio of ionized moleculesHighVery HighGood (with isotope dilution)Excellent (molecular weight and fragmentation)Confirmation of molecular weight and identification of impurities

Experimental Protocols and Workflow Visualization

Thin-Layer Chromatography (TLC): The First Line of Assessment

TLC is an indispensable tool for the synthetic chemist, offering a rapid and cost-effective means to monitor the progress of a reaction and perform a preliminary assessment of purity.[3][4] For protected carbohydrates like our target molecule, which are less polar than their parent sugars, normal-phase silica gel chromatography is highly effective.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude and purified product in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved samples onto a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Development: Place the plate in a developing chamber saturated with an appropriate mobile phase. A common solvent system for protected carbohydrates is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).[6]

  • Visualization: After the solvent front has reached the top of the plate, remove and dry it. Visualize the spots under UV light (254 nm), as the benzoyl group is UV-active.[5] Further visualization can be achieved by staining with a carbohydrate-specific reagent like a p-anisaldehyde solution followed by gentle heating.

Causality Behind Choices: The choice of a non-polar mobile phase is dictated by the non-polar nature of the protected carbohydrate, allowing for effective separation from more polar impurities.[5] UV visualization is a non-destructive first-pass detection method, leveraging the chromophore present in the molecule.

Workflow Diagram:

TLC_Workflow cluster_prep Sample Preparation cluster_analysis TLC Analysis cluster_output Output prep Dissolve Sample spot Spot on Plate prep->spot develop Develop in Chamber spot->develop visualize Visualize (UV/Stain) develop->visualize rf Rf Value & Spot Purity visualize->rf

TLC workflow for preliminary purity assessment.

High-Performance Liquid Chromatography (HPLC): For Quantitative Purity Determination

HPLC is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[7][8] For our benzoylated and acetylated ribofuranose derivative, a normal-phase HPLC method is often suitable, though reverse-phase HPLC can also be employed depending on the specific impurities.[9]

Experimental Protocol:

  • Column: A silica-based normal-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: An isocratic or gradient mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol). A typical starting point could be 90:10 (v/v) Hexane:Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzoyl group has strong absorbance (e.g., 230 nm).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Choices: The use of a UV detector is ideal due to the presence of the benzoyl chromophore.[5] Normal-phase chromatography is chosen to effectively separate compounds based on polarity, which is the primary differentiating characteristic between the target molecule and potential impurities like partially deprotected or isomeric byproducts.[9]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & System Prep cluster_analysis Data Acquisition cluster_output Data Analysis prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject prep_system Equilibrate HPLC System prep_system->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity (%) integrate->quantify

HPLC workflow for quantitative purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information.[10][11] For 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, ¹H and ¹³C NMR are essential for confirming the identity of the compound and identifying any structurally related impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to analyze include:

    • The anomeric proton.

    • The protons of the ribofuranose ring.

    • The methyl protons of the acetyl groups.

    • The protons of the benzoyl group.

    • The C4-methyl group protons.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to confirm the number of unique carbon atoms.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals, providing unequivocal structural proof.[12]

  • Purity Assessment: The presence of unexpected signals in the ¹H NMR spectrum can indicate impurities. Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate measure of purity.

Causality Behind Choices: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules. The combination of ¹H and ¹³C NMR provides a complete picture of the molecule's carbon-hydrogen framework.[13] The chemical shifts and coupling constants of the ring protons are highly sensitive to the stereochemistry and conformation of the sugar, making NMR an excellent tool for identifying isomeric impurities.[10]

Logical Relationship Diagram:

NMR_Logic cluster_data NMR Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion H1_NMR ¹H NMR chem_shift Chemical Shifts H1_NMR->chem_shift coupling Coupling Constants H1_NMR->coupling integration Signal Integration H1_NMR->integration C13_NMR ¹³C NMR C13_NMR->chem_shift TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->chem_shift TwoD_NMR->coupling structure Structural Confirmation chem_shift->structure purity Impurity Identification chem_shift->purity coupling->structure coupling->purity integration->structure integration->purity MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Data Interpretation prep Prepare Dilute Solution ionize Electrospray Ionization (ESI) prep->ionize analyze Mass Analyzer (e.g., TOF, Orbitrap) ionize->analyze detect Detect Ions analyze->detect mw_confirm Molecular Weight Confirmation detect->mw_confirm formula_confirm Elemental Composition (HRMS) detect->formula_confirm

MS workflow for molecular weight confirmation.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique is sufficient to fully characterize a synthetic compound like 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. A robust and trustworthy assessment of purity relies on the synergistic use of multiple orthogonal methods. A typical workflow would involve:

  • TLC for rapid, real-time monitoring of the synthesis and purification.

  • HPLC for accurate and precise quantification of the final product's purity.

  • NMR for unequivocal structural confirmation and identification of any isomeric or structurally related impurities.

  • MS to confirm the molecular weight and elemental composition.

By integrating these techniques, researchers can be confident in the quality of their synthetic intermediates, ensuring the integrity and reliability of their subsequent biological and pharmacological studies. This rigorous approach to purity assessment is a cornerstone of scientific excellence and a critical component in the successful development of novel therapeutics.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

  • Skelter, A., & alternately, M. (2016). HPLC for Carbohydrate Analysis. ResearchGate. Retrieved from [Link]

  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

  • Ahmad, V. U. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-30. Retrieved from [Link]

  • Vliegenthart, J. F. G., Dorland, L., van Halbeek, H., & Mutsaers, J. H. G. M. (1986). Application of NMR to the structural elucidation of complex carbohydrates. ResearchGate. Retrieved from [Link]

  • Madsen, R. (2014). Structural elucidation of polysaccharides and investigations of enzymatic syntesis of oligosaccharides using NMR spectroscopy. DTU Research Database. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Analysis of Carbohydrates. Retrieved from [Link]

  • Lloyd, L. (2011). HPLC Determination of Carbohydrates in Food and Drink. Agilent. Retrieved from [Link]

  • Del Nozal, M. J., Bernal, J. L., Toribio, L., & Jiménez, J. (1999). HPLC Analysis of Carbohydrates in Wines and Instant Coffees Using Anion Exchange Chromatography Coupled to Pulsed Amperometric Detection. Journal of Agricultural and Food Chemistry, 47(4), 1334–1341. Retrieved from [Link]

  • Bio-Rad Laboratories. (2017). Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview of Derivatization of Sugars for GC , GC-MS or GC-MSMS Analysis. Retrieved from [Link]

  • Hofmann, J., Hahm, H. S., Seeberger, P. H., & Pagel, K. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(17), 10391–10441. Retrieved from [Link]

  • Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • Hofmann, J., Hahm, H. S., Seeberger, P. H., & Pagel, K. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PMC. Retrieved from [Link]

  • Bibel Lab. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds with Flash Chromatography. Retrieved from [Link]

  • Fukase, K., et al. (2022). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. PMC. Retrieved from [Link]

  • Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

  • Showalter, H. D., & Putt, S. R. (1984). An improved route to 1,2-dideoxy-beta-1-phenyl-D-ribofuranose. PubMed. Retrieved from [Link]

  • MDPI. (2021). Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. Retrieved from [Link]

  • Zhang, Z., Xiao, Z., & Linhardt, R. J. (2009). Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hello there I want to use TLC for carbohydrates Tell me your method if it works and what I should avoid?. Retrieved from [Link]

  • Dovepress. (2024). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Retrieved from [Link]

  • NIH. (2020). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. Retrieved from [Link]

  • NIH. (2018). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. Retrieved from [Link]

  • HiberGene. (n.d.). 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. Retrieved from [Link]

  • ACS Publications. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. Retrieved from [Link]

  • FAO. (n.d.). Analysis of monosaccharides and oligosaccharides. Retrieved from [Link]

  • Chimica Oggi - Chemistry Today. (n.d.). Synthesis of Carbohydrate esters and selective anomeric deacetylation by MgO/MeOH. Retrieved from [Link]

  • NIH. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem. Retrieved from [Link]

  • Pharnorcia Inc. (n.d.). carbohydrates of Pharnorcia Inc.. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the responsible management of all chemical reagents, including specialized intermed...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the responsible management of all chemical reagents, including specialized intermediates like 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. This guide provides a comprehensive, principles-based approach to its disposal, ensuring compliance and safety in your laboratory.

Since highly specialized carbohydrate derivatives often lack a specific Safety Data Sheet (SDS), this protocol is built upon an expert assessment of the compound's constituent functional groups: a ribofuranose backbone, multiple acetate esters, and a single benzoate ester. The procedures outlined are grounded in established best practices for non-hazardous, solid organic laboratory waste.

Part 1: Hazard Assessment and Classification

A critical first step in any disposal procedure is a thorough hazard determination.[1] Based on its chemical structure, 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose can be assessed as follows:

  • Physical State: Solid, crystalline, or amorphous powder.

  • Chemical Class: Poly-acylated carbohydrate derivative. It is a non-halogenated organic solid.

  • Reactivity: The ester linkages are the most reactive sites, susceptible to hydrolysis under strong acidic or basic conditions.[2][3][4] It is not considered a highly reactive or explosive material.

  • Toxicity: While specific toxicological data is unavailable, analogous compounds like 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose are noted as laboratory chemicals not intended for consumption, and standard precautions to avoid contact and inhalation should be taken.[5] However, it does not fall into categories of acute hazardous waste (P-listed) or possess characteristics of ignitability, corrosivity, or reactivity as defined by the Resource Conservation and Recovery Act (RCRA).[6][7][8]

PropertyAssessmentRationale & Handling Precaution
RCRA Hazard Class Non-Hazardous Solid WasteDoes not meet criteria for Ignitability, Corrosivity, Reactivity, or Toxicity. Not a P- or U-listed waste.[6][8]
Primary Hazard Low-level Irritant (Assumed)As with any laboratory chemical, avoid direct contact with skin, eyes, and inhalation of dust.[5]
Chemical Stability Stable under normal conditionsEster groups can hydrolyze. Avoid mixing with strong acids or bases in the waste container.[2][10]
Part 2: Primary Disposal Protocol: Solid Chemical Waste Stream

This is the most direct and recommended disposal method for uncontaminated 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose. The objective is to securely package the material for collection by your institution's certified chemical waste contractor.

Step-by-Step Procedure:

  • Container Selection: Choose a sealable, non-leaking container compatible with solid waste. A wide-mouth plastic jar or the original product container is ideal. Ensure the container is in good condition.[7][8]

  • Transfer of Waste: Carefully transfer the solid waste into the designated container. If transferring powder, perform this action in a fume hood or ventilated area to minimize dust inhalation.

  • Labeling: This is a critical compliance step. Affix a completed waste label to the container. The label must include:

    • The words "Non-Hazardous Waste" (if permitted by your institution) or a standard chemical waste tag.[6]

    • The full, unabbreviated chemical name: "5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose".

    • Approximate quantity of the waste.

    • The name of the principal investigator and the laboratory location.

    • The accumulation start date (the date the first particle of waste was added to the container).

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.[11][12] This area should be under the control of laboratory personnel and away from incompatible materials.

  • Waste Pickup: Schedule a pickup with your institution's Environmental Health & Safety (EHS) department or designated waste management provider. Do not dispose of this chemical in the regular trash or down the drain.[9][13]

Part 3: Advanced Option: Chemical Decontamination via Hydrolysis

For laboratories interested in waste minimization or in situations where only small quantities remain, chemical degradation can be employed. This procedure leverages the chemical reactivity of the ester groups to break the molecule down into its constituent parts: benzoic acid, acetic acid, and the parent sugar derivative. This process, known as saponification, is an irreversible reaction when performed under basic conditions.[2][4]

Disclaimer: This procedure should only be performed by personnel experienced with chemical reactions and as part of a documented standard operating procedure. [1]

Protocol for Basic Hydrolysis (Saponification):

  • Reaction Setup: In a fume hood, place the solid waste in a flask equipped with a magnetic stir bar. Use a flask of sufficient size to accommodate the added reagents.

  • Reagent Addition: For each gram of the compound, add approximately 10-20 mL of a 1 M solution of sodium hydroxide (NaOH) in a methanol/water mixture (e.g., 1:1 v/v). The methanol aids in dissolving the ester.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the solid material. Gentle heating (40-50°C) can accelerate the process. The hydrolysis is complete when a clear solution is obtained.

  • Neutralization: Once the reaction is complete, cool the solution to room temperature. Slowly and carefully neutralize the excess sodium hydroxide by adding an acid, such as 1 M hydrochloric acid (HCl), while stirring. Monitor the pH with indicator strips, aiming for a final pH between 6 and 9.[1][14]

  • Final Disposal: The resulting neutralized aqueous solution contains sodium acetate, sodium benzoate, the modified sugar, and sodium chloride. This solution, being non-hazardous and water-miscible, can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[1][14] Always confirm this disposal route is permitted by your institution's EHS department.

Part 4: Disposal Decision Workflow

The following diagram outlines the logical steps for selecting the appropriate disposal pathway for 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose.

G start Begin Disposal Assessment (5-O-Benzoyl-1,2,3-tri-O-acetyl- 4-C-methyl-D-ribofuranose) q_mixed Is the waste mixed with any RCRA-listed hazardous chemical? start->q_mixed hazardous_path Manage as HAZARDOUS WASTE. Follow institutional guidelines for the specific contaminant. q_mixed->hazardous_path  Yes non_hazardous_path Manage as Non-Hazardous Solid Chemical Waste. q_mixed->non_hazardous_path No   end End of Procedure hazardous_path->end q_degrade Is chemical degradation a viable and approved option in your lab? non_hazardous_path->q_degrade protocol_solid Follow Primary Disposal Protocol: - Package in sealed container - Label with full chemical name - Store in SAA - Arrange EHS pickup q_degrade->protocol_solid No   protocol_hydrolysis Follow Advanced Protocol: - Perform basic hydrolysis (saponification) - Neutralize final solution (pH 6-9) - Dispose via approved aqueous route q_degrade->protocol_hydrolysis Yes   protocol_solid->end protocol_hydrolysis->end

Caption: Decision workflow for proper disposal.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from SFA Environmental Health, Safety, and Risk Management.
  • Oregon State University. (2025). Non-Hazardous Wastes - Recycling - Treatment.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Cornell University. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Case Western Reserve University. (n.d.). RCRA.
  • University of Colorado Boulder. (n.d.). Lab5 procedure esterification.
  • Chemistry Stack Exchange. (2018, October 7). Acid hydrolysis of ethyl acetate uses.
  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
  • Chemtalk. (n.d.). Ester Disposal.
  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes.
  • Fisher Scientific. (2024, March 27). SAFETY DATA SHEET - 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU Environmental Health and Safety.
  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • United States Biological. (n.d.). 1,2-O-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-ribofuranose - Data Sheet.
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters.
  • ResearchGate. (2025, June 3). How can one remove an acetyl protecting group from an acetylated sugar?.
  • National Institute of Standards and Technology. (n.d.). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.
  • Canadian Science Publishing. (n.d.). The location of acetylated positions in partially acetylated mono- and disaccharides.
  • Semantic Scholar. (n.d.). Acetylation of Sugars.
  • PubMed. (2018). A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides.
  • TargetMol. (n.d.). 1,2-Di-O-acetyl-5-benzoyl-3-O-methyl-D-ribofuranose.
  • Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
  • National Center for Biotechnology Information. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.

Sources

Handling

A Senior Application Scientist's Guide to Safe Handling: 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, in-depth information for the safe...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, in-depth information for the safe handling of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose, a specialized carbohydrate derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—a complex organic ester—allows us to infer the necessary precautions based on well-established principles of laboratory safety for related chemical classes.

The core principle of our approach is risk mitigation. We assume the compound is a solid powder, and its primary hazards are associated with inhalation of fine particulates, skin and eye contact, and potential toxicity if ingested.[1][2] This guide is structured to provide not just a list of equipment, but a comprehensive operational and disposal plan that ensures the safety of personnel and the integrity of the research environment.

Hazard Assessment and Core Principles

Before any procedure, a thorough hazard assessment is mandatory.[3] Based on its structure as a fully protected sugar with acetyl and benzoyl groups, we must consider the following:

  • Physical Form : Likely a crystalline or amorphous solid. Fine powders can be easily aerosolized, creating an inhalation hazard.[1][4]

  • Chemical Reactivity : Generally stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which could hydrolyze the ester groups.[5]

  • Toxicological Profile : The toxicological properties have not been fully investigated.[5] Therefore, it must be treated as a substance of unknown toxicity.[2] The fundamental rule is to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact.[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

PPE does not eliminate hazards but provides a critical barrier between you and the chemical.[7][8] The minimum required PPE for handling this compound is detailed below. Selections are based on standards for handling hazardous chemical powders and organic compounds in a laboratory setting.[3][9]

PPE CategorySpecificationRationale & Causality
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields.[3][10] A face shield should be worn over safety glasses when there is a significant risk of splashes, such as during bulk transfers or spill clean-up.[3][8]Protects against accidental splashes of solvents used to dissolve the compound and from airborne powder getting into the eyes. The side shields provide crucial lateral protection.[7]
Hand Protection Disposable nitrile gloves.[8][10] For prolonged work or when handling solutions, consider double-gloving or using a heavier-duty glove.[3]Nitrile offers good resistance to a wide range of organic solvents and incidental chemical contact.[10][11] Gloves must be inspected before use and removed immediately after known contact with the chemical.[2][3] Never wear gloves outside the immediate work area to prevent cross-contamination.[2][9]
Body Protection A long-sleeved, knee-length laboratory coat, preferably with gathered cuffs.[7][10]Protects skin and personal clothing from powders and splashes.[8] The coat should be kept fully buttoned to provide maximum coverage.
Respiratory Protection Typically not required if work is performed within a certified chemical fume hood or powder containment enclosure.[1][5] If such engineering controls are unavailable or insufficient, a risk assessment must be performed to determine the need for a NIOSH-approved respirator (e.g., an N95 respirator for particulates).Engineering controls are the primary method for mitigating inhalation risks from chemical powders.[1][4] A fume hood or enclosure maintains a negative pressure environment, pulling airborne particles away from the operator's breathing zone.
Footwear Closed-toe shoes made of a non-perforated, durable material.[9][10]Protects feet from spills and falling objects, such as glassware or chemical containers.

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed as a self-validating system to minimize exposure and ensure operational safety.

Preparation and Weighing
  • Designate the Work Area : All work with the solid compound must be conducted within a certified chemical fume hood or a powder weighing station.[4]

  • Surface Preparation : Cover the work surface with disposable absorbent bench paper to contain any minor spills and facilitate cleanup.[4]

  • Assemble Equipment : Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, containers, solvents, etc.) is inside the containment area.

  • Weighing : Use an enclosed balance if possible to minimize air currents that could aerosolize the powder.[4] Handle the powder gently, using a scoop or spatula to avoid generating dust. Keep the primary container closed as much as possible.[4]

Dissolution and Use in Solution
  • Solvent Handling : If dissolving the compound, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • Maintain Containment : All subsequent manipulations of the solution should also be performed within the fume hood.[4]

  • Post-Procedure : Upon completion of the work, decontaminate any reusable equipment. Wipe down the work surface within the hood with an appropriate solvent and cleaning agent.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is critical for safety and environmental compliance.

  • Solid Waste :

    • All disposable materials contaminated with the compound (e.g., gloves, weigh boats, bench paper) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of this material in the regular trash.

  • Liquid Waste :

    • Solutions containing the compound and any solvents used for cleaning should be collected in a labeled hazardous waste container for organic/halogenated solvents, as appropriate.

    • Do not pour chemical waste down the drain.[12]

    • Neutralization may be an option for specific waste streams, but this should only be performed after a thorough review of the reaction products and institutional safety guidelines. For instance, ester-containing compounds can be hydrolyzed with a base, but this process must be managed carefully.

Emergency Procedures

Spill Cleanup :

  • Minor Spill (in hood) : Wearing appropriate PPE, absorb the spilled material with a spill kit absorbent. Carefully collect the contaminated material into a hazardous waste container. Clean the area with a suitable solvent.

  • Major Spill : Evacuate the immediate area and alert laboratory personnel and the institutional safety office.

Personal Exposure :

  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][6]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely managing 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose in the laboratory.

G prep 1. Preparation - Don PPE - Prepare Fume Hood weigh 2. Weighing - Use enclosed balance - Handle gently prep->weigh dissolve 3. Dissolution - Add solvent slowly - Keep contained weigh->dissolve spill Spill Occurs weigh->spill Contingency exposure Personal Exposure weigh->exposure Contingency reaction 4. Experimental Use - Maintain all operations in fume hood dissolve->reaction dissolve->spill Contingency dissolve->exposure Contingency cleanup 5. Decontamination - Clean workspace - Decontaminate glassware reaction->cleanup reaction->spill Contingency reaction->exposure Contingency disposal 6. Waste Disposal - Segregate solid/liquid waste - Label containers cleanup->disposal end Procedure Complete disposal->end spill_proc Follow Spill Protocol - Alert & Assess - Clean with kit spill->spill_proc exposure_proc Follow Exposure Protocol - Flush affected area - Seek medical aid exposure->exposure_proc spill_proc->cleanup

Caption: Workflow for handling 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose.

References

  • AirClean Systems. Powder Handling. [Link]

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. [Link]

  • Miami University. Personal Protective Equipment. [Link]

  • University of California, Berkeley - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]

  • University of Nevada, Reno - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]

  • Lab Manager Magazine. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • University of California, Los Angeles - Chemistry. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. [Link]

  • University of California, Berkeley - College of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose
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